molecular formula C28H33N7O3 B15588377 Ykl-5-124

Ykl-5-124

货号: B15588377
分子量: 515.6 g/mol
InChI 键: KPABJHHKKJIDGX-JOCHJYFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CHEMBL4450322 is a Unknown drug.
a highly selective covalent CDK7 inhibito

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPABJHHKKJIDGX-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

YKL-5-124: A Technical Guide to a Selective Covalent CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-5-124 is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, biological activity, and relevant experimental methodologies. This compound serves as a critical tool for investigating the distinct roles of CDK7 in cell cycle progression and transcription, offering a more precise alternative to less selective inhibitors. Its ability to induce cell cycle arrest, particularly at the G1/S transition, and inhibit E2F-driven gene expression underscores its therapeutic potential in cancers characterized by misregulated cell cycle control.[5][6]

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name (S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide. Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name (S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide
CAS Number 1957203-01-8
Chemical Formula C28H33N7O3
Molecular Weight 515.62 g/mol
SMILES O=C(N(C1)C(C)(C)C2=C1C(NC(C3=CC=C(NC(C=C)=O)C=C3)=O)=NN2)N--INVALID-LINK--CN(C)C
InChI Key KPABJHHKKJIDGX-JOCHJYFZSA-N

Mechanism of Action

This compound is an irreversible, covalent inhibitor that selectively targets a cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[5] This covalent modification leads to the inhibition of CDK7's kinase activity. CDK7 plays a dual role in the cell as a component of the CDK-activating kinase (CAK) complex and as part of the general transcription factor TFIIH.[7][8][9][10]

  • Cell Cycle Control: As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[5][8] By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[5] This is evidenced by a reduction in the phosphorylation of the T-loops of CDK1 and CDK2 upon treatment with this compound.[2][5]

  • Transcriptional Regulation: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step in transcription initiation.[9][10] Interestingly, selective inhibition of CDK7 by this compound has been shown to have a minimal effect on global RNA Pol II CTD phosphorylation, suggesting that other kinases like CDK9, CDK12, and CDK13 may compensate for this function.[5] However, this compound does inhibit the expression of a subset of genes, particularly those driven by the E2F transcription factor.[5]

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

Caption: Mechanism of this compound action on cell cycle and transcription.

Quantitative Biological Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Target KinaseIC50 (nM)Assay TypeReference
CDK753.5P32 biochemical assay[11]
CDK7/Mat1/CycH9.7Invitrogen biochemical assay[1][11]
CDK21300Invitrogen biochemical assay[1][11]
CDK93020Invitrogen biochemical assay[1][11]
CDK12> 10,000P32 biochemical assay[11]
CDK13> 10,000P32 biochemical assay[11]
Table 2: Cellular Activity of this compound
Cell LineEffectConcentrationDurationReference
HAP1Dose-dependent increase in G1/G2-M phase and loss of S-phase cells0-2000 nM72 hours[3]
HAP1 WTInhibition of CDK1 and CDK2 T-loop phosphorylation0-2000 nM24 hours[3]
HAP1Blocks pull-down of CDK7-cyclin H~30 nMNot specified[2]
H929, AMO1 (Multiple Myeloma)G1 phase accumulation, loss of S phase cellsIndicated concentrations24 hours[12]
H929, AMO1 (Multiple Myeloma)Reduction in Rb phosphorylationIndicated concentrations24 hours[12]
PDAC cellsG2/M cell cycle arrest and apoptosisNot specifiedNot specified[13]

Experimental Protocols

This section outlines the general methodologies for key experiments involving this compound.

Biochemical Kinase Assay

This protocol is a generalized procedure to determine the in vitro inhibitory activity of this compound against various kinases.

Objective: To quantify the IC50 value of this compound for a specific kinase.

Materials:

  • Recombinant human kinases (e.g., CDK7/CycH/MAT1, CDK2, CDK9)

  • This compound

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add the kinase and the inhibitor to the wells of the assay plate and incubate for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Prepare a solution of the substrate and ATP in kinase assay buffer.

  • Initiate the kinase reaction by adding the substrate/ATP mixture to the wells.

  • Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stopping reagent.

  • Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the a dose-response curve.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines (e.g., HAP1, H929)

  • This compound

  • Cell culture medium and supplements

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO as a control for the desired duration (e.g., 24, 48, or 72 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol.

  • Stain the cells with PI staining solution containing RNase A.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blotting for Phosphoprotein Analysis

Objective: To assess the effect of this compound on the phosphorylation of target proteins (e.g., CDK1, CDK2, Rb).

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-CDK1, anti-phospho-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Treat cells with this compound as described for cell cycle analysis.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the desired primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for characterizing a covalent inhibitor like this compound.

Covalent_Inhibitor_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation biochem Biochemical Kinase Assays (IC50 determination) covalent Covalent Binding Assay (e.g., Mass Spectrometry) biochem->covalent selectivity Kinome-wide Selectivity Profiling covalent->selectivity target_engagement Cellular Target Engagement (e.g., CETSA, ABPP) selectivity->target_engagement cell_cycle Cell Cycle Analysis (Flow Cytometry) target_engagement->cell_cycle western Western Blotting (Phospho-protein levels) cell_cycle->western gene_expression Gene Expression Analysis (RNA-seq, qPCR) western->gene_expression xenograft Xenograft Tumor Models gene_expression->xenograft pd Pharmacodynamic Studies (Target modulation in tumors) xenograft->pd efficacy Efficacy and Toxicity Studies pd->efficacy

Caption: A generalized experimental workflow for covalent inhibitor characterization.

Conclusion

This compound is a highly selective and potent covalent inhibitor of CDK7 that has proven to be an invaluable tool for dissecting the roles of CDK7 in cell cycle control and transcription. Its specific mechanism of action and well-characterized biological effects make it a strong candidate for further preclinical and clinical development, particularly for cancers that are dependent on the CDK-RB-E2F axis. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader field of CDK7 inhibition.

References

Biological Activity of Selective CDK7 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Cyclin-dependent kinase 7 (CDK7) has emerged as a high-value therapeutic target in oncology due to its dual role in regulating two fundamental cellular processes frequently dysregulated in cancer: cell cycle progression and gene transcription.[1][2] As a core component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs, driving cellular proliferation.[3][4] Simultaneously, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the expression of many genes, including key oncogenes.[2][5] Selective CDK7 inhibitors exploit this dual dependency, leading to cell cycle arrest, suppression of oncogenic transcription, and induction of apoptosis in cancer cells.[6][7] This technical guide provides an in-depth overview of the biological activity of selective CDK7 inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

The Dual Role of CDK7 in Cancer Biology

CDK7 is a serine/threonine protein kinase that forms a trimeric complex with Cyclin H and MAT1.[5] This complex has two primary functions that are central to cancer cell survival and proliferation.

CDK7 as a CDK-Activating Kinase (CAK) in Cell Cycle Control

The CDK7-Cyclin H-MAT1 complex functions as the CDK-activating kinase (CAK).[8] It is responsible for the activating T-loop phosphorylation of several downstream CDKs that govern progression through the cell cycle, including CDK1, CDK2, CDK4, and CDK6.[3][4][9] By activating these key regulators, CDK7 ensures the orderly transition between cell cycle phases, from G1 to S phase and G2 to mitosis.[4]

CDK7 as a Transcriptional Regulator in the TFIIH Complex

The CAK complex is also an integral subunit of the general transcription factor TFIIH.[10][11] In this context, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at serine 5 and serine 7 residues.[2] This phosphorylation is essential for transcription initiation and the release of RNAPII from gene promoters, allowing for transcriptional elongation.[2] Cancer cells, particularly those driven by oncogenes like MYC, often exhibit a high dependency on this transcriptional machinery.[7][12]

CDK7_Dual_Role

Mechanism of Action of Selective CDK7 Inhibitors

Selective CDK7 inhibitors are small molecules that bind to the kinase and block its catalytic activity.[13] This inhibition simultaneously disrupts both the cell cycle and transcriptional machinery, leading to potent anti-tumor effects.[12]

The primary consequences of CDK7 inhibition are:

  • Transcriptional Inhibition: By preventing RNAPII CTD phosphorylation, CDK7 inhibitors cause a global suppression of transcription. This disproportionately affects genes with high transcriptional demand and super-enhancers, which often include critical oncogenes.[6][7]

  • Cell Cycle Arrest: Lack of activation of cell cycle CDKs (CDK1, CDK2, CDK4/6) prevents cells from progressing through critical checkpoints, leading to cell cycle arrest, commonly in the G1 or G2/M phases.[6][13]

  • Induction of Apoptosis: The combined stress from transcriptional collapse and cell cycle blockade ultimately triggers programmed cell death (apoptosis) in cancer cells.[7][14]

CDK7_Inhibition_MoA CDK7i Selective CDK7 Inhibitor CDK7 CDK7 Kinase Activity CDK7i->CDK7 No_RNAPII_P No_RNAPII_P CDK7->No_RNAPII_P Inhibits No_CDK_P No_CDK_P CDK7->No_CDK_P Inhibits

Quantitative Analysis of Selective CDK7 Inhibitors

Significant progress has been made in developing potent and selective CDK7 inhibitors, which can be broadly categorized as covalent (irreversibly binding) or non-covalent (reversibly binding). Several candidates have advanced into clinical trials.[7]

Table 1: In Vitro Potency and Selectivity Profiles

The following table summarizes the biochemical potency and selectivity of several notable CDK7 inhibitors against CDK7 and other related kinases. High selectivity over other CDKs, particularly CDK2, CDK9, and CDK12, is a critical attribute for minimizing off-target toxicity.

InhibitorTypeCDK7 IC50 / K_d_ (nM)Selectivity vs. CDK2Selectivity vs. CDK9Selectivity vs. CDK12Reference(s)
Samuraciclib (CT7001) Non-covalent41 (IC50)~15-fold~30-fold>230-fold (vs CDK5)[15]
SY-5609 Non-covalent0.07 (K_d_)>4000-fold>4000-fold>4000-fold[14][16]
BS-181 Non-covalent21 (IC50)>47-fold>47-foldN/A[7]
YKL-5-124 CovalentN/AHighly SelectiveHighly SelectiveHighly Selective[17]
THZ1 CovalentN/APotentPotentAlso inhibits CDK12/13[17][18]
Table 2: Cellular Antiproliferative Activity

This table presents the growth inhibition (GI50) or half-maximal effective concentration (EC50) values of CDK7 inhibitors in various cancer cell lines, demonstrating their cellular potency.

InhibitorCell LineCancer TypeCellular Potency (µM)Reference(s)
Samuraciclib (CT7001) MCF7Breast Cancer (ER+)0.18 (GI50)[15]
T47DBreast Cancer (ER+)0.32 (GI50)[15]
MDA-MB-231Triple-Negative Breast Cancer0.33 (GI50)[15]
HCT116Colon Cancer0.1 - 1.0 (Apoptosis/Arrest)[15]
SY-5609 HCC70Triple-Negative Breast Cancer0.287 (EC50)[14]
Table 3: In Vivo Efficacy in Preclinical Models

This table summarizes the anti-tumor activity of CDK7 inhibitors in mouse xenograft models.

InhibitorCancer ModelDosing RegimenOutcomeReference(s)
Samuraciclib (CT7001) Colon Cancer Xenograft100 mg/kg, oral, daily60% tumor growth inhibition[15]
SY-5609 HCC70 Xenograft2 mg/kg, oral, dailyTumor regression[14]
BS-181 BT474 Xenograft5 mg/kg, i.p., dailyTumor growth impairment[7]

Key Experimental Methodologies

Evaluating the biological activity of CDK7 inhibitors requires a suite of specialized assays to confirm target engagement, cellular effects, and pharmacodynamic responses.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of CDK7.

Protocol:

  • Reaction Setup: Prepare a reaction mixture in a microplate well containing kinase reaction buffer, a peptide substrate (e.g., Cdk7/9tide), and ATP (often radiolabeled [γ-³³P]ATP or used in a fluorescence-based system).[19][20]

  • Inhibitor Addition: Add serial dilutions of the CDK7 inhibitor (e.g., SY-5609) to the wells. Include a DMSO vehicle control.[20]

  • Kinase Initiation: Add the purified CDK7/Cyclin H/MAT1 enzyme complex to each well to start the reaction.[20]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[20]

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radioactive assays, this involves capturing the substrate on a filter membrane and measuring incorporated radioactivity with a scintillation counter.[19]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, Substrate, ATP) B 2. Add Inhibitor Dilutions (and DMSO control) A->B C 3. Add CDK7 Enzyme Complex B->C D 4. Incubate at Room Temp C->D E 5. Stop Reaction & Detect (e.g., Scintillation Counting) D->E F 6. Analyze Data (Calculate IC50) E->F

Cellular Proliferation Assay

This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to attach overnight.[21]

  • Compound Treatment: Treat the cells with a range of concentrations of the CDK7 inhibitor prepared in culture medium. Include a vehicle-only control.[21]

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).[21]

  • Viability Measurement: Add a viability reagent, such as WST-8 (CCK-8), to each well and incubate for 1-4 hours. Viable cells metabolize the tetrazolium salt into a colored formazan (B1609692) product.[21]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[21]

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against inhibitor concentration to determine the GI50 or IC50 value.[21]

Immunoblotting for Pharmacodynamic Markers

Western blotting is the most common method to confirm that a CDK7 inhibitor is engaging its target in cells by assessing the phosphorylation status of its key substrates.[22]

Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with the CDK7 inhibitor for a specified time (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[23]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[23]

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific binding. Incubate the membrane with a primary antibody overnight at 4°C. Key primary antibodies include those against phospho-RNAPII CTD (Ser2, Ser5, Ser7), phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), and total protein levels as loading controls (e.g., Actin, total RNAPII).[22][23]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22][23]

  • Analysis: A reduction in the signal for phosphorylated substrates in inhibitor-treated samples compared to the control indicates target engagement and pharmacodynamic activity.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification (BCA) B 2. SDS-PAGE Gel Electrophoresis A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking & Primary Antibody Incubation (e.g., p-RNAPII) C->D E 5. Secondary Antibody Incubation D->E F 6. ECL Detection & Imaging E->F

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, revealing inhibitor-induced arrest.

Protocol:

  • Treatment: Treat cells with the CDK7 inhibitor or vehicle for a set period (e.g., 24-72 hours).[22][24]

  • Harvest and Fixation: Harvest the cells (including floating cells) and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C.[22]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition: Analyze the samples on a flow cytometer. The intensity of the fluorescence signal from the DNA dye is proportional to the DNA content of each cell.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of cell counts versus DNA content. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. An accumulation of cells in a specific phase indicates cell cycle arrest.[24]

Conclusion and Future Directions

Selective CDK7 inhibitors represent a promising therapeutic class that targets the core machinery of both cell cycle control and transcription in cancer. Preclinical data consistently demonstrate potent anti-tumor activity across a range of malignancies, including breast, prostate, and colon cancers.[1][25] Several inhibitors, such as Samuraciclib and SY-5609, have advanced into clinical trials, highlighting their potential.[1] Future research will focus on identifying predictive biomarkers to select patient populations most likely to respond, exploring synergistic combination strategies with other targeted therapies or chemotherapies, and overcoming potential mechanisms of resistance.[7][9] The continued development of highly selective and orally bioavailable CDK7 inhibitors holds significant promise for precision oncology.

References

An In-depth Technical Guide to the Covalent Binding of YKL-5-124 to CDK7's C312 Residue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective, irreversible covalent inhibitor YKL-5-124, with a specific focus on its mechanism of action involving the C312 residue of Cyclin-Dependent Kinase 7 (CDK7). This document details the inhibitor's potency, selectivity, the biochemical and cellular pathways it modulates, and the experimental protocols used for its characterization.

Executive Summary

This compound is a potent and highly selective covalent inhibitor of CDK7. It forms an irreversible bond with the cysteine 312 (C312) residue located in the ATP-binding site of CDK7. This targeted covalent inhibition effectively blocks the kinase activity of the CDK7/Cyclin H/MAT1 complex, leading to a predominant cell-cycle arrest phenotype. Unlike broader spectrum inhibitors such as THZ1, this compound exhibits minimal off-target effects on the structurally related kinases CDK12 and CDK13, making it a valuable tool for dissecting the specific roles of CDK7 in cell cycle control and transcription. Mass spectrometry, cellular target engagement assays, and site-directed mutagenesis have conclusively validated C312 as the covalent target. The primary downstream effect of this compound is the inhibition of CDK7's Cyclin-Activating Kinase (CAK) activity, preventing the phosphorylation and activation of cell cycle kinases like CDK1 and CDK2, ultimately causing a robust G1/S phase arrest.

Data Presentation

Table 1: In Vitro Inhibitory Potency of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of cyclin-dependent kinases, highlighting its selectivity for CDK7.

Target KinaseAssay FormatIC50 (nM)Reference
CDK7/Mat1/CycH Biochemical Assay (Invitrogen)9.7[1][2][3][4]
CDK7 P32 Biochemical Assay (Geyer)53.5[1][2][4][5]
CDK2 Biochemical Assay (Invitrogen)1300[1][3][4]
CDK9 Biochemical Assay (Invitrogen)3020[1][3][4]
CDK12 P32 Biochemical Assay (Geyer)> 10,000[1][4]
CDK13 P32 Biochemical Assay (Geyer)> 10,000[1][4]
Table 2: Kinetic Parameters for Covalent Inhibition of CDK7

This table presents the kinetic constants for the inactivation of CDK7 by this compound, demonstrating its efficiency as a covalent inhibitor.

ParameterDescriptionValueReference
K_i Reversible binding affinity2.2 nM[4]

Mechanism of Covalent Binding to C312

This compound is classified as a targeted covalent inhibitor. Its molecular structure includes an electrophilic acrylamide (B121943) "warhead" that is crucial for its mechanism of action.[4] The process of inhibition is a two-step mechanism:

  • Reversible Binding: this compound first binds non-covalently to the ATP-binding pocket of CDK7, a process governed by its reversible binding affinity (K_i).[6]

  • Covalent Bond Formation: Following initial binding, the acrylamide moiety is positioned in close proximity to the nucleophilic thiol group of the C312 residue. This allows for a Michael addition reaction, resulting in the formation of a stable, irreversible covalent bond between the inhibitor and the kinase.[1][7]

The covalent nature of this interaction has been unequivocally confirmed through several lines of experimental evidence:

  • Mass Spectrometry: Analysis of the recombinant CDK7-cyclin H-MAT1 trimeric complex incubated with this compound showed a mass shift corresponding to the addition of the inhibitor, with a labeling efficiency of approximately 99%.[1] Capillary electrophoresis/mass spectrometry (CE-MS) further pinpointed the site of modification to the C312 residue.[1]

  • Site-Directed Mutagenesis: Mutation of the reactive cysteine to a less nucleophilic serine (C312S) completely abolished the inhibitory activity of this compound in in-vitro kinase assays.[1] Furthermore, cells engineered to express the CDK7-C312S mutant were found to be over 150-fold less sensitive to this compound, confirming that C312 is the essential target for the drug's covalent action in a cellular context.[4]

cluster_0 CDK7 ATP-Binding Pocket cluster_1 Covalent Complex YKL_rev This compound (Reversible Binding) YKL_cov This compound (Covalently Bound) YKL_rev->YKL_cov Step 2: Michael Addition C312_nuc Cysteine 312 (Nucleophilic Thiol) C312_bound Cysteine 312 (Modified) C312_nuc->C312_bound Covalent Bond Formation CDK7_inactive Inactive CDK7 YKL_cov->CDK7_inactive C312_bound->CDK7_inactive YKL_free Free this compound (Acrylamide Warhead) YKL_free->YKL_rev Step 1: Reversible Binding (Ki) CDK7_free Active CDK7 CDK7_free->C312_nuc

Mechanism of this compound covalent binding to CDK7-C312.

Signaling Pathways Modulated by this compound

The primary consequence of this compound's covalent inhibition of CDK7 is the disruption of cell cycle progression. CDK7 acts as a master regulator of the cell cycle through its role as a CDK-activating kinase (CAK).[5]

Cell Cycle Regulation

CDK7 phosphorylates key threonine residues in the T-loop of other CDKs, such as CDK1 and CDK2, which is an essential step for their activation.[1] By inhibiting CDK7, this compound prevents the activation of these downstream kinases. This leads to a failure to phosphorylate critical cell cycle substrates, including the Retinoblastoma (Rb) protein. The resulting signaling cascade culminates in a potent cell cycle arrest at the G1/S transition and an inhibition of E2F-driven gene expression.[1][8] This effect is dose-dependent and has been observed as an accumulation of cells in the G1 and G2/M phases with a corresponding loss of S-phase cells.[2][5]

cluster_G1 G1 Phase cluster_S S Phase CDK7 CDK7/CycH/MAT1 (CAK Complex) CDK2 CDK2/CycE CDK7->CDK2 T-Loop Phosphorylation (Thr160) CDK1 CDK1/CycB CDK7->CDK1 T-Loop Phosphorylation (Thr161) YKL This compound YKL->CDK7 Covalent Inhibition at C312 pCDK2 p-CDK2/CycE (Active) CDK2->pCDK2 Rb Rb pCDK2->Rb Phosphorylation pCDK1 p-CDK1/CycB (Active) CDK1->pCDK1 E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) G1_S G1/S Transition E2F->G1_S Drives Transcription

CDK7-mediated cell cycle signaling and inhibition by this compound.

DNA Damage and Immune Response Signaling

In the context of Small Cell Lung Cancer (SCLC), inhibition of CDK7 by this compound has been shown to trigger micronucleus formation and immune response signaling.[7] This suggests a potential link between CDK7 inhibition, genome instability, and the activation of DNA damage response (DDR) pathways, possibly involving ATM and ATR. This can lead to a senescence-associated secretory phenotype (SASP), characterized by the secretion of inflammatory cytokines.[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the covalent binding and cellular effects of this compound.

In Vitro Kinase Assay (Time-Dependent IC50)

This assay is used to determine the potency of this compound and to confirm its time-dependent inhibitory mechanism, a hallmark of covalent inhibitors.

  • Reagents:

    • Recombinant CDK7/Mat1/CycH enzyme complex.

    • This compound stock solution (in DMSO).

    • Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35, DTT).

    • Peptide substrate (e.g., a derivative of the RNA Polymerase II C-terminal domain).

    • ATP (radiolabeled [γ-32P]ATP or for use with luminescence/fluorescence detection systems).

    • Detection reagent (e.g., P81 phosphocellulose paper for radiolabel, or a commercial kit like ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.

    • In a multi-well plate, add the CDK7 enzyme complex to the assay buffer.

    • Add the this compound dilutions to the enzyme solution.

    • Pre-incubate the enzyme-inhibitor mixture for varying durations (e.g., 15, 30, 60, 120 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding the peptide substrate and ATP mixture to each well.

    • Allow the reaction to proceed for a fixed time (e.g., 30 minutes) at 30°C.

    • Stop the reaction (e.g., by adding EDTA or a specific stop solution).

    • Measure the kinase activity by quantifying substrate phosphorylation. For radiolabeled assays, spot the reaction mixture onto P81 paper, wash, and measure radioactivity. For other methods, follow the kit manufacturer's instructions.

    • Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point. Fit the data to a dose-response curve to determine the IC50 value for each time. A leftward shift (decrease) in IC50 with longer pre-incubation times confirms a covalent, time-dependent mechanism of inhibition.[9]

Intact Protein Mass Spectrometry

This method directly confirms the covalent modification of CDK7 by this compound and determines the stoichiometry of binding.

  • Reagents:

    • Purified recombinant CDK7 protein (or CDK7/CycH/MAT1 complex).

    • This compound stock solution (in DMSO).

    • MS-compatible buffer (e.g., Ammonium Bicarbonate or HEPES).

  • Procedure:

    • Incubate the purified CDK7 protein with a molar excess (e.g., 5-10 fold) of this compound for a sufficient time (e.g., 2-4 hours) at room temperature to ensure complete reaction. Prepare a DMSO-only control sample.

    • Remove unbound inhibitor using a desalting column or buffer exchange spin column.

    • Analyze the samples via liquid chromatography-mass spectrometry (LC-MS). The LC step separates the protein from any remaining contaminants.

    • The protein is then ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge (m/z) ratio is measured.

    • Deconvolute the resulting m/z spectrum to determine the intact mass of the protein.

    • Compare the mass of the this compound-treated protein with the DMSO control. A mass increase corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.[10][11]

Western Blot for T-Loop Phosphorylation

This assay measures the cellular activity of this compound by assessing the phosphorylation status of CDK7's downstream targets, CDK1 and CDK2.

  • Reagents:

    • Cell line of interest (e.g., HAP1, Jurkat).[1]

    • This compound.

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-CDK1 (Thr161), anti-total-CDK1, anti-phospho-CDK2 (Thr160), anti-total-CDK2.

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence substrate.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0-2000 nM) for a specified time (e.g., 24 hours).[2]

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Determine protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescence substrate.

    • Visualize the protein bands using a digital imager. A decrease in the phospho-CDK1/2 signal relative to the total CDK1/2 signal indicates inhibition of CDK7's CAK activity.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

  • Reagents:

    • Cell line of interest.

    • This compound.

    • Phosphate-Buffered Saline (PBS).

    • Ice-cold 70% ethanol (B145695) (for fixation).

    • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS).

  • Procedure:

    • Seed cells and treat with various concentrations of this compound for the desired duration (e.g., 24-72 hours).[2]

    • Harvest both adherent and floating cells. Centrifuge to pellet the cells.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to fix and permeabilize the cells. Incubate on ice for at least 30 minutes or store at -20°C.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • Gate the cell populations to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.[12]

cluster_cells Cellular Analysis cluster_supernatant Secretome Analysis start Start: SCLC Cell Culture treat Treat cells with This compound (100 nM) or DMSO (Control) start->treat harvest Harvest Cells & Supernatant treat->harvest facs Cell Cycle Analysis (FACS with PI) harvest->facs micronucleus Micronucleus Staining (DAPI) harvest->micronucleus western Protein Analysis (Western Blot for p-H2AX, ATM/ATR) harvest->western luminex Cytokine Profiling (Luminex Panel) harvest->luminex end End: Correlate DNA Damage, Cell Cycle Arrest, & Cytokine Secretion facs->end micronucleus->end western->end luminex->end

Workflow for studying this compound's effects in SCLC models.

Conclusion

This compound stands out as a precisely targeted covalent inhibitor of CDK7. Its mechanism, centered on the irreversible modification of the C312 residue, has been rigorously validated through biochemical and cellular studies. This specific interaction leads to potent inhibition of CDK7's CAK activity, resulting in a strong cell cycle arrest phenotype with remarkable selectivity over other kinases. The detailed understanding of its binding mode and downstream consequences, as outlined in this guide, provides a solid foundation for its use as a chemical probe to explore CDK7 biology and as a lead compound for the development of novel therapeutics targeting cell cycle dysregulation in cancer.

References

A Technical Guide to the Role of YKL-5-124 in Cell Cycle G1/S Arrest

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth examination of YKL-5-124, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), and its specific role in inducing cell cycle arrest at the G1/S transition.

Executive Summary

This compound is a potent and highly selective, irreversible inhibitor of CDK7, a key regulator of both cell cycle progression and transcription.[1][2] By covalently binding to a cysteine residue (C312) in CDK7, this compound effectively inhibits its kinase activity.[2][3] This targeted inhibition disrupts the CDK-activating kinase (CAK) complex, leading to a downstream cascade that culminates in a robust cell cycle arrest at the G1/S boundary.[2] Unlike broader-spectrum CDK inhibitors such as THZ1, this compound's high selectivity allows for the specific interrogation of CDK7's cell cycle-related functions, demonstrating a predominant cytostatic effect through the inhibition of E2F-driven gene expression with minimal impact on global RNA Polymerase II phosphorylation.[2][4] This makes this compound a critical tool for cancer research and a promising candidate for targeted therapies, particularly in malignancies characterized by E2F misregulation.[2][5]

Introduction to CDK7 as a Therapeutic Target

Cyclin-Dependent Kinase 7 (CDK7) is a unique member of the CDK family, acting as a master regulator of fundamental cellular processes.[1] It forms the catalytic core of two crucial complexes:

  • CDK-Activating Kinase (CAK): In the cytoplasm, CDK7, in a trimeric complex with Cyclin H and MAT1, functions as the CAK.[1] This complex is responsible for activating other cell cycle CDKs, such as CDK1 and CDK2, by phosphorylating a key threonine residue in their T-loop.[2] This activation is an essential prerequisite for the transitions between cell cycle phases.

  • General Transcription Factor TFIIH: Within the nucleus, CDK7 is also a component of the general transcription factor TFIIH, which plays a role in the initiation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1]

Given its dual role, inhibiting CDK7 presents a compelling strategy for cancer therapy, as it can simultaneously halt cell proliferation and disrupt the transcriptional programs that drive oncogenesis.[6][7] this compound was developed as a highly selective covalent inhibitor to parse the specific contributions of CDK7 to these processes.[2]

Mechanism of Action: G1/S Arrest

This compound induces a strong cell cycle arrest primarily at the G1/S transition.[2][5] This effect is a direct consequence of its inhibition of CDK7's CAK activity. The mechanism can be delineated as follows:

  • Inhibition of CDK7 and CAK Activity: this compound irreversibly binds to CDK7, preventing the CAK complex from performing its function.[1][8]

  • Reduced CDK2 Phosphorylation: The primary target of CAK relevant to the G1/S transition is CDK2. Inhibition of CAK by this compound leads to a significant, concentration-dependent decrease in the activating phosphorylation of CDK2 on threonine 160 (p-CDK2 T160).[2][9]

  • Sustained Rb-E2F Repression: Active CDK2, in complex with Cyclin E, is responsible for hyper-phosphorylating the Retinoblastoma (Rb) protein.[3][10] When CDK2 activity is diminished, Rb remains in its hypophosphorylated, active state. In this state, Rb binds to the E2F family of transcription factors, repressing their activity.[3]

  • Inhibition of E2F-Driven Gene Expression: E2F transcription factors control the expression of a suite of genes essential for DNA synthesis and S-phase entry, including Cyclin E itself.[2][11] By preventing E2F activation, this compound blocks the production of these necessary proteins, effectively halting the cell's progression from the G1 phase into the S phase.[2][4]

This cascade demonstrates that the predominant cell cycle phenotype of selective CDK7 inhibition is a G1/S arrest, mediated through the canonical CDK2-Rb-E2F pathway.[2][3]

Quantitative Data Summary

The selectivity and cellular effects of this compound have been quantified across multiple studies. The data below is summarized for clarity.

Table 1: Inhibitory Activity and Selectivity of this compound

This table showcases the high selectivity of this compound for CDK7, especially when compared to other structurally related CDKs.

Kinase TargetIC₅₀ (nM)Source
CDK753.5[4][12]
CDK7/Mat1/CycH9.7[4][8][11]
CDK2> 100-fold less active[4][11]
CDK9> 100-fold less active[4][11]
CDK12Inactive[4][12]
CDK13Inactive[4][12]
Table 2: Effect of this compound on Cell Cycle Distribution in HAP1 Cells

Treatment with this compound leads to a clear, dose-dependent accumulation of cells in the G1 phase and a corresponding decrease in the S phase population.

Treatment Concentration (nM)Duration (hours)Effect on Cell PopulationSource
0 - 200072Dose-dependent increase in G1 and G2/M phases[1][4]
0 - 200072Corresponding loss of S-phase cells[1][4]
125 - 200024Dose-dependent inhibition of p-CDK1 (T161)[2]
125 - 200024Lesser, but dose-dependent, inhibition of p-CDK2 (T160)[2]

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex molecular interactions and experimental procedures involved in studying this compound.

G1_S_Arrest_Pathway cluster_G1 G1 Phase cluster_S S Phase Transition CDK7 CDK7 CAK CAK Complex (CDK7/CycH/MAT1) CDK7->CAK forms CDK2_CycE CDK2 / Cyclin E CAK->CDK2_CycE Activates via p-Thr160 Rb Rb CDK2_CycE->Rb Inactivates via Phosphorylation E2F E2F Rb->E2F Sequesters & Inhibits S_Genes S-Phase Genes (e.g., Cyclin E, DHFR) E2F->S_Genes Activates Transcription YKL This compound YKL->CDK7 Covalent Inhibition DNA_Rep DNA Replication S_Genes->DNA_Rep

Caption: this compound signaling pathway leading to G1/S cell cycle arrest.

Cell_Cycle_Analysis_Workflow start Cells in Culture treatment Treat with This compound or DMSO start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest fix Fixation (Cold 70% Ethanol) harvest->fix stain Stain (RNase A + Propidium Iodide) fix->stain flow Flow Cytometry Analysis stain->flow end Quantify Cell Cycle Phases (G1, S, G2/M) flow->end

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Key Experimental Methodologies

The following protocols are foundational for assessing the impact of compounds like this compound on cell cycle progression.

Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of their distribution across the G1, S, and G2/M phases of the cell cycle.[13]

Objective: To measure the percentage of cells in each phase of the cell cycle following treatment with this compound.

Protocol:

  • Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).[4]

  • Harvesting: Aspirate the culture medium and wash cells with 1X PBS. Harvest the cells by trypsinization, then collect them in a tube and centrifuge at 300-500 x g for 5 minutes.[14]

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1-5 mL of ice-cold 70% ethanol (B145695) dropwise to minimize clumping.[15] Fix the cells for at least 30 minutes on ice. For long-term storage, cells can be kept in ethanol at -20°C for several weeks.[13][14]

  • Washing: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[15] Decant the ethanol and wash the pellet twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing:

    • Propidium Iodide (PI): A fluorescent intercalating agent that binds to DNA.[14] A typical concentration is 50 µg/mL.

    • RNase A: An enzyme to degrade double-stranded RNA, ensuring that PI staining is specific to DNA.[14] A typical concentration is 100 µg/mL.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[13]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence in the appropriate channel (e.g., FL-2 or FL-3, typically around 617 nm).[16] Use gating strategies to exclude doublets and debris.

  • Data Analysis: The resulting histogram of DNA content (fluorescence intensity) will show distinct peaks corresponding to cells in G0/G1 (2n DNA content) and G2/M (4n DNA content). The region between these peaks represents cells in the S phase, actively replicating their DNA. Specialized software is used to quantify the percentage of cells in each phase.

Western Blotting for Cell Cycle Proteins

This technique is used to detect and quantify the levels of specific proteins, including their phosphorylation status, to confirm the mechanism of action.[2][9]

Objective: To measure the levels of total and phosphorylated CDK1 and CDK2, as well as Cyclin E, after this compound treatment.

Protocol:

  • Cell Lysis: After treatment, wash cells with cold 1X PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-CDK2 (Thr160), anti-CDK2, anti-Cyclin E) overnight at 4°C.[2][9]

  • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control protein (e.g., Tubulin or GAPDH) should always be probed to confirm equal protein loading across lanes.[9]

Implications for Drug Development

The high selectivity of this compound makes it an invaluable asset for both basic research and clinical drug development.

  • Precision Tool: It allows researchers to dissect the specific functions of CDK7 in the cell cycle, separate from its transcriptional roles that are confounded by less selective inhibitors like THZ1, which also targets CDK12/13.[2]

  • Targeted Therapy Potential: The cytostatic G1/S arrest induced by this compound suggests its potential as a targeted anticancer agent.[6] It may be particularly effective in cancers that are highly dependent on the cell cycle machinery or exhibit "transcriptional addiction" driven by super-enhancers.[2][6]

  • Combination Strategies: The specific mechanism of this compound opens avenues for rational combination therapies. For instance, combining a CDK7 inhibitor with agents that target other cell cycle checkpoints or DNA repair mechanisms could lead to synergistic anti-tumor effects.[6][18] Recent studies have shown that CDK7 inhibition can induce genome instability and trigger an anti-tumor immune response, suggesting powerful combinations with immune checkpoint blockade therapies.[9][18]

Conclusion

This compound is a potent, selective, and covalent inhibitor of CDK7 that primarily functions to induce a G1/S cell cycle arrest. Its mechanism of action is well-defined, proceeding through the inhibition of the CAK complex, which leads to reduced CDK2 activation, sustained Rb-mediated repression of E2F, and a subsequent block in the transcription of genes required for DNA replication. The quantitative data and established experimental protocols confirm its on-target efficacy and provide a clear framework for its use. As a precision tool, this compound not only deepens our understanding of cell cycle control but also holds significant promise for the development of next-generation targeted cancer therapies.

References

Ykl-5-124: A Technical Guide to a Selective Covalent CDK7 Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] The development of selective inhibitors is crucial for dissecting its complex biology and for potential therapeutic applications. This technical guide details the discovery, development, and application of Ykl-5-124, a potent, selective, and covalent inhibitor of CDK7.[1][3] this compound serves as a valuable research tool for investigating the cellular processes governed by CDK7, demonstrating a predominant cell cycle phenotype upon inhibition.[4][5] This document provides a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols, and a summary of its mechanism of action to facilitate its effective use in a research setting.

Introduction: The Rationale for Targeting CDK7

CDK7 is a serine/threonine kinase that functions as a central component of two key cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1] As part of the CAK complex, which also includes Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby driving cell cycle progression.[1][4] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation.[1] Given its dual function, dysregulation of CDK7 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[6][7]

The development of this compound was motivated by the need for a more selective chemical probe compared to earlier inhibitors like THZ1, which exhibited off-target activity against CDK12 and CDK13.[4][5] this compound was developed through a medicinal chemistry campaign that hybridized the covalent warhead of THZ1 with the pyrrolidinopyrazole core of a PAK4 inhibitor.[4] This effort resulted in a highly selective and potent covalent inhibitor that targets a cysteine residue (C312) in CDK7.[2][4]

Biochemical and Cellular Activity of this compound

This compound is an irreversible and covalent inhibitor that demonstrates high selectivity for CDK7.[1][3] Its inhibitory activity has been characterized through various biochemical and cellular assays.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against a panel of kinases is summarized in the table below. The data highlights its significant selectivity for CDK7 over other cyclin-dependent kinases.

Kinase TargetIC50 (nM)Assay TypeReference(s)
CDK753.5In vitro kinase assay[3][8]
CDK7/Mat1/CycH9.7In vitro kinase assay[3][8][9]
CDK21300In vitro kinase assay[8][9]
CDK93020In vitro kinase assay[8][9]
CDK12InactiveIn vitro kinase assay[3][8]
CDK13InactiveIn vitro kinase assay[3][8]
Cellular Effects

In cellular contexts, this compound exhibits a range of effects consistent with CDK7 inhibition:

  • Cell Cycle Arrest: Treatment of cells with this compound leads to a dose-dependent increase in the G1 and G2/M phases of the cell cycle, with a corresponding decrease in the S-phase population, indicating a strong cell cycle arrest.[1][3]

  • Inhibition of CDK T-loop Phosphorylation: this compound inhibits the phosphorylation of the T-loop of CDK1 and, to a lesser extent, CDK2, which is a direct consequence of inhibiting the CDK-activating kinase (CAK) activity of CDK7.[3][4]

  • Inhibition of E2F-driven Gene Expression: The inhibitor has been shown to suppress the expression of genes regulated by the E2F transcription factor.[3][5]

  • Minimal Effect on RNA Polymerase II Phosphorylation: Interestingly, unlike some other CDK7 inhibitors, this compound has been observed to have little effect on the phosphorylation status of RNA Polymerase II.[3][5]

Signaling Pathways and Development Workflow

CDK7 Signaling Pathway and Point of Intervention by this compound

The following diagram illustrates the dual roles of CDK7 in cell cycle regulation and transcription, and the point of inhibition by this compound.

CDK7_Pathway cluster_0 Cell Cycle Control cluster_1 Transcriptional Regulation CDK1 CDK1 pCDK1 p-CDK1 (Active) CDK2 CDK2 pCDK2 p-CDK2 (Active) G2_M_Progression G2/M Progression pCDK1->G2_M_Progression G1_S_Transition G1/S Transition pCDK2->G1_S_Transition TFIIH TFIIH Complex pPol_II p-RNA Pol II TFIIH->pPol_II Phosphorylates CTD Pol_II RNA Pol II Transcription_Initiation Transcription Initiation pPol_II->Transcription_Initiation CDK7 CDK7/ Cyclin H/ MAT1 (CAK) CDK7->pCDK1 Phosphorylates T-loop CDK7->pCDK2 Phosphorylates T-loop CDK7->TFIIH Component of Ykl_5_124 This compound Ykl_5_124->CDK7 Covalent Inhibition

Caption: CDK7's dual role in cell cycle and transcription, inhibited by this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for the characterization of this compound.

Experimental_Workflow start Start biochem_assay Biochemical Kinase Assay (IC50 Determination) start->biochem_assay cell_viability Cell Viability Assay (e.g., CCK-8) biochem_assay->cell_viability western_blot Western Blot Analysis (p-CDK1/2, PARP cleavage) cell_viability->western_blot facs Cell Cycle Analysis (Flow Cytometry) cell_viability->facs pulldown Competitive Pulldown Assay (Target Engagement) western_blot->pulldown facs->pulldown invivo In Vivo Efficacy Studies (Mouse Models) pulldown->invivo end End invivo->end

Caption: Workflow for the preclinical evaluation of this compound.

Logical Development Process of this compound

This diagram illustrates the logical progression from initial concept to the development of this compound as a selective research tool.

Development_Logic unmet_need Need for Selective CDK7 Probe lead_compounds Lead Compounds: THZ1 (covalent warhead) PF-3758309 (core) unmet_need->lead_compounds hybridization Hybridization Strategy lead_compounds->hybridization optimization Medicinal Chemistry Optimization hybridization->optimization ykl_5_124 This compound: Potent & Selective Covalent Inhibitor optimization->ykl_5_124 inactive_analog YKL-5-167: Inactive Analog (Negative Control) optimization->inactive_analog research_tool Validated Research Tool ykl_5_124->research_tool

Caption: Logical steps in the development of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against various kinases.[8]

Materials:

  • Recombinant human kinases (e.g., CDK7/Mat1/CycH, CDK2, CDK9, CDK12, CDK13)[8]

  • This compound[8]

  • ATP[8]

  • Kinase assay buffer[8]

  • Suitable substrate peptide[8]

  • 96-well or 384-well plates[8]

  • Plate reader for luminescence or fluorescence detection[8]

  • DMSO for compound dilution[9]

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by further dilution in the kinase assay buffer.[8]

  • Add the recombinant kinase and the diluted this compound to the wells of the assay plate.[8]

  • Incubate the kinase and inhibitor for a predetermined time (e.g., 15-30 minutes) to allow for binding.[8]

  • Prepare a solution of the substrate and ATP in the kinase assay buffer. The ATP concentration is typically kept at or near the Km value for each kinase, although for comparative studies, a fixed concentration like 1mM has been used.[4][8]

  • Initiate the kinase reaction by adding the substrate/ATP mixture to the wells.[8]

  • Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).[8]

  • Stop the reaction by adding a stopping reagent.[8]

  • Quantify the amount of product formed (e.g., ADP for ADP-Glo assay) using a suitable detection method as per the manufacturer's instructions.[8]

  • Measure the signal (e.g., luminescence) using a plate reader.[8]

  • Calculate the percent inhibition for each concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8]

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HAP1, Jurkat, SCLC cell lines)[3][10]

  • This compound[10]

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent[10]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0-2000 nM).[1][3] Include a DMSO-only control.

  • Incubate the cells for a specified period (e.g., 72 hours).[3]

  • Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines[10]

  • This compound[10]

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold) for fixation

  • Propidium iodide (PI) or 7-AAD staining solution with RNase A[10]

  • Flow cytometer[10]

Procedure:

  • Treat cells with this compound at the desired concentrations (e.g., 100 nM) for a specified time (e.g., 24-72 hours).[3][10]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI or 7-AAD staining solution containing RNase A.[10]

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.[10]

  • Gate the cell populations corresponding to G1, S, and G2/M phases based on their fluorescence intensity.

Western Blot Analysis for Phospho-CDK Inhibition

Objective: To assess the inhibition of CDK7's CAK activity by measuring the phosphorylation of its substrates.

Materials:

  • Cancer cell lines (e.g., HAP1)[4]

  • This compound[4]

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated CDK1 (T161) and CDK2 (T160)[4]

  • Loading control antibody (e.g., GAPDH or tubulin)[10]

  • Secondary antibodies conjugated to HRP

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate and imaging system

Procedure:

  • Treat HAP1 cells with various concentrations of this compound (e.g., 125 nM to 2 µM) for 24 hours.[4]

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Develop the blot using a chemiluminescence substrate and capture the image.

  • Analyze the band intensities to determine the levels of total and phosphorylated proteins relative to the loading control.

In Vivo Applications

This compound has been demonstrated to be a well-tolerated and effective CDK7 inhibitor in vivo.[11] In mouse models of small cell lung cancer (SCLC) and multiple myeloma, this compound has been shown to inhibit tumor growth and increase survival.[6][11][12] For in vivo studies, this compound is typically administered via intraperitoneal (i.p.) injection.[11] Dose-escalation studies have been performed to determine tolerated doses.[11] Furthermore, this compound has shown synergistic effects when combined with immunotherapy, such as anti-PD-1 treatment, providing a rationale for combination therapies.[10][11]

Conclusion

This compound is a highly potent and selective covalent inhibitor of CDK7 that serves as an invaluable tool for cancer research. Its well-characterized biochemical and cellular activities, coupled with its demonstrated in vivo efficacy, make it a superior probe for elucidating the specific roles of CDK7 in cell cycle progression and transcription. This guide provides the essential data and methodologies to enable researchers to effectively utilize this compound in their studies to further unravel the complexities of CDK7 biology and its implications in disease.

References

Ykl-5-124: A Deep Dive into its Attenuation of E2F-Driven Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Ykl-5-124, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The focus of this document is to elucidate the effects of this compound on the E2F-driven transcriptional program, a critical pathway in cell cycle progression and proliferation. This guide will detail the core mechanism, present quantitative data on its effects, provide detailed experimental protocols for key assays, and visualize the involved signaling pathways and experimental workflows.

Core Mechanism: Inhibition of the CDK7-Rb-E2F Axis

This compound exerts its effects on E2F-driven gene expression through the targeted inhibition of CDK7. CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1 and CDK2. The canonical pathway for the regulation of E2F transcription factors is tightly controlled by the phosphorylation status of the Retinoblastoma protein (Rb).

In its hypophosphorylated state, Rb binds to E2F transcription factors, sequestering them and preventing them from activating the transcription of genes required for the G1 to S phase transition of the cell cycle. The progression into S phase is initiated by the phosphorylation of Rb by CDK4/6 and subsequently by the CDK2-Cyclin E complex. This hyperphosphorylation of Rb leads to a conformational change, causing the release of E2F. Once liberated, E2F activates the transcription of a battery of target genes essential for DNA replication and cell cycle advancement.

This compound disrupts this cascade at a key upstream point. By covalently binding to and inhibiting CDK7, it prevents the activation of downstream CDKs, including CDK2. This leads to a hypo-phosphorylated state of Rb, which remains bound to E2F, thereby repressing the expression of E2F target genes. This ultimately results in a robust cell cycle arrest at the G1/S transition.[1][2][3]

Quantitative Data on the Effects of this compound

The inhibitory activity of this compound on CDK7 and its downstream effects on the cell cycle and E2F-driven gene expression have been quantified in several studies. The following tables summarize key quantitative data.

Parameter Value Kinase Reference
IC509.7 nMCDK7/Mat1/CycH[4]
IC5053.5 nMCDK7[4]
IC501300 nMCDK2[1]
IC503020 nMCDK9[1]

Table 1: In vitro kinase inhibitory activity of this compound. This table showcases the high selectivity of this compound for CDK7 over other cyclin-dependent kinases.

Cell Line Treatment Effect on E2F Activity Reference
H929 (Multiple Myeloma)This compoundSignificant loss of E2F transcriptional activity reporter signal.[5]
H929 and AMO1 (Multiple Myeloma)500 nM this compound for 24 hoursDisplacement of E2F1 from the promoter regions of target genes (ChIP-qPCR).[5]
HAP1This compoundStrong leading-edge enrichment for downregulation of E2F expression programs (GSEA).[1]

Table 2: Effect of this compound on E2F-driven gene expression. This table highlights the functional consequence of CDK7 inhibition on the E2F transcriptional program in cancer cell lines.

Cell Line This compound Concentration Duration Effect on Cell Cycle Reference
HAP10-2000 nM72 hoursDose-dependent increase in G1- and G2/M-phase cells and a corresponding loss of S-phase cells.[6]
Multiple Myeloma Cell Lines100 nM24 hoursSignificant accumulation of cells in the G1 phase with a corresponding loss of cells in the S phase.[5]

Table 3: Effect of this compound on cell cycle progression. This table demonstrates the phenotypic outcome of inhibiting the E2F pathway, resulting in a G1/S phase arrest.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of this compound and the experimental approaches used to study its effects, the following diagrams have been generated using the DOT language.

Ykl_5_124_Mechanism_of_Action cluster_0 Upstream Regulation cluster_1 Cell Cycle Machinery cluster_2 Downstream Effects CDK7 CDK7 CDK2 CDK2 CDK7->CDK2 Activation Ykl This compound Ykl->CDK7 Inhibition Rb Rb CDK2->Rb Phosphorylation CDK2->Rb Phosphorylation E2F E2F Rb->E2F Sequestration pRb p-Rb TargetGenes E2F Target Genes (e.g., Cyclin E, DHFR, etc.) E2F->TargetGenes Transcription Activation S_Phase S-Phase Entry TargetGenes->S_Phase

Caption: Mechanism of this compound action on the E2F pathway.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., HAP1, MM cells) B 2. This compound Treatment (Dose and time-course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. SDS-PAGE & Protein Transfer C->D E 5. Antibody Incubation (e.g., anti-pRb, anti-CDK2) D->E F 6. Detection & Quantification E->F

Caption: Western Blotting experimental workflow.

Cell_Cycle_Analysis_Workflow A 1. Cell Seeding & Treatment with this compound B 2. Cell Harvesting & Fixation (e.g., Ethanol) A->B C 3. DNA Staining (e.g., Propidium Iodide) B->C D 4. Flow Cytometry Analysis C->D E 5. Cell Cycle Phase Distribution Quantification D->E

Caption: Cell cycle analysis workflow via flow cytometry.

ChIP_Workflow A 1. Cell Treatment with this compound B 2. Cross-linking of Proteins to DNA (Formaldehyde) A->B C 3. Chromatin Shearing (Sonication) B->C D 4. Immunoprecipitation with anti-E2F1 antibody C->D E 5. Reverse Cross-linking & DNA Purification D->E F 6. qPCR of E2F Target Gene Promoters E->F

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are synthesized from published literature and standard laboratory procedures.

Western Blotting for Phospho-Rb and CDK2

Objective: To determine the phosphorylation status of Rb and CDK2 in cells treated with this compound.

Materials:

  • Cell lines (e.g., HAP1, H929)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-phospho-CDK2 (Thr160), anti-total CDK2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the cell cycle distribution of cells treated with this compound.

Materials:

  • Cell lines

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the Western Blotting protocol.

  • Cell Harvesting and Fixation: Harvest the cells (including floating cells) and wash with PBS. Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the occupancy of E2F1 on the promoters of its target genes following this compound treatment.

Materials:

  • Cell lines

  • This compound

  • Formaldehyde (B43269) (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Sonicator

  • Anti-E2F1 antibody

  • Normal IgG (isotype control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Primers for qPCR targeting E2F target gene promoters

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound (e.g., 500 nM for 24 hours). Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell and Nuclear Lysis: Harvest and lyse the cells to isolate the nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

  • Immunoprecipitation: Dilute the sheared chromatin and pre-clear with protein A/G beads. Incubate the chromatin overnight at 4°C with either the anti-E2F1 antibody or normal IgG.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known E2F target genes. Analyze the data as a percentage of input.[5]

Conclusion

This compound is a highly selective and potent inhibitor of CDK7 that effectively disrupts the E2F-driven transcriptional program. By preventing the activation of cell cycle CDKs and the subsequent hyperphosphorylation of Rb, this compound locks E2F in a repressed state, leading to a G1/S phase cell cycle arrest. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the CDK7-Rb-E2F axis in cancer and other proliferative disorders. The provided diagrams offer a clear visual summary of the key molecular interactions and experimental procedures. This in-depth understanding of this compound's mechanism of action will facilitate further research and the development of novel therapeutic strategies.

References

Investigating the Impact of Ykl-5-124 on Transcription Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ykl-5-124 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Unlike broader CDK inhibitors that elicit a global shutdown of transcription, this compound exhibits a more nuanced mechanism of action. Its primary impact on transcription regulation stems from its profound effect on the cell cycle, specifically by inducing a G1/S phase arrest. This is achieved through the targeted inhibition of the CDK-Retinoblastoma (Rb)-E2F signaling pathway, leading to the repression of E2F-driven gene expression. This guide provides a comprehensive overview of the core mechanisms of this compound, detailed experimental protocols for its investigation, quantitative data on its activity, and visual representations of the key signaling pathways and experimental workflows.

Introduction to this compound and its Target: CDK7

Cyclin-Dependent Kinase 7 (CDK7) is a crucial kinase that plays a dual role in two fundamental cellular processes: transcription and cell cycle control. As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in transcription initiation.[1] Concurrently, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[2][3]

This compound is a selective, irreversible, and covalent inhibitor of CDK7.[1] It distinguishes itself from other CDK7 inhibitors, such as THZ1, by its high selectivity for CDK7 over other structurally related kinases like CDK12 and CDK13.[4] This selectivity results in a distinct biological outcome: this compound does not cause a widespread downregulation of transcription or significant changes in Pol II CTD phosphorylation at effective concentrations.[4] Instead, its primary effect is the induction of cell cycle arrest.[4]

Mechanism of Action: Inhibition of the CDK-Rb-E2F Pathway

The principal mechanism by which this compound impacts transcription is through its potent inhibition of the CDK-Rb-E2F pathway, a critical regulator of the G1/S transition in the cell cycle.

  • Inhibition of CDK7's CAK Activity : this compound binds covalently to a cysteine residue (C312) in the active site of CDK7, effectively inactivating its kinase function.[2]

  • Reduced Phosphorylation of Downstream CDKs : The inhibition of CDK7's CAK activity leads to a decrease in the activating phosphorylation of other CDKs, notably CDK2.[3]

  • Hypophosphorylation of Retinoblastoma (Rb) Protein : Reduced CDK2 activity results in the hypophosphorylation of the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb remains bound to the E2F family of transcription factors.[5]

  • Repression of E2F Target Genes : The sequestration of E2F by Rb prevents the transcription of E2F target genes, which are essential for S-phase entry and DNA replication.[5] This targeted repression of a specific set of genes is the primary transcriptional consequence of this compound treatment.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Notes
CDK753.5Potent and selective inhibition.
CDK7/Mat1/CycH9.7Higher potency in the complex.
CDK2>10,000>100-fold selectivity over CDK2.
CDK9>10,000>100-fold selectivity over CDK9.
CDK12No inhibitionHighly selective against CDK12.
CDK13No inhibitionHighly selective against CDK13.

Data compiled from multiple sources.[1][4]

Table 2: Cellular Effects of this compound

Cell LineAssayEffectConcentrationReference
HAP1Cell Cycle AnalysisDose-dependent increase in G1 and G2/M phase cells, loss of S phase cells0-2000 nM[3]
HAP1Western BlotInhibition of CDK1 T-loop phosphorylation0-2000 nM[3]
HAP1Western BlotLesser inhibition of CDK2 T-loop phosphorylation0-2000 nM[3]
HAP1RNA-SequencingEnrichment of E2F3 target gene signature500 nM[1]
JurkatWestern BlotNo effect on RNA Pol II CTD phosphorylationUp to 2 µM[1]

Experimental Protocols

In Vitro CDK7 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibitory activity of this compound on CDK7.

Materials:

  • Recombinant active CDK7/Cyclin H/MAT1 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • CDK7 substrate peptide (e.g., a peptide containing the consensus phosphorylation sequence)

  • ATP (at a concentration close to the Km for CDK7)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 1 nM to 10 µM).

  • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a white 96-well plate.

  • Prepare a working solution of the CDK7 enzyme in kinase assay buffer and add 5 µL to each well.

  • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the substrate peptide and ATP in kinase assay buffer.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated Proteins (p-Rb, p-CDK1/2)

This protocol outlines the detection of changes in the phosphorylation status of key cell cycle proteins in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., HAP1)

  • This compound

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Rb (Ser807/811), anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), and corresponding total protein antibodies)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to attach overnight.

  • Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

  • Harvest cells and lyse them in ice-cold lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on cell cycle distribution.

Materials:

  • Cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or DMSO for a specified duration (e.g., 24 or 48 hours).

  • Harvest cells, including any floating cells, and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

Ykl5124_Workflow start Start: Hypothesis This compound impacts transcription via cell cycle inhibition invitro In Vitro Kinase Assay (Determine IC50 vs CDK7) start->invitro cell_culture Cell Culture Treatment (e.g., HAP1, Jurkat cells) start->cell_culture data_analysis Data Analysis and Interpretation invitro->data_analysis western_blot Western Blot Analysis (p-Rb, p-CDK1/2, Total Proteins) cell_culture->western_blot flow_cytometry Flow Cytometry (Cell Cycle Analysis) cell_culture->flow_cytometry rnaseq RNA-Sequencing (Gene Expression Profiling) cell_culture->rnaseq western_blot->data_analysis flow_cytometry->data_analysis rnaseq->data_analysis conclusion Conclusion: This compound selectively inhibits CDK7, leading to G1/S arrest and repression of E2F target gene transcription data_analysis->conclusion

References

Preliminary Studies of YKL-5-124 in Small Cell Lung Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research on YKL-5-124, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in the context of small cell lung cancer (SCLC). SCLC is an aggressive form of lung cancer characterized by rapid progression and high recurrence rates, making the exploration of novel therapeutic avenues a critical area of research.[1] this compound has emerged as a promising agent, demonstrating potent anti-tumor effects both as a monotherapy and in combination with immunotherapy in preclinical SCLC models.[2][3] This document summarizes the key findings, experimental methodologies, and mechanistic insights from these foundational studies.

Core Mechanism of Action

This compound is a potent, selective, and irreversible covalent inhibitor of CDK7.[4] CDK7 is a central regulator of both the cell cycle and gene transcription.[2][5] It functions as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[2][6] Additionally, CDK7 is a component of the general transcription factor TFIIH, which is involved in the initiation of transcription by RNA polymerase II.[2]

This compound exhibits high selectivity for CDK7 over other kinases, including CDK12 and CDK13, which allows for a more precise investigation of CDK7's role in SCLC.[2][4] The primary mechanism of action of this compound in SCLC involves the disruption of cell cycle progression, leading to a G1 phase arrest.[2][7] This is achieved through the inhibition of CDK7's CAK activity, which in turn reduces the phosphorylation and activation of downstream cell cycle kinases.[2][6] Furthermore, CDK7 inhibition by this compound has been shown to induce DNA replication stress and genome instability in SCLC cells, which can trigger an immune response.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in SCLC.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayEndpointValueReference
HAP1Kinase InhibitionIC50 (CDK7)53.5 nM[4]
HAP1Kinase InhibitionIC50 (CDK7/Mat1/CycH)9.7 nM[4]
RPP631 (mouse SCLC)Cell GrowthGrowth RateSignificant reduction at various concentrations[2]
DMS79 (human SCLC)Cell GrowthGrowth RateSignificant reduction at various concentrations[2]
RPP631 (mouse SCLC)Cell Cycle AnalysisCell Cycle PhaseSignificant G1 accumulation, loss of S phase[2]
HAP1Cell Cycle AnalysisCell Cycle PhaseDose-dependent increase in G1 and G2/M, loss of S phase[4][6]

Table 2: In Vivo Efficacy of this compound in an SCLC Orthotopic Model

Treatment GroupNumber of Mice (n)OutcomeReference
Control (Vehicle + Isotype IgG)13Baseline tumor growth[2]
Anti-PD-113Moderate tumor growth inhibition[2]
This compound17Significant tumor growth inhibition[2]
This compound + Anti-PD-1 (Combo)25Most durable tumor inhibition[2]
Chemotherapy + Anti-PD-118Tumor inhibition[2]
Chemotherapy + Combo17Tumor inhibition[2]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow of key experiments used in its preclinical evaluation.

CDK7_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation CDK7 CDK7 CAK_complex CAK Complex CDK7->CAK_complex TFIIH TFIIH Complex CDK7->TFIIH Replication_Stress DNA Replication Stress & Genome Instability CDK7->Replication_Stress CyclinH_MAT1 Cyclin H / MAT1 CyclinH_MAT1->CAK_complex CDK1_CDK2 CDK1 / CDK2 CAK_complex->CDK1_CDK2 Phosphorylation G1_S_progression G1/S Phase Progression CDK1_CDK2->G1_S_progression RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylation Transcription Gene Transcription RNA_Pol_II->Transcription YKL5124 This compound YKL5124->CDK7 Inhibits Immune_Response Immune Response Signaling Replication_Stress->Immune_Response Anti_Tumor_Immunity Anti-Tumor Immunity Immune_Response->Anti_Tumor_Immunity

Figure 1: Mechanism of Action of this compound in SCLC.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis SCLC_cells SCLC Cell Lines (Mouse and Human) YKL5124_treatment_vitro This compound Treatment SCLC_cells->YKL5124_treatment_vitro Pulldown Competitive Pulldown Assay YKL5124_treatment_vitro->Pulldown Western_Blot Western Blotting YKL5124_treatment_vitro->Western_Blot Cell_Cycle Cell Cycle Analysis YKL5124_treatment_vitro->Cell_Cycle Growth_Assay Cell Growth Assays YKL5124_treatment_vitro->Growth_Assay Pulldown->Western_Blot Analyzed by Orthotopic_model SCLC Orthotopic Mouse Model Treatment_groups Treatment Groups: - Vehicle - this compound - Anti-PD-1 - Combination Orthotopic_model->Treatment_groups Tumor_monitoring Tumor Volume Monitoring (MRI) Treatment_groups->Tumor_monitoring Immune_profiling Tumor-Infiltrating Immune Cell Profiling Treatment_groups->Immune_profiling Survival_analysis Survival Analysis Tumor_monitoring->Survival_analysis

Figure 2: Preclinical Evaluation Workflow for this compound in SCLC.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.

Competitive Pulldown Assay

This assay was performed to confirm the selective engagement of this compound with CDK7 over CDK12/13 in SCLC cells.[2]

  • Cell Treatment: Mouse SCLC (mSCLC) RPP631 cells were treated with varying concentrations of this compound for 6 hours.

  • Cell Lysis: Cells were lysed, and protein concentrations were determined.

  • Biotinylated Probe Incubation: Cell lysates were incubated with a biotinylated probe that binds to the kinase of interest.

  • Competitive Binding: this compound in the lysate competes with the biotinylated probe for binding to CDK7.

  • Pulldown: Streptavidin beads were used to pull down the biotinylated probe and any bound proteins.

  • Western Blotting: The pulled-down fractions and input lysates were analyzed by Western blotting to detect the presence of Cyclin H (for CDK7 complex) and Cyclin K (for CDK12/13 complex). A reduction in the pulldown of Cyclin H with increasing concentrations of this compound, while the pulldown of Cyclin K remains unaffected, indicates selectivity for CDK7.[2]

Western Blotting

Western blotting was used to assess the phosphorylation status of key cell cycle and transcriptional proteins following this compound treatment.[2]

  • Cell Treatment and Lysis: RPP631 and human SCLC (hSCLC) DMS79 cells were treated with this compound at indicated concentrations for 24 hours and subsequently lysed.

  • Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins, including total RNA Polymerase II, RNA Polymerase II p-Ser2 and p-Ser5, CDK1, CDK2, pCDK1 (Thr161), pCDK2 (Thr160), and a loading control (e.g., Tubulin).

  • Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Flow cytometry was employed to determine the effect of this compound on cell cycle distribution.[2]

  • Cell Treatment: SCLC cells were treated with this compound at various concentrations.

  • Cell Harvesting and Fixation: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

  • Staining: Fixed cells were washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was quantified using appropriate software. A significant accumulation of cells in the G1 phase with a corresponding loss of cells in the S phase was indicative of a G1 cell cycle arrest.[2]

In Vivo Tumor Growth and Immunotherapy Response

An orthotopic mouse model of SCLC was utilized to evaluate the in vivo efficacy of this compound alone and in combination with anti-PD-1 immunotherapy.[2]

  • Tumor Implantation: SCLC cells were implanted into the lungs of immunocompetent mice to establish an orthotopic tumor model.

  • Baseline Tumor Measurement: Baseline tumor volumes were quantified using magnetic resonance imaging (MRI).

  • Treatment Groups: Mice were randomized into different treatment groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and a combination of this compound and anti-PD-1.

  • Treatment Administration: Treatments were administered according to a predefined schedule.

  • Tumor Monitoring: Tumor growth was monitored over time by MRI, and changes in tumor volume were calculated.

  • Survival Analysis: The overall survival of the mice in each treatment group was monitored and analyzed.

  • Toxicity Assessment: The body weight and blood cell counts of the mice were monitored to assess any potential toxicity of the combination treatment.[2]

Conclusion and Future Directions

The preliminary studies of this compound in small cell lung cancer have established its potential as a novel therapeutic agent. Its selective inhibition of CDK7 leads to cell cycle disruption and the induction of an anti-tumor immune response.[2] The synergistic effect observed when this compound is combined with immune checkpoint blockade provides a strong rationale for further clinical investigation of this combination therapy in SCLC patients.[2][5] Future research should focus on identifying predictive biomarkers for response to this compound and further elucidating the molecular mechanisms underlying the observed synergy with immunotherapy.[1] These efforts will be crucial in translating the promising preclinical findings into effective clinical strategies for this challenging disease.

References

Methodological & Application

Application Notes: In Vitro Kinase Assay for the Covalent CDK7 Inhibitor Ykl-5-124

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and a detailed protocol for performing an in vitro kinase assay with Ykl-5-124, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document is intended for researchers, scientists, and drug development professionals investigating the mechanisms of cell cycle regulation and transcription.

This compound is a highly selective, irreversible inhibitor that covalently binds to cysteine 312 (C312) in the active site of CDK7.[1] CDK7 plays a crucial dual role in cellular processes: as a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, to drive cell cycle progression.[1][2] Additionally, as a subunit of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II, facilitating transcription initiation.[2] this compound's high selectivity for CDK7 over other kinases, including CDK12 and CDK13, makes it a valuable tool for dissecting these pathways.[3][4]

Data Presentation: Inhibitor Selectivity Profile

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating its high potency and selectivity for CDK7. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro biochemical assays.

Kinase TargetIC50 (nM)Notes
CDK7/Mat1/CycH 9.7[4][5][6]The trimeric CAK complex.
CDK7 53.5[3][4][6]Monomeric form.
CDK2 1300[4][5]Over 100-fold less sensitive than CDK7 complex.
CDK9 3020[4][5]Over 300-fold less sensitive than CDK7 complex.
CDK12 Inactive[3][4]No significant inhibition at tested concentrations.
CDK13 Inactive[3][4]No significant inhibition at tested concentrations.

Visualizations

Signaling Pathway of CDK7 Inhibition by this compound

The diagram below illustrates the dual functions of CDK7 in the cell cycle and transcription and the mechanism of inhibition by this compound.

cluster_0 Cell Cycle Progression cluster_1 Transcription Initiation CDK7 CDK7/ CycH/MAT1 (CAK) CDK1_2 CDK1 / CDK2 CDK7->CDK1_2 Phosphorylates & Activates G1_S G1/S Phase Transition CDK1_2->G1_S Promotes Arrest Cell Cycle Arrest G1_S->Arrest TFIIH CDK7 (in TFIIH) PolII RNA Pol II TFIIH->PolII Phosphorylates CTD Transcription Gene Transcription PolII->Transcription Initiates Inhibition Transcription Inhibition Transcription->Inhibition Ykl5124 This compound Ykl5124->CDK7 Covalent Inhibition Ykl5124->TFIIH Covalent Inhibition

CDK7 signaling pathways and inhibition by this compound.
Experimental Workflow: In Vitro Kinase Assay

This diagram outlines the general workflow for determining the IC50 value of this compound in a luminescence-based in vitro kinase assay.

cluster_workflow IC50 Determination Workflow prep 1. Reagent Preparation (this compound dilutions, Enzyme, Substrate/ATP Mix) incubate 2. Plate Incubation (Enzyme + this compound) prep->incubate initiate 3. Kinase Reaction (Add Substrate/ATP Mix) incubate->initiate stop 4. Reaction Termination & ATP Depletion initiate->stop detect 5. Signal Generation (Convert ADP to ATP, Luminescence) stop->detect read 6. Data Acquisition (Read Luminescence) detect->read analyze 7. Data Analysis (Plot Dose-Response Curve, Calculate IC50) read->analyze

Workflow for the this compound in vitro kinase assay.

Experimental Protocol: this compound In Vitro Kinase Assay

This protocol details a method for determining the IC50 of this compound against CDK7 using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring ADP production.

Objective

To determine the in vitro inhibitory potency (IC50) of this compound against the recombinant human CDK7/Cyclin H/MAT1 complex.

Materials and Reagents
  • Enzyme: Recombinant human CDK7/Cyclin H/MAT1 complex.

  • Inhibitor: this compound (Stock solution in 100% DMSO).[5]

  • Substrate: Suitable peptide substrate for CDK7 (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II).

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Detection Reagent: ADP-Glo™ Kinase Assay kit or a similar ADP detection system.[4][7]

  • Plates: White, opaque 384-well or 96-well plates suitable for luminescence.[4]

  • Plate Reader: Luminometer.[4]

Step-by-Step Protocol

1. Reagent Preparation:

  • This compound Dilution Series: Prepare a serial dilution of this compound.
  • Create a primary dilution series in 100% DMSO.
  • Further dilute the series in Kinase Assay Buffer to the final desired assay concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
  • Enzyme Preparation: Dilute the CDK7/Cyclin H/MAT1 enzyme to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
  • Substrate/ATP Mixture: Prepare a solution containing the peptide substrate and ATP in Kinase Assay Buffer. The ATP concentration should be near its Michaelis constant (Km) for CDK7 to accurately measure competitive inhibition.[7]

2. Kinase Reaction:

  • Add 5 µL of the diluted this compound solution or vehicle control (DMSO in Kinase Assay Buffer) to the wells of the assay plate.[7]
  • Add 5 µL of the diluted CDK7 enzyme solution to each well.[7]
  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for the covalent binding of this compound to the CDK7 enzyme.[4]
  • Initiation: Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to each well.[7]
  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to keep ATP consumption below 20%.[7]

3. Signal Detection (ADP-Glo™ Assay Example):

  • Stop Reaction: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.[7]
  • Incubate at room temperature for 40 minutes.[7]
  • Generate Signal: Add Kinase Detection Reagent to each well. This converts the ADP produced during the kinase reaction into a luminescent signal.[7]
  • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.[7]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • The raw luminescence signal is directly proportional to the amount of ADP produced and thus to kinase activity.
  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle (DMSO) control.
  • Plot the percent inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[7]

Application Notes

  • Covalent Mechanism: this compound is an irreversible inhibitor that forms a covalent bond with CDK7.[3][5] The pre-incubation step between the enzyme and the inhibitor is critical to allow this covalent bond to form before initiating the kinase reaction.

  • Selectivity: While highly selective for CDK7, it is good practice to counterscreen against other relevant kinases, such as CDK2 and CDK9, to confirm selectivity in your assay system.[5]

  • Cell-Based Assays: The potent and selective nature of this compound makes it an excellent tool for cellular assays. Treatment of cell lines like HAP1 with this compound has been shown to cause a dose-dependent increase in G1- and G2/M-phase cells, confirming its on-target effect of cell cycle arrest.[2][3] It also effectively inhibits the phosphorylation of the CDK1 T-loop in cells.[2][3]

  • Solubility and Storage: this compound is soluble in DMSO.[5][8] Stock solutions should be stored at -20°C or -80°C to maintain stability.[3] It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[3]

References

Preparation of Ykl-5-124 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ykl-5-124 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a key regulator of both the cell cycle and transcription. This compound has been shown to induce cell cycle arrest and inhibit tumor growth in preclinical models, making it a valuable tool for cancer research and drug development. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for accurate calculations and preparation of stock solutions.

PropertyValueSource
Molecular Weight515.61 g/mol [1][3]
FormulaC₂₈H₃₃N₇O₃[2]
Solubility in DMSOUp to 100 mg/mL (193.95 mM)[1][3]
AppearanceSolid powder[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for in vitro and cell-based assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Tare a clean, dry microcentrifuge tube or amber vial on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 5.16 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM x 1 mL x 515.61 g/mol = 5.1561 mg

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve with vortexing, sonication in an ultrasonic bath for 5-10 minutes can be used to aid dissolution.[3][5]

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][5]

Workflow for Preparing this compound Stock Solution:

G cluster_0 Preparation cluster_1 Storage A Equilibrate this compound and DMSO to RT B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate to Dissolve C->D E Visually Inspect for Clarity D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C (Short-term) or -80°C (Long-term) F->G

References

Application Notes and Protocols for Ykl-5-124 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Ykl-5-124, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in various mouse models. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is a small molecule inhibitor that covalently binds to a cysteine residue (C312) in the ATP-binding pocket of CDK7, leading to its irreversible inhibition.[1][2] CDK7 is a critical component of two major cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[3][4]

By inhibiting the kinase activity of CDK7, this compound disrupts two fundamental cellular processes:

  • Cell Cycle Progression: As the catalytic subunit of CAK, CDK7 is responsible for the activating phosphorylation of several cell cycle-dependent kinases, including CDK1 and CDK2.[2][5] Inhibition of CDK7 by this compound prevents the phosphorylation of these downstream CDKs, leading to a stall in the cell cycle, predominantly at the G1/S transition.[1][6][7] This is a key mechanism behind the anti-proliferative effects of this compound.

  • Transcription Regulation: CDK7 is also a component of the TFIIH complex, which plays a role in the initiation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Selective inhibition of CDK7 by this compound has been shown to have a more pronounced effect on the expression of genes driven by super-enhancers and key oncogenic transcription factors like MYC and E2F, rather than causing a global shutdown of transcription.[8][9]

The dual regulatory roles of CDK7 make it an attractive therapeutic target in oncology, and this compound serves as a valuable tool for investigating the therapeutic potential of CDK7 inhibition.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

YKL5124_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Regulation CDK7 CDK7 CAK CAK Complex (CDK7/CycH/MAT1) CDK7->CAK TFIIH TFIIH Complex CDK7->TFIIH CDK1 CDK1 CAK->CDK1 Phosphorylation CDK2 CDK2 CAK->CDK2 Phosphorylation pCDK1 p-CDK1 (Thr161) CDK1->pCDK1 pCDK2 p-CDK2 (Thr160) CDK2->pCDK2 G1_S G1/S Transition pCDK1->G1_S pCDK2->G1_S YKL5124 This compound YKL5124->CDK7 Inhibition RNAPII RNA Pol II TFIIH->RNAPII Phosphorylation pRNAPII p-RNA Pol II RNAPII->pRNAPII E2F E2F-driven Genes pRNAPII->E2F MYC MYC-driven Genes pRNAPII->MYC

This compound inhibits CDK7, blocking cell cycle progression and oncogenic transcription.

Dosage and Administration in Mouse Models

The following tables summarize the reported dosages and administration routes of this compound in various mouse models.

Table 1: this compound Dosage in Small Cell Lung Cancer (SCLC) Mouse Models
Mouse StrainModel TypeDosageAdministration RouteDosing ScheduleReference
C57BL/6Syngeneic Orthotopic10 mg/kgIntraperitoneal (i.p.)Daily, 5 days/week[3]
NSGXenograft2.5 mg/kgIntraperitoneal (i.p.)Not specified[9]
Table 2: this compound Dosage in Multiple Myeloma (MM) Mouse Models
Mouse StrainModel TypeDosageAdministration RouteDosing ScheduleReference
SCIDXenograft2.5 mg/kgIntraperitoneal (i.p.)5 days/week for 2 weeks[10]
SCIDXenograft1, 5, or 10 mg/kgIntraperitoneal (i.p.)5 days/week for 2 weeks[8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a general method for formulating this compound for intraperitoneal injection in mice. The specific percentages of solvents may require optimization based on the desired final concentration and stability of the formulation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Vortex and sonicate briefly if necessary to ensure complete dissolution.

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by sequentially adding the solvents. A commonly used vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] To prepare 1 mL of vehicle:

    • Add 400 µL of PEG300.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline and mix.

  • Dosing Solution Preparation:

    • To the prepared vehicle, add the required volume of the this compound stock solution to achieve the desired final concentration. For example, to prepare a 1 mg/mL dosing solution, add 40 µL of the 25 mg/mL stock solution to 960 µL of the vehicle.

    • Vortex the final dosing solution thoroughly to ensure homogeneity.

  • Administration: Administer the freshly prepared dosing solution to mice via intraperitoneal injection at the desired volume (typically 100-200 µL for a 20-25 g mouse).

Note: The final concentration of DMSO in the dosing solution should be kept as low as possible (ideally ≤10%) to minimize potential toxicity. The stability of the formulation should be assessed if it is not used immediately.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cell Culture (e.g., SCLC or MM cell line) cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest implantation 3. Subcutaneous Implantation (e.g., 1-5 x 10^6 cells/mouse) cell_harvest->implantation tumor_growth 4. Tumor Growth Monitoring (Calipers, twice weekly) randomization 5. Randomization (Tumor volume ~100-150 mm³) tumor_growth->randomization treatment 6. Treatment Initiation (Vehicle or this compound) randomization->treatment monitoring 7. Monitor Body Weight & Health treatment->monitoring euthanasia 8. Study Endpoint (e.g., tumor volume >1500 mm³ or 21-28 days) tumor_excision 9. Tumor Excision & Measurement euthanasia->tumor_excision tissue_processing 10. Tissue Processing (Pharmacodynamics, Histology) tumor_excision->tissue_processing

Workflow for an in vivo efficacy study of this compound in a xenograft mouse model.

Procedure:

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line (e.g., H929 for multiple myeloma, DMS79 for SCLC) under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., SCID or NSG mice).[8][10]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control and this compound treatment).

  • Treatment Administration:

    • Administer this compound or the vehicle control according to the desired dosage and schedule (e.g., 10 mg/kg, i.p., daily for 5 days/week).

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • Continue treatment until a predefined endpoint is reached (e.g., tumors in the control group reach a certain volume, or after a specific duration of treatment).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Process the tumor tissue for further analysis, such as pharmacodynamics (see Protocol 3) or histopathology.

Protocol 3: Pharmacodynamic Analysis of this compound in Tumor Tissue

This protocol describes the analysis of downstream targets of CDK7, such as phosphorylated CDK1 and CDK2, in tumor tissues from treated mice using Western blotting.

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CDK1 (Thr161), anti-p-CDK2 (Thr160), anti-total CDK1, anti-total CDK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction:

    • Homogenize the excised tumor tissue in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.[8]

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the levels between the vehicle-treated and this compound-treated groups to assess the in vivo target engagement of this compound.

Conclusion

This compound is a valuable research tool for investigating the biological functions of CDK7 and its potential as a therapeutic target in various cancers. The provided dosage information and experimental protocols offer a foundation for designing and conducting preclinical studies in mouse models. Researchers should optimize these protocols based on their specific experimental needs and animal models. Careful consideration of the formulation, dosage, and administration schedule is crucial for obtaining reliable and reproducible results in in vivo studies with this compound.

References

Application Notes: Cell Cycle Analysis Using Flow Cytometry After Ykl-5-124 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ykl-5-124 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1 and CDK2.[1][4] By inhibiting CDK7, this compound disrupts the activity of these downstream CDKs, leading to a block in cell cycle progression.[1][4] This makes this compound a valuable tool for studying cell cycle regulation and a potential therapeutic agent in oncology.[5][6]

Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[7] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in each phase of the cell cycle based on their DNA content.

These application notes provide a detailed protocol for treating cultured cells with this compound and subsequently analyzing the cell cycle distribution using flow cytometry with PI staining.

Mechanism of Action of this compound in Cell Cycle Regulation

This compound selectively and irreversibly binds to a cysteine residue (C312) in the active site of CDK7, inhibiting its kinase activity.[1] This inhibition has a predominant effect on the cell cycle.[1] The primary mechanism through which this compound induces cell cycle arrest is by blocking the CDK7-mediated phosphorylation and activation of CDK1 and CDK2.[1][4] This leads to an accumulation of cells in the G1 phase and a corresponding decrease in the S phase population, effectively causing a G1/S transition arrest.[1][2][3][8]

Ykl_5_124 This compound CDK7 CDK7 Ykl_5_124->CDK7 Inhibits G1_Arrest G1 Arrest CAK_complex CAK Complex (CDK7, Cyclin H, MAT1) CDK7->CAK_complex Part of CDK1_2 CDK1 / CDK2 CAK_complex->CDK1_2 Activates p_CDK1_2 Phosphorylated (Active) CDK1 / CDK2 CDK1_2->p_CDK1_2 Phosphorylation Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) p_CDK1_2->Cell_Cycle_Progression Promotes p_CDK1_2->G1_Arrest Inhibition leads to

Figure 1: Simplified signaling pathway of this compound induced G1 cell cycle arrest.

Quantitative Data on this compound Induced Cell Cycle Arrest

Treatment with this compound leads to a dose-dependent increase in the percentage of cells in the G1 and G2/M phases, with a corresponding decrease in the S phase population.[2][3] The following table summarizes the effects of this compound on the cell cycle distribution in various cell lines.

Cell LineTreatment ConcentrationTreatment Duration% G1 Phase% S Phase% G2/M PhaseReference
HAP10 nM (DMSO)72 hours55.134.510.4[3]
HAP120 nM72 hours65.220.114.7[3]
HAP160 nM72 hours70.310.219.5[3]
HAP1200 nM72 hours72.15.822.1[3]
DMS79100 nM24 hoursIncreasedDecreasedNo significant change[4]
Multiple Myeloma (H929)100 nM24 hoursSignificant IncreaseSignificant Decrease-[9]
Neuroblastoma (SK-N-BE(2))100 nM24 hoursIncreasedDecreased-[10]

Experimental Protocols

This section provides a detailed methodology for the treatment of cells with this compound, followed by cell cycle analysis using propidium iodide staining and flow cytometry.

Experimental Workflow

Cell_Culture 1. Cell Seeding and Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Fixation 4. Cell Fixation (e.g., 70% Ethanol) Harvesting->Fixation Staining 5. PI/RNase Staining Fixation->Staining Flow_Cytometry 6. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 7. Data Analysis Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for Western Blot Analysis of pCDK1 and pCDK2 Following Ykl-5-124 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ykl-5-124 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1 and CDK2.[1][4] Specifically, CDK7 phosphorylates CDK1 on Threonine 161 (Thr161) and CDK2 on Threonine 160 (Thr160), events essential for their kinase activity and subsequent cell cycle progression.[1][4] By inhibiting CDK7, this compound leads to a reduction in the phosphorylation of CDK1 and CDK2, resulting in cell cycle arrest, primarily at the G1/S transition.[1][3][5]

These application notes provide a detailed protocol for utilizing Western blot analysis to monitor the phosphorylation status of CDK1 (at Thr161) and CDK2 (at Thr160) in response to treatment with this compound. This method allows for the assessment of the inhibitor's efficacy and its on-target effects within the cell.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for the Western blot experiment.

G cluster_0 CDK7-mediated Activation cluster_1 Inhibition by this compound CDK7 CDK7/Cyclin H/MAT1 (CAK Complex) CDK1 CDK1 CDK7->CDK1 Phosphorylates CDK2 CDK2 CDK7->CDK2 Phosphorylates pCDK1 pCDK1 (Thr161) (Active) CellCycle Cell Cycle Progression pCDK1->CellCycle pCDK2 pCDK2 (Thr160) (Active) pCDK2->CellCycle Ykl This compound Ykl->CDK7 Inhibits

Caption: CDK7-mediated activation of CDK1/2 and its inhibition by this compound.

G A 1. Cell Culture & Treatment (with this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (pCDK1, pCDK2, total CDK1/2, Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Data Analysis & Quantification I->J

Caption: Western blot workflow for analyzing pCDK1/2 after this compound treatment.

Quantitative Data Summary

The following table summarizes representative quantitative data from experiments where HAP1 cells were treated with this compound for 24 hours. The levels of phosphorylated CDK1 (p-CDK1) and CDK2 (p-CDK2) were assessed by Western blot and quantified relative to the total protein levels and a DMSO control.[1]

This compound Conc. (µM)p-CDK1 (Thr161) Relative Intensity (%)p-CDK2 (Thr160) Relative Intensity (%)
0 (DMSO)100100
0.125~85~95
0.250~70~90
0.500~50~80
1.0~20~60
2.0<10~40

Note: The values presented are estimations based on published data and may vary depending on the cell line, treatment duration, and experimental conditions.[1]

Detailed Experimental Protocol

This protocol provides a general guideline and may require optimization for specific cell lines and experimental conditions.

Cell Culture and Treatment
  • Seed the cells of interest (e.g., HAP1, Jurkat, DMS79) at an appropriate density in multi-well plates or flasks and allow them to adhere and grow to 70-80% confluency.[4]

  • Prepare a stock solution of this compound in DMSO.[2]

  • Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 µM). Include a DMSO-only vehicle control.[1][4]

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO.

  • Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.[1]

Cell Lysis and Protein Extraction
  • After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.[4]

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[4]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.[4]

Protein Quantification
  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[4]

  • Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer.[4]

  • Boil the samples at 95-100°C for 5 minutes.[4]

SDS-PAGE and Protein Transfer
  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[4]

  • Run the gel at an appropriate voltage until the dye front reaches the bottom.[4]

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[4]

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4] For phospho-antibodies, 5% BSA is often recommended.[6]

  • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[4][6]

    • Primary Antibodies:

      • Anti-phospho-CDK1 (Thr161)

      • Anti-phospho-CDK2 (Thr160)[6][7]

      • Anti-total CDK1

      • Anti-total CDK2

      • Loading control (e.g., GAPDH, β-actin, or Tubulin)[8]

  • Wash the membrane three times for 10 minutes each with TBST.[4]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]

  • Wash the membrane three times for 10 minutes each with TBST.[4]

Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.[4]

  • Incubate the membrane with the ECL reagent for the recommended time.[4]

  • Capture the chemiluminescent signal using a digital imaging system.[4]

  • Quantify the band intensities using densitometry software. Normalize the intensity of the p-CDK1 and p-CDK2 bands to their respective total protein bands and then to the loading control to determine the relative changes in phosphorylation.[4]

References

Application Notes and Protocols: YKL-5-124 in Neuroblastoma Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of YKL-5-124, a selective CDK7 inhibitor, in preclinical neuroblastoma xenograft models. The information is based on published research and is intended to guide the design and execution of similar in vivo studies.

Introduction

Neuroblastoma is a pediatric cancer of the sympathetic nervous system, and high-risk cases have poor outcomes.[1][2] Cyclin-dependent kinase 7 (CDK7) is a key regulator of the cell cycle and transcription, making it an attractive therapeutic target.[1][2] this compound is a potent and selective covalent inhibitor of CDK7.[1][2] In neuroblastoma models, this compound has been shown to induce aberrant cell cycle progression, particularly in MYCN-amplified cells.[1][2] While single-agent activity of this compound does not lead to significant cell death, its combination with the BRD4 inhibitor JQ1 results in synergistic cytotoxicity and significant tumor regression in neuroblastoma xenograft models.[1][2]

Mechanism of Action

This compound selectively inhibits CDK7, which plays a dual role in regulating the cell cycle and transcription.[1][2] Unlike broader CDK inhibitors like THZ1, this compound has minimal effects on RNA Polymerase II (Pol II) phosphorylation and global transcription when used alone.[1][2] Its primary effect is the inhibition of the CDK-activating kinase (CAK) activity of CDK7, leading to decreased phosphorylation and activation of cell cycle kinases CDK1 and CDK2.[1][2] This results in aberrant cell cycle progression.[1][2]

The combination of this compound with the BRD4 inhibitor JQ1 leads to a synergistic anti-tumor effect.[1][2] This combination suppresses a distinct MYCN-gene expression signature associated with resistance to BRD4 inhibition and leads to G2-M cell cycle arrest and apoptosis.[1][2]

Signaling Pathway

YKL_5_124_Signaling_Pathway This compound Signaling Pathway in Neuroblastoma cluster_0 Drug Intervention cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Synergistic Outcome YKL_5_124 This compound CDK7 CDK7 YKL_5_124->CDK7 inhibits Apoptosis Apoptosis YKL_5_124->Apoptosis G2M_Arrest G2/M Arrest YKL_5_124->G2M_Arrest JQ1 JQ1 BRD4 BRD4 JQ1->BRD4 inhibits JQ1->Apoptosis JQ1->G2M_Arrest pCDK1_pCDK2 pCDK1/pCDK2 (active) CDK7->pCDK1_pCDK2 activates (phosphorylation) MYCN_Expression MYCN Expression BRD4->MYCN_Expression promotes CDK1_CDK2 CDK1/CDK2 (inactive) Cell_Cycle_Progression Cell Cycle Progression pCDK1_pCDK2->Cell_Cycle_Progression promotes MYCN_Expression->Cell_Cycle_Progression promotes Tumor_Regression Tumor Regression Apoptosis->Tumor_Regression G2M_Arrest->Tumor_Regression

Caption: this compound and JQ1 signaling pathway in neuroblastoma.

Quantitative Data from Xenograft Studies

The following tables summarize the in vivo efficacy of this compound in combination with JQ1 in neuroblastoma xenograft models.[2][3]

Table 1: Efficacy of this compound and JQ1 in IMR-32 Subcutaneous Xenograft Model [2][3]

Treatment GroupDosageAdministration ScheduleTumor Volume Reduction vs. VehicleSurvival Benefit
Vehicle5DW + 10% DMSO + 10% HP-beta-cyclodextrinEvery other day (QOD) for 24 days--
This compound2.5 mg/kgEvery other day (QOD) for 24 daysSignificant (p < 0.001)Significant (p < 0.001)
JQ125 mg/kgEvery other day (QOD) for 24 daysSignificant (p < 0.001)Significant (p < 0.001)
This compound + JQ12.5 mg/kg + 25 mg/kgEvery other day (QOD) for 24 daysSignificant (p < 0.001)Significant (p < 0.0001)

Table 2: Efficacy of this compound and JQ1 in Patient-Derived Xenograft (PDX) Model [3]

Treatment GroupDosageAdministration ScheduleTumor Volume Reduction vs. VehicleSurvival Benefit
Vehicle-Three times per week for 28 days--
This compound2.5 mg/kgThree times per week for 28 daysSignificantNot Significant
JQ125 mg/kgThree times per week for 28 daysSignificantSignificant (p < 0.01)
This compound + JQ12.5 mg/kg + 25 mg/kgThree times per week for 28 daysSignificantSignificant (p < 0.01)

Experimental Protocols

In Vivo Neuroblastoma Xenograft Model

This protocol is based on the methodology described in the study by Gao et al. (2022).[2][3]

1. Cell Line and Animal Model:

  • Cell Line: IMR-32 (MYCN-amplified neuroblastoma cell line).

  • Animal Model: NOD-scid IL2Rgammanull (NSG) mice.

2. Tumor Implantation:

  • Subcutaneously inject IMR-32 cells into the flank of NSG mice.

  • Monitor mice for tumor formation.

3. Treatment:

  • Once tumors reach a palpable size, randomize mice into treatment groups (n=5-8 per group).

  • Vehicle Control: Administer 5DW + 10% DMSO + 10% HP-beta-cyclodextrin.

  • This compound Monotherapy: Administer 2.5 mg/kg this compound.

  • JQ1 Monotherapy: Administer 25 mg/kg JQ1.

  • Combination Therapy: Administer 2.5 mg/kg this compound and 25 mg/kg JQ1.

  • Administration: Administer treatments every other day (QOD) for 24 days or three times per week for 28 days.

4. Monitoring and Endpoints:

  • Measure tumor volumes regularly using calipers.

  • Monitor animal body weight and overall health.

  • The primary endpoint is tumor growth inhibition.

  • A secondary endpoint is overall survival, with euthanasia performed at a pre-defined tumor volume limit or when signs of morbidity are observed.

5. Pharmacodynamic Analysis:

  • At the end of the study, or at interim time points, tumors can be harvested for analysis.

  • Immunohistochemistry (IHC): Analyze markers for proliferation (Ki67), apoptosis (cleaved caspase 3), and MYCN expression.

Cell Viability Assay

1. Cell Seeding:

  • Seed neuroblastoma cells in 96-well plates.

2. Drug Treatment:

  • Treat cells with increasing concentrations of this compound, JQ1, or the combination for 72 hours.

3. Viability Assessment:

  • Use a standard cell viability reagent (e.g., CellTiter-Glo®).

  • Measure luminescence to determine the percentage of viable cells relative to DMSO-treated controls.

Western Blot Analysis

1. Cell Lysis:

  • Treat neuroblastoma cells with this compound and/or JQ1 for the desired time.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine protein concentration using a BCA assay.

3. SDS-PAGE and Transfer:

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

4. Immunoblotting:

  • Probe membranes with primary antibodies against proteins of interest (e.g., CDK7, pCDK1, pCDK2, PARP, Caspase-3, MYCN, GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow Neuroblastoma Xenograft Experimental Workflow Cell_Culture 1. Neuroblastoma Cell Culture (e.g., IMR-32) Tumor_Implantation 2. Subcutaneous Implantation in NSG Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (Vehicle, this compound, JQ1, Combo) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 7. Endpoint Determination (Tumor size, Survival) Monitoring->Endpoint Analysis 8. Data Analysis & Pharmacodynamics (IHC, Western Blot) Endpoint->Analysis

Caption: Workflow for a neuroblastoma xenograft study.

References

Application of YKL-5-124 in Multiple Myeloma Primary Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YKL-5-124 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] In the context of multiple myeloma (MM), a malignancy of plasma cells, CDK7 has emerged as a critical regulator of oncogenic cellular programs that support tumor growth and survival.[2][3][4] Inhibition of CDK7 by this compound has demonstrated significant therapeutic potential in preclinical studies, showing a strong anti-myeloma effect with minimal impact on normal cells.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in primary multiple myeloma cells, summarizing key quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its anti-myeloma effects by targeting the dual functions of CDK7 in transcriptional regulation and cell cycle control.[2][3] CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs, and is also a subunit of the general transcription factor TFIIH.[6] In multiple myeloma, this compound has been shown to disrupt two key oncogenic pathways:

  • The CDK-Rb-E2F Axis: By inhibiting CDK7, this compound prevents the phosphorylation and activation of cell cycle CDKs, leading to a reduction in the phosphorylation of the Retinoblastoma (Rb) protein.[5] Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing the expression of genes essential for S-phase entry and cell cycle progression.[5] This leads to a significant G1 cell cycle arrest.[5]

  • MYC-driven Transcriptional Programs: this compound treatment leads to a significant downregulation of canonical MYC transcriptional programs.[2][5] This includes the impairment of MYC-regulated metabolic gene signatures, resulting in defects in glycolysis and reduced lactate (B86563) production in MM cells.[3][5]

The inhibition of these pathways ultimately leads to decreased proliferation and increased apoptosis in multiple myeloma cells.[5]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma
ParameterCell TypeValueReference
IC50
CDK7 (enzymatic assay)53.5 nM[1]
CDK7/Mat1/CycH (enzymatic assay)9.7 nM[1]
Panel of MM Cell Lines (viability)See Supplementary Data in[8][8]
Primary MM Patient Cells (viability)See Figure 1A in[5][5]
Cell Cycle Arrest
MM Cell Lines (G1 arrest)Significant accumulation in G1 phase[5]
Apoptosis
Primary CD138+ MM CellsIncreased apoptotic cell death[5]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity in Primary MM Cells

This protocol details the methodology for determining the cytotoxic effects of this compound on primary CD138+ multiple myeloma cells using a cell viability assay.

Materials:

  • This compound (Stock solution in DMSO)

  • Primary bone marrow mononuclear cells (BMMCs) from MM patients

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Ficoll-Paque

  • CD138 MicroBeads and MACS separation columns (Miltenyi Biotec)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Isolation of Primary MM Cells:

    • Isolate BMMCs from fresh bone marrow aspirates of multiple myeloma patients by Ficoll-Paque density gradient centrifugation.

    • Enrich for plasma cells (CD138+) using CD138 MicroBeads according to the manufacturer's protocol.

  • Cell Seeding:

    • Resuspend the enriched CD138+ cells in complete RPMI-1640 medium.

    • Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add the desired concentrations of this compound to the wells. Include a DMSO vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value using a non-linear regression analysis in a suitable software (e.g., GraphPad Prism).

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

This protocol describes the detection and quantification of apoptosis in primary MM cells treated with this compound using flow cytometry.

Materials:

  • Enriched primary CD138+ MM cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescently labeled Annexin V)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Culture enriched CD138+ MM cells in the presence of this compound at the desired concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Washing:

    • Harvest the cells and wash them twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant.

Protocol 3: Western Blot Analysis of p-Rb and MYC

This protocol details the procedure for detecting changes in the phosphorylation of Rb and the expression of MYC in MM cells following treatment with this compound.

Materials:

  • MM cell lines or enriched primary CD138+ cells

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-Rb (S807/811), anti-total Rb, anti-MYC, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat MM cells with this compound for the desired time (e.g., 24 hours for p-Rb, shorter time course for MYC).

    • Lyse the cells in ice-cold RIPA buffer.

    • Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensities using image analysis software (e.g., ImageJ).

    • Normalize the protein of interest to the loading control.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the method for analyzing the cell cycle distribution of MM cells treated with this compound.

Materials:

  • MM cell lines or primary cells

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for 24 hours.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (can be stored for longer).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[5]

Visualizations

YKL_5_124_Signaling_Pathway cluster_0 This compound Action cluster_1 Cell Cycle Control cluster_2 Transcriptional Regulation YKL This compound CDK7 CDK7 YKL->CDK7 Inhibits G1_Arrest G1 Arrest Metabolism Glycolysis & Metabolism Genes Proliferation Decreased Proliferation CDK46 CDK4/6 CDK7->CDK46 Activates MYC MYC CDK7->MYC Regulates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F Rb->E2F Inhibits pRb->E2F Releases G1_Arrest->Proliferation MYC->Metabolism Metabolism->Proliferation Apoptosis Increased Apoptosis

Caption: this compound inhibits CDK7, leading to G1 arrest and suppression of MYC-driven metabolism.

Experimental_Workflow_Apoptosis start Isolate Primary CD138+ MM Cells treat Treat with this compound (24-48h) start->treat harvest Harvest & Wash Cells (cold PBS) treat->harvest stain Stain with Annexin V-FITC & Propidium Iodide harvest->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Apoptotic Cell Population analyze->end

Caption: Workflow for analyzing apoptosis in primary MM cells treated with this compound.

References

Assessing S-Phase Inhibition by Ykl-5-124 Using EdU Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for assessing the S-phase inhibitory effects of Ykl-5-124, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) staining. This compound induces a strong cell cycle arrest at the G1/S transition, leading to a significant reduction in the proportion of cells actively synthesizing DNA.[1][2] EdU staining, a robust method for labeling and detecting DNA replication, offers a precise and reliable means to quantify this S-phase inhibition.[3] The following sections detail the mechanism of this compound, present quantitative data on its effects on cell cycle distribution, and provide comprehensive protocols for EdU staining and analysis by flow cytometry.

Introduction to this compound and S-Phase Inhibition

This compound is a highly selective, irreversible covalent inhibitor of CDK7.[4] CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1 and CDK2. By inhibiting CDK7, this compound disrupts the activity of these downstream CDKs, which are essential for progression through the G1 phase and entry into the S phase.[1]

One of the key mechanisms of this compound-mediated cell cycle arrest is the inhibition of the CDK-Rb-E2F pathway.[5] CDK7 inhibition leads to reduced phosphorylation of the Retinoblastoma (Rb) protein.[5] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing it from activating the transcription of genes required for S-phase entry and DNA synthesis.[5][6] Consequently, treatment of cancer cells with this compound results in a dose-dependent increase in the G1 and G2/M cell populations and a corresponding decrease in the S-phase population.[7][4]

Quantitative Analysis of S-Phase Inhibition by this compound

The efficacy of this compound in inducing S-phase arrest can be quantitatively assessed using EdU staining followed by flow cytometry. The following table summarizes representative data from an experiment where neuroblastoma (NB) cells were treated with 100 nM this compound for 24 hours.

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
DMSO (Control)45.242.512.3
This compound (100 nM)68.715.116.2

Data is derived from the graphical representation in "Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma".[8]

Signaling Pathway: this compound-Mediated S-Phase Inhibition

The following diagram illustrates the signaling pathway affected by this compound, leading to the inhibition of S-phase entry.

Caption: this compound inhibits CDK7, preventing Rb hyper-phosphorylation and blocking E2F-mediated transcription of S-phase genes.

Experimental Workflow: EdU Staining for Flow Cytometry

The following diagram outlines the general workflow for assessing S-phase inhibition using EdU staining and flow cytometry.

EdU_Workflow start Start cell_culture 1. Cell Culture & Seeding start->cell_culture inhibitor_treatment 2. Treatment with this compound (and DMSO control) cell_culture->inhibitor_treatment edu_labeling 3. EdU Labeling (e.g., 10 µM for 1-2 hours) inhibitor_treatment->edu_labeling cell_harvest 4. Cell Harvesting edu_labeling->cell_harvest fixation 5. Fixation (e.g., 4% Paraformaldehyde) cell_harvest->fixation permeabilization 6. Permeabilization (e.g., Saponin-based buffer) fixation->permeabilization click_reaction 7. Click-iT® Reaction (EdU detection with fluorescent azide) permeabilization->click_reaction dna_stain 8. Total DNA Staining (e.g., Propidium Iodide or DAPI) click_reaction->dna_stain flow_cytometry 9. Flow Cytometry Analysis dna_stain->flow_cytometry data_analysis 10. Data Analysis (Quantify G1, S, G2/M populations) flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing S-phase inhibition using EdU staining and flow cytometry.

Detailed Experimental Protocols

Materials Required
  • Cells of interest

  • Complete cell culture medium

  • This compound (and DMSO as a vehicle control)

  • EdU (5-ethynyl-2'-deoxyuridine)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization and Wash Buffer (e.g., 1X saponin-based buffer)

  • Click-iT® EdU Flow Cytometry Assay Kit (or individual components: fluorescent azide, copper (II) sulfate, and a reducing agent like sodium ascorbate)

  • Total DNA stain (e.g., Propidium Iodide, DAPI)

  • Flow cytometer

Protocol for EdU Staining and Flow Cytometry

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Cell Seeding and Treatment

  • Seed cells in appropriate culture vessels and allow them to adhere and resume proliferation (typically 24 hours).

  • Treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

2. EdU Labeling

  • Prepare a stock solution of EdU (e.g., 10 mM in DMSO).

  • Add EdU to the culture medium to a final concentration of 10 µM.[9]

  • Incubate the cells for 1-2 hours under their optimal growth conditions. The incubation time may need to be optimized based on the cell cycle length.[10]

3. Cell Harvesting and Fixation

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, pellet by centrifugation.

  • Wash the cells once with PBS containing 1% BSA.

  • Resuspend the cell pellet in 100 µL of Fixation Buffer.

  • Incubate for 15 minutes at room temperature, protected from light.[10]

  • Wash the cells with 3 mL of PBS with 1% BSA, pellet by centrifugation, and remove the supernatant.[10]

4. Permeabilization

  • Resuspend the fixed cell pellet in 100 µL of 1X Permeabilization and Wash Buffer.[11]

  • Incubate for 15 minutes at room temperature.[11]

5. EdU Detection (Click Reaction)

  • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically involves mixing the fluorescent azide, copper (II) sulfate, and a reducing agent in a reaction buffer.

  • Wash the permeabilized cells with the Permeabilization and Wash Buffer.

  • Resuspend the cell pellet in the Click-iT® reaction cocktail.

  • Incubate for 30 minutes at room temperature, protected from light.[9]

  • Wash the cells once with 3 mL of the Permeabilization and Wash Buffer.[10]

6. Total DNA Staining

  • Resuspend the cell pellet in a solution containing a total DNA stain (e.g., Propidium Iodide with RNase A).

  • Incubate as recommended by the stain manufacturer (e.g., 15-30 minutes at room temperature, protected from light).

7. Flow Cytometry Analysis

  • Analyze the stained cells on a flow cytometer.

  • Use an appropriate laser and filter combination for the chosen fluorophores (one for the EdU signal and one for the total DNA stain).

  • Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).

8. Data Analysis

  • Gate on single cells to exclude doublets and debris.

  • Create a bivariate plot of the EdU fluorescence (log scale) versus the total DNA content (linear scale).

  • Identify and quantify the cell populations in G1 (2n DNA content, EdU-negative), S (intermediate DNA content, EdU-positive), and G2/M (4n DNA content, EdU-negative) phases.

  • Compare the percentage of cells in each phase between the this compound-treated samples and the control to determine the extent of S-phase inhibition.

Conclusion

EdU staining coupled with flow cytometry is a powerful and reliable method for quantifying the S-phase inhibitory effects of compounds like this compound. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively assess the impact of CDK7 inhibition on cell cycle progression. The ability to generate robust quantitative data on S-phase populations is crucial for the preclinical evaluation of cell cycle-targeted cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Inhibitor-X Concentration

Author: BenchChem Technical Support Team. Date: December 2025

As information regarding the specific compound "Ykl-5-124" is not publicly available, this technical support center has been developed for a generic small molecule, "Inhibitor-X," to guide researchers in optimizing its concentration for cell viability assays. The principles and protocols provided are broadly applicable and can be adapted once the specific characteristics of this compound are known.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully determining the optimal concentration of Inhibitor-X for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Inhibitor-X in a cell viability assay?

A1: The optimal starting concentration depends on the cell line, assay duration, and the biological question.[1] If the biochemical IC50 or Ki value (the concentration required to inhibit a biological process or component by 50%) is known, a common starting point for cell-based assays is 5 to 10 times this value.[1] If no prior data exists, a broad dose-response experiment is recommended, starting from a high concentration (e.g., 10-100 µM) and performing serial dilutions down to the nanomolar range to identify the effective concentration window.[1][2]

Q2: How should I prepare and store stock solutions of Inhibitor-X?

A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[3][4] This stock should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3] For experiments, create fresh dilutions of the stock solution in your cell culture medium. It is critical to ensure the final DMSO concentration in the culture wells is non-toxic to your cells, typically below 0.1-0.5%.[3]

Q3: My inhibitor is potent in a biochemical (cell-free) assay but shows weak or no activity in my cell-based assay. Why?

A3: This is a common challenge that can be attributed to several factors:

  • Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[3][5]

  • Serum Protein Binding: Components of fetal bovine serum (FBS) in the culture medium can bind to the inhibitor, reducing the free concentration available to act on the cells.[6][7]

  • High Cellular ATP: For ATP-competitive inhibitors, the high intracellular concentration of ATP (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to a biochemical assay with lower ATP levels.[1]

  • Inhibitor Instability or Efflux: The compound may be unstable in the culture medium or actively pumped out of the cell by efflux pumps.[8]

Q4: How do I select the appropriate cell seeding density for my experiment?

A4: Determining the optimal cell seeding density is a critical first step.[9] You should perform a cell titration experiment by seeding a range of cell densities (e.g., from 1,000 to 100,000 cells/well in a 96-well plate) and measuring the viability signal after a set incubation period.[9] The goal is to find a density that falls within the linear range of the assay, where the signal is directly proportional to the cell number.[9][10] Over-crowding or using too few cells can lead to unreliable results.[11]

Q5: Can the inhibitor itself interfere with the viability assay readout?

A5: Yes, some compounds can interfere with common viability assays. For example, in tetrazolium-based assays like MTT or CCK-8, compounds with reducing or oxidizing properties can react with the detection reagent, leading to false results.[12][13][14] It is important to run a control experiment with the inhibitor in cell-free medium to check for any direct reaction with the assay reagents.[13][15]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Uneven cell plating: Improper mixing of cell suspension or cell clumping.[10] 2. Edge effects: Evaporation in the outer wells of the plate.[13] 3. Inconsistent pipetting. [1] 4. Bubbles in wells: Interfere with absorbance/luminescence readings.[13][16]1. Ensure a homogenous single-cell suspension before plating. 2. To mitigate edge effects, do not use the outermost wells for experimental data; instead, fill them with sterile PBS or medium.[13] 3. Use calibrated pipettes and consistent technique. 4. Be careful when adding reagents to avoid bubbles.[16][17]
Unexpectedly high cell death, even at low concentrations 1. Solvent toxicity: Final DMSO concentration is too high.[3] 2. Inhibitor off-target effects: The compound may have unintended toxic effects.[2] 3. High cell sensitivity: The cell line is particularly sensitive to the inhibition of the target pathway.[1] 4. Compound instability: The inhibitor may break down into a toxic substance.1. Ensure the final DMSO concentration is ≤0.1%. Run a vehicle-only control.[1] 2. Perform dose-response experiments to find the therapeutic window. Consider using a structurally different inhibitor for the same target to confirm the phenotype.[2] 3. Reduce the inhibitor concentration and/or shorten the incubation time.[1] 4. Check the stability of the compound in culture medium over time.[8]
No or weak inhibitory effect at expected concentrations 1. Poor cell permeability: The inhibitor cannot reach its intracellular target.[3] 2. High serum protein binding: The free concentration of the inhibitor is too low.[6] 3. Inactive inhibitor: The compound may have degraded due to improper storage or handling.[3] 4. Cell line is resistant: The target pathway may not be critical for survival in the chosen cell line.1. Verify from literature if the inhibitor is cell-permeable.[3] 2. Perform an IC50 shift assay with varying serum concentrations to assess the impact of protein binding. Consider reducing the serum percentage if compatible with cell health.[6] 3. Prepare a fresh stock solution from a reputable source. Confirm biochemical activity in a cell-free assay if possible.[3] 4. Ensure your cell line is an appropriate model and that the target is expressed.[11]
Assay signal is too high or saturated 1. Cell seeding density is too high: Cells have become over-confluent.[13] 2. Incubation with detection reagent is too long. [9]1. Reduce the initial cell seeding density to ensure cells are in the exponential growth phase at the end of the experiment.[13] 2. Optimize and shorten the incubation time with the viability reagent.
Assay signal is too low 1. Cell seeding density is too low. [18] 2. Incubation with detection reagent is too short. [9]1. Increase the initial cell seeding density, ensuring it remains within the assay's linear range.[18] 2. Increase the incubation time with the viability reagent as recommended by the manufacturer.[9]

Data Presentation

Table 1: Example IC50 Values for Inhibitor-X in HCT116 Cells
Assay ConditionIncubation TimeIC50 (µM)
10% FBS48 hours5.2
10% FBS72 hours2.8
2% FBS72 hours0.9
10% Human Serum72 hours8.5

This table illustrates how the apparent potency (IC50) of an inhibitor can be influenced by incubation time and the concentration and type of serum proteins.[6]

Table 2: Optimal Seeding Density for Different Cell Lines (96-well plate)
Cell LineAssay DurationOptimal Seeding Range (cells/well)
HeLa24 hours5,000 - 15,000
A54948 hours4,000 - 10,000
MCF-772 hours3,000 - 8,000
Jurkat (suspension)48 hours10,000 - 40,000

Optimal seeding densities must be determined empirically for each cell line and experimental condition to ensure the assay readout is within a linear and robust range.[9]

Experimental Protocols

Protocol 1: Determination of Optimal Cell Seeding Density using CCK-8

This protocol outlines the steps to determine the linear response range for a specific cell line with a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • CCK-8 Reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Prepare Cell Suspension: Harvest and count cells, then prepare a high-concentration suspension (e.g., 2 x 10^6 cells/mL).

  • Create Serial Dilutions: Perform 2-fold serial dilutions to create a range of cell densities (e.g., from 100,000 down to ~1,500 cells/well).

  • Seed Cells: Add 100 µL of each cell dilution to at least three replicate wells of a 96-well plate. Include at least three "blank" wells containing 100 µL of medium only.[9]

  • Incubate: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2) for a period that matches your planned drug treatment experiments (e.g., 24, 48, or 72 hours).[9]

  • Add CCK-8 Reagent: Add 10 µL of CCK-8 reagent to each well.[19]

  • Incubate with Reagent: Return the plate to the incubator for 1 to 4 hours. The optimal time may need to be determined empirically.[16][19]

  • Measure Absorbance: Gently mix the plate on an orbital shaker for 1 minute. Measure the absorbance at 450 nm using a microplate reader.[9]

  • Analyze Data: Subtract the average absorbance of the blank wells from all other readings. Plot the corrected absorbance (Y-axis) against the number of cells seeded (X-axis) to identify the linear range.

Protocol 2: Determining the IC50 of Inhibitor-X

This protocol describes how to perform a dose-response experiment to calculate the IC50 value of Inhibitor-X.

Materials:

  • Cells seeded at their optimal density (determined in Protocol 1)

  • Complete cell culture medium

  • Inhibitor-X stock solution (e.g., 10 mM in DMSO)

  • CCK-8 Reagent or other viability assay reagent

  • Microplate reader

Procedure:

  • Seed Cells: Plate cells in a 96-well plate at the pre-determined optimal density in 100 µL of medium and allow them to attach overnight.

  • Prepare Inhibitor Dilutions: Prepare a 10-point, 3-fold serial dilution of Inhibitor-X in culture medium.[2] The concentration range should span from well below to well above the expected IC50.[2] Also prepare a "vehicle control" solution containing the same final concentration of DMSO as the highest inhibitor concentration.[1]

  • Treat Cells: Remove the existing medium and add 100 µL of the prepared inhibitor dilutions or control solutions to the appropriate wells.

  • Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

  • Assess Viability: Add 10 µL of CCK-8 reagent to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm.[19]

  • Data Analysis: a. Subtract the average absorbance of the blank (medium only) wells from all other measurements. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot the % Viability against the logarithm of the inhibitor concentration. d. Use non-linear regression (e.g., four-parameter logistic model) to fit the curve and determine the IC50 value.[2][20]

Visualizations

G cluster_pathway Hypothetical Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Prolif Cell Proliferation & Survival AKT->Prolif InhibitorX Inhibitor-X InhibitorX->PI3K

Caption: Hypothetical signaling pathway where Inhibitor-X blocks PI3K activity.

G cluster_workflow Experimental Workflow for Concentration Optimization Step1 1. Determine Optimal Cell Seeding Density Step2 2. Broad Range-Finding Dose-Response Assay Step1->Step2 Step3 3. Narrow Range Dose-Response for IC50 Step2->Step3 Step4 4. Confirm with Orthogonal Assay (e.g., Apoptosis Assay) Step3->Step4 Step5 5. Select Optimal Concentration for Further Experiments Step4->Step5

Caption: Workflow for optimizing Inhibitor-X concentration in cell assays.

G cluster_troubleshooting Troubleshooting Logic Problem Inconsistent Results? CheckCells Check Cell Health & Seeding Density Problem->CheckCells Yes CheckReagents Check Reagent/Inhibitor Preparation & Storage Problem->CheckReagents Yes CheckAssay Run Assay Controls (Vehicle, Cell-Free) Problem->CheckAssay Yes Optimize Re-optimize Protocol CheckCells->Optimize CheckReagents->Optimize CheckAssay->Optimize

Caption: Logical diagram for troubleshooting inconsistent assay results.

References

Ykl-5-124 solubility and stability for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and use of Ykl-5-124 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] For cell culture experiments, it is highly recommended to use fresh, high-quality DMSO to prepare stock solutions.[3]

Q2: How should I store this compound stock solutions for long-term use?

A2: Aliquot your stock solution to avoid repeated freeze-thaw cycles. For long-term stability, store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Q3: What is the stability of this compound in cell culture medium?

A3: While specific stability data in various cell culture media is not extensively published, for long-term experiments (extending over several days), it is best practice to replace the medium with freshly prepared this compound solution every 2-3 days. This ensures a consistent concentration of the active compound, as the stability of compounds in aqueous solutions containing various components can be variable.

Q4: I am observing precipitation in my cell culture plate after adding this compound. What should I do?

A4: Precipitation can occur if the final DMSO concentration is too high or if the compound's solubility limit is exceeded in the aqueous environment of the cell culture medium. To troubleshoot this:

  • Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation.

  • When diluting the DMSO stock solution into the medium, add it dropwise while gently swirling the medium to ensure rapid and even dispersion.

  • Consider preparing a more diluted stock solution if the issue persists, which will require adding a larger volume to your culture but will result in a lower final DMSO concentration.

Q5: My cells are not responding to this compound in my long-term experiment. What could be the reason?

A5: Several factors could contribute to a lack of response:

  • Compound Degradation: As this compound is a covalent inhibitor, its reactivity might be compromised over time in the culture medium. Ensure you are replenishing the medium with fresh compound regularly (every 2-3 days).

  • Cell Confluence: In long-term experiments, cells can become over-confluent, which can alter their metabolic state and responsiveness to drugs. It is advisable to seed cells at a lower density and split them as needed during the experiment, re-treating with fresh this compound after each passage.

  • Target Expression: Ensure that your cell line expresses the target protein, CDK7, at sufficient levels. You can verify this by Western blotting.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Solubility of this compound

SolventMaximum Concentration (mM)
DMSO20[1]
Ethanol20[1]

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
CDK7/Mat1/CycH9.7[3]
CDK753.5[3]
CDK21300[3]
CDK93020[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • This compound has a molecular weight of 515.62 g/mol .

    • To prepare a 10 mM stock solution, dissolve 5.16 mg of this compound powder in 1 mL of high-quality, anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

  • Working Solution Preparation for Cell Culture:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution in your cell culture medium to the desired final concentration. For example, to prepare a 1 µM working solution in 10 mL of medium, add 1 µL of the 10 mM stock solution to the 10 mL of medium.

    • Mix thoroughly by gentle inversion or pipetting before adding to your cells.

    • Important: Always prepare fresh working solutions from the stock solution for each experiment and for media changes during long-term experiments.

Protocol 2: Long-Term Cell Viability Assay (e.g., 6 days)
  • Cell Seeding:

    • Seed your cells in a multi-well plate at a low density that allows for logarithmic growth over the 6-day period without reaching over-confluence. This density will need to be optimized for your specific cell line.

  • Initial Treatment (Day 0):

    • After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Media and Compound Replenishment (Day 2 and Day 4):

    • Carefully aspirate the old medium from the wells.

    • Replace it with freshly prepared medium containing the appropriate concentrations of this compound or vehicle control.

  • Endpoint Analysis (Day 6):

    • On day 6, perform your chosen cell viability assay (e.g., MTS, CellTiter-Glo®) according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis of CDK1 and CDK2 Phosphorylation
  • Cell Treatment:

    • Seed cells and treat them with various concentrations of this compound (e.g., 0, 125, 250, 500, 1000, 2000 nM) for a specified time (e.g., 24 hours).[4]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-CDK1 (Thr161), total CDK1, phospho-CDK2 (Thr160), and total CDK2 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

Visualizations

Signaling Pathway of this compound Action

Ykl_5_124_Pathway This compound Signaling Pathway cluster_0 CDK-Activating Kinase (CAK) Complex cluster_1 Cell Cycle CDKs cluster_2 Cell Cycle Progression CDK7 CDK7 CyclinH Cyclin H CDK7->CyclinH MAT1 MAT1 CDK7->MAT1 CDK1 CDK1 CDK7->CDK1 Phosphorylation (T-loop) CDK2 CDK2 CDK7->CDK2 Phosphorylation (T-loop) G1_S_Transition G1/S Transition CDK1->G1_S_Transition CDK2->G1_S_Transition E2F_Expression E2F-driven Gene Expression G1_S_Transition->E2F_Expression Ykl_5_124 This compound Ykl_5_124->CDK7 Covalent Inhibition

This compound covalently inhibits CDK7, preventing cell cycle progression.
Experimental Workflow for Long-Term Cell Culture

Long_Term_Experiment_Workflow Workflow for Long-Term this compound Treatment A Day 0: Seed cells at low density B Day 1: Treat with this compound or Vehicle A->B C Day 2: Aspirate medium, replenish with fresh this compound B->C F Troubleshooting Point: Check for precipitation B->F D Day 4: Aspirate medium, replenish with fresh this compound C->D G Troubleshooting Point: Monitor cell confluence C->G E Day 6: Perform endpoint analysis (e.g., viability, Western blot) D->E

References

Potential off-target effects of Ykl-5-124 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ykl-5-124. The focus is on addressing potential off-target effects at high concentrations and ensuring the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It forms a covalent bond with a cysteine residue (Cys312) in the ATP-binding pocket of CDK7, leading to its inactivation.[3] CDK7 is a key regulator of both the cell cycle and transcription. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[3] Inhibition of CDK7 by this compound leads to a G1/S phase cell cycle arrest.[1][4]

Q2: How selective is this compound for CDK7?

This compound exhibits high selectivity for CDK7. Biochemical assays show that it is over 100-fold more selective for CDK7 than for CDK2 and CDK9, and it is inactive against the structurally related kinases CDK12 and CDK13.[1][2][5] Furthermore, KiNativ profiling in Jurkat cells, a mass spectrometry-based method to assess target engagement, demonstrated that at a concentration of 1 µM, CDK7 was the only kinase target bound by more than 65%.[6]

Q3: Is it possible to observe off-target effects with this compound?

While this compound is highly selective, the use of excessively high concentrations in experiments may lead to the engagement of lower-affinity off-target kinases. It is crucial to use the lowest effective concentration to minimize this risk. The troubleshooting guides below provide strategies to identify and mitigate potential off-target effects.

Q4: What are the expected on-target cellular effects of this compound treatment?

The primary on-target effects of this compound are related to the inhibition of CDK7's CAK activity. This leads to:

  • Cell Cycle Arrest: A dose-dependent increase in the G1 and G2/M phases of the cell cycle, with a corresponding decrease in the S phase.[1][7][8]

  • Inhibition of CDK1 and CDK2 Phosphorylation: Reduced phosphorylation of the T-loop of CDK1 and, to a lesser extent, CDK2.[7][8][9]

  • Inhibition of E2F-driven gene expression. [1][4]

Q5: Does this compound affect transcription globally?

Unlike some other CDK inhibitors, this compound has been shown to have a surprisingly weak effect on the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at concentrations that induce a strong cell cycle arrest.[6] This suggests that selective inhibition of CDK7 by this compound does not lead to global transcriptional repression.

Data Presentation

Table 1: Biochemical IC50 Values for this compound

Kinase TargetIC50 (nM)Selectivity vs. CDK7 (approx.)
CDK753.51x
CDK7/Mat1/CycH9.75.5x (more potent)
CDK21300~24x
CDK93020~56x
CDK12Inactive-
CDK13Inactive-

Data compiled from multiple sources.[1][4][9][10][11]

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype or Toxicity Observed

If you observe a cellular response that is inconsistent with the known on-target effects of CDK7 inhibition (e.g., unexpected signaling pathway activation, excessive cytotoxicity at low nanomolar concentrations), it may be due to off-target effects, particularly if high concentrations of this compound are being used.

Possible CauseTroubleshooting StepExpected Outcome
High Compound Concentration Perform a dose-response experiment to determine the minimal effective concentration for the desired on-target phenotype (e.g., G1/S arrest).Identification of a concentration window where on-target effects are observed without unexpected phenotypes.
Off-Target Kinase Inhibition 1. Kinome Profiling: Submit this compound for a broad kinase panel screen at the concentration showing the unexpected phenotype. 2. Orthogonal Inhibitor: Use a structurally different, selective CDK7 inhibitor to see if the phenotype is recapitulated.1. Identification of potential off-target kinases. 2. If the phenotype is not reproduced, it suggests an off-target effect of this compound.
Cell Line-Specific Effects Test this compound in multiple cell lines to determine if the unexpected effect is specific to a particular cellular context.Distinguishing between a general off-target effect and a cell line-dependent response.

Issue 2: Discrepancy Between Biochemical and Cellular Potency

It is common to observe a difference between the biochemical IC50 and the cellular EC50 of an inhibitor.

Possible CauseTroubleshooting StepExpected Outcome
Cellular ATP Concentration Be aware that the high intracellular ATP concentration (millimolar range) can compete with ATP-competitive inhibitors, leading to a rightward shift in potency compared to biochemical assays often run at lower ATP concentrations.This is an expected phenomenon and helps in interpreting the cellular potency.
Cell Permeability If cellular potency is significantly lower than expected, consider performing a cellular target engagement assay (e.g., thermal shift assay, or assessing downstream target phosphorylation) to confirm the compound is entering the cell and binding to CDK7.Confirmation of target engagement in a cellular context.
Compound Stability/Solubility Ensure the compound is fully dissolved in the culture medium and is stable for the duration of the experiment. Visually inspect for precipitation.Accurate dosing and avoidance of artifacts due to compound precipitation.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay for IC50 Determination

This protocol describes a general method to determine the IC50 of this compound against a kinase of interest in a biochemical format.

1. Materials:

  • Recombinant kinase (e.g., CDK7/CycH/MAT1)

  • Kinase-specific substrate peptide

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well plates

  • Luminometer

2. Procedure:

  • Prepare Serial Dilutions: Prepare a 10-point, 3-fold serial dilution of this compound in kinase reaction buffer. Include a DMSO-only (vehicle) control.

  • Add Kinase and Inhibitor: Add the recombinant kinase and the serially diluted this compound to the wells of the plate.

  • Incubate: Incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to initiate the reaction. The final ATP concentration should ideally be at the Km for the specific kinase.

  • Incubate: Incubate for 1 hour at 30°C.

  • Detect ADP Production: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure Luminescence: Read the luminescence on a plate reader.

3. Data Analysis:

  • Normalize the data with the vehicle control as 100% activity and a no-kinase control as 0% activity.

  • Plot the percent inhibition against the log concentration of this compound.

  • Determine the IC50 value using a non-linear regression fit (sigmoidal dose-response).

Protocol 2: Western Blot for CDK1/2 Phosphorylation

This protocol is used to confirm the on-target effect of this compound by assessing the phosphorylation status of CDK7 substrates, CDK1 and CDK2.

1. Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-total CDK1, anti-total CDK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

2. Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

3. Data Analysis:

  • Quantify the band intensities for the phosphorylated and total CDK proteins.

  • Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on CDK phosphorylation.

Protocol 3: Cell Viability Assay

This protocol assesses the effect of this compound on cell proliferation and viability.

1. Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well clear or opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT/MTS reagent

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay:

    • For CellTiter-Glo®: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.

    • For MTT/MTS: Add the reagent to the wells, incubate for 1-4 hours, and then measure the absorbance.

  • Data Acquisition: Read the luminescence or absorbance on a plate reader.

3. Data Analysis:

  • Normalize the data to the vehicle-treated cells (100% viability).

  • Plot the percent viability against the log concentration of this compound.

  • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Mandatory Visualizations

Ykl-5-124_On-Target_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK7-Mediated Activation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK7 CDK7 / CycH / MAT1 (CAK Complex) CDK1 CDK1 CDK7->CDK1 T-loop Phosphorylation CDK2 CDK2 CDK7->CDK2 T-loop Phosphorylation pCDK1 p-CDK1 (Active) CDK1->pCDK1 pCDK2 p-CDK2 (Active) CDK2->pCDK2 pCDK1->M Promotes Mitosis pCDK2->S Promotes S-Phase Entry Ykl5124 This compound Ykl5124->CDK7 Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse Concentration Is the effect only at high concentrations? DoseResponse->Concentration OnTarget Likely On-Target Effect (Potentially heightened sensitivity) Concentration->OnTarget No OffTargetInvestigation Investigate Potential Off-Target Effects Concentration->OffTargetInvestigation Yes OrthogonalInhibitor Test with Structurally Different CDK7 Inhibitor OffTargetInvestigation->OrthogonalInhibitor KinomeScreen Perform Kinome-Wide Selectivity Screen OffTargetInvestigation->KinomeScreen PhenotypeRecapitulated Is the phenotype recapitulated? OrthogonalInhibitor->PhenotypeRecapitulated PhenotypeRecapitulated->OnTarget Yes OffTargetConfirmed Off-Target Effect Confirmed PhenotypeRecapitulated->OffTargetConfirmed No Biochemical_Assay_Workflow step1 Step 1 Prepare Serial Dilutions of this compound step2 Step 2 Add Kinase and Inhibitor to Plate step1->step2 step3 Step 3 Incubate for Inhibitor Binding step2->step3 step4 Step 4 Initiate Reaction with Substrate/ATP step3->step4 step5 Step 5 Incubate for Kinase Reaction step4->step5 step6 Step 6 Detect ADP Production step5->step6 step7 Step 7 Measure Luminescence and Analyze Data step6->step7

References

How to minimize toxicity of Ykl-5-124 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Ykl-5-124 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a key regulator of both the cell cycle and transcription.[2] By covalently binding to a cysteine residue (C312) in the ATP-binding pocket of CDK7, this compound inhibits its kinase activity.[3] This leads to cell cycle arrest, primarily at the G1/S transition, by preventing the phosphorylation and activation of other CDKs, such as CDK1 and CDK2.[2][3][4]

Q2: What are the known off-target effects of this compound?

This compound is designed to be highly selective for CDK7. It shows over 100-fold greater selectivity for CDK7 compared to CDK2 and CDK9 and is inactive against the structurally related kinases CDK12 and CDK13 at therapeutic concentrations.[1][3] However, like many kinase inhibitors, the potential for off-target activity at higher concentrations exists. Researchers should be aware of potential effects on other kinases, although specific off-target toxicities for this compound have not been extensively reported.

Q3: What is the recommended starting dose for in vivo studies in mice?

Based on published dose-escalation studies in C57BL/6 mice, this compound is well-tolerated at doses up to 10 mg/kg administered via intraperitoneal (i.p.) injection five times a week.[2] No significant changes in body weight or blood cell counts were observed at this dose.[2] A starting dose of 2.5 mg/kg has been used in some studies.[2] It is crucial to perform a dose-finding or maximum tolerated dose (MTD) study in your specific animal model and strain.

Q4: What are the common signs of toxicity to monitor in animals treated with this compound?

Common signs of toxicity for kinase inhibitors, including CDK inhibitors, that should be monitored include:

  • General Health: Weight loss (more than 15-20% of baseline), lethargy, ruffled fur, hunched posture, and changes in food and water intake.

  • Gastrointestinal Toxicity: Diarrhea and nausea.[5][6][7]

  • Hematological Toxicity: Changes in platelet, red blood cell, and white blood cell counts (myelosuppression).[2][5][7]

  • Injection Site Reactions: Swelling, redness, or inflammation at the injection site.

Q5: How should I prepare this compound for in vivo administration?

This compound is a hydrophobic compound. A common formulation for intraperitoneal injection involves dissolving the compound first in a minimal amount of DMSO and then diluting it with a vehicle such as a solution of 20% SBE-β-CD in saline.[1] It is recommended to keep the final concentration of DMSO low (e.g., below 2%) if the animal model is sensitive.[1] Always prepare fresh solutions for injection.

Troubleshooting Guides

Problem 1: Observed Weight Loss and/or General Ill Health
Possible Cause Troubleshooting Steps
Dose is too high 1. Review Dosing: Compare your current dose with published data. A dose of 10 mg/kg (i.p., 5x/week) was well-tolerated in C57BL/6 mice.[2] 2. Dose Reduction: Reduce the dose to the next lower level in your study design. 3. Dose Fractionation: Consider splitting the daily dose into two smaller administrations, if feasible, to reduce peak plasma concentrations.
Vehicle Toxicity 1. Vehicle Control Group: Always include a vehicle-only control group to distinguish compound toxicity from vehicle effects. 2. Alternative Formulations: If the vehicle is suspected to be the cause, explore alternative, well-tolerated vehicles. For example, if using a high percentage of DMSO, try to reduce it or use alternative solubilizing agents like PEG300/400 or corn oil in combination with Tween-80.[1]
On-target Toxicity 1. Intermittent Dosing: Introduce "drug holidays" into your dosing schedule (e.g., dose for 5 days followed by 2 days off) to allow for animal recovery. 2. Supportive Care: Ensure easy access to food and water. Provide nutritional supplements if necessary.
Problem 2: Signs of Hematological Toxicity (Myelosuppression)
Possible Cause Troubleshooting Steps
On-target effect on hematopoietic cells 1. Monitor Blood Counts: Perform complete blood counts (CBCs) regularly (e.g., weekly) to monitor for changes in white blood cells, red blood cells, and platelets.[2] 2. Dose Adjustment: If significant myelosuppression is observed, consider reducing the dose or modifying the dosing schedule. 3. Recovery Periods: Implement treatment-free periods to allow for the recovery of blood cell counts.
Off-target kinase inhibition 1. Selectivity Profiling: While this compound is highly selective, if toxicity persists at low doses, consider the possibility of off-target effects in your specific model.
Problem 3: Gastrointestinal (GI) Toxicity (e.g., Diarrhea)
Possible Cause Troubleshooting Steps
On-target or off-target effects on GI tract 1. Dose Reduction: GI toxicity is often dose-dependent.[6] Reducing the dose of this compound is the first step. 2. Supportive Care: Provide supportive care such as hydration and easily digestible food. 3. Symptomatic Treatment: Consult with a veterinarian about the potential use of anti-diarrheal medications, ensuring they do not interfere with the experimental outcomes.

Data Presentation

Table 1: Summary of In Vivo Dose Escalation Study of this compound in C57BL/6 Mice

Dose (mg/kg, i.p., 5x/week)ObservationReference
2.5Well-tolerated[2]
up to 10Well-tolerated, no significant change in body weight or blood counts[2]
15Data on tolerability not explicitly stated, but was the highest dose tested in the dose-escalating study.[2]

Note: This table is based on a single published study. Researchers should establish the MTD in their own models.

Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment of this compound in Mice

  • Animal Model: Use healthy, age- and sex-matched mice (e.g., C57BL/6 or other relevant strain). Acclimatize animals for at least one week before the experiment.

  • Groups and Dosing:

    • Control Group: Administer vehicle only.

    • Treatment Groups: Administer at least three dose levels of this compound (e.g., 5, 10, and 15 mg/kg) to different groups of animals.

    • Administration Route: Intraperitoneal (i.p.) injection is a common route.

    • Dosing Frequency: A schedule of five consecutive days followed by two days off is often used.

  • Monitoring:

    • Daily: Observe clinical signs of toxicity (lethargy, ruffled fur, hunched posture). Record body weight. Monitor food and water intake.

    • Weekly: Collect blood samples via a minimally invasive method (e.g., tail vein) for Complete Blood Count (CBC) analysis to assess hematological toxicity.

  • Endpoint Analysis:

    • At the end of the study, perform a gross necropsy.

    • Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to identify any tissue damage.

    • Analyze blood samples for clinical chemistry markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

Mandatory Visualization

ykl5124_pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition by this compound CDK7 CDK7-CycH-MAT1 (CAK Complex) CDK1_2 CDK1 / CDK2 CDK7->CDK1_2 Phosphorylates & Activates G1_S G1/S Phase Transition CDK1_2->G1_S Promotes DNA_rep DNA Replication G1_S->DNA_rep Leads to arrest Cell Cycle Arrest G1_S->arrest Blocked ykl5124 This compound ykl5124->CDK7 Covalently Inhibits

Caption: Mechanism of action of this compound in inducing cell cycle arrest.

toxicity_workflow start Start this compound In Vivo Study monitor Daily Monitoring: - Body Weight - Clinical Signs - Food/Water Intake start->monitor toxicity_check Toxicity Observed? monitor->toxicity_check no_toxicity Continue Dosing & Monitoring toxicity_check->no_toxicity No reduce_dose Reduce Dose toxicity_check->reduce_dose Yes no_toxicity->monitor end End of Study Analysis no_toxicity->end Completion reduce_dose->monitor change_schedule Modify Dosing Schedule reduce_dose->change_schedule change_vehicle Optimize Vehicle Formulation reduce_dose->change_vehicle supportive_care Provide Supportive Care reduce_dose->supportive_care

Caption: Troubleshooting workflow for managing toxicity in this compound animal studies.

References

Technical Support Center: Interpreting Gene Expression Changes After Ykl-5-124 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting gene expression changes following treatment with Ykl-5-124, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective covalent inhibitor of CDK7.[1] It functions primarily by inhibiting the CDK-activating kinase (CAK) activity of the CDK7/Cyclin H/MAT1 complex. This leads to a blockage of the phosphorylation and activation of other CDKs, such as CDK1 and CDK2, which are crucial for cell cycle progression.[1]

Q2: How does this compound treatment affect global gene transcription?

Unlike less selective CDK7 inhibitors such as THZ1, this compound has a minimal effect on global RNA Polymerase II (Pol II) C-terminal domain (CTD) phosphorylation and general transcription.[1] Its impact on gene expression is more specific and primarily linked to its effect on the cell cycle.

Q3: What are the expected major changes in gene expression after this compound treatment?

The most prominent and expected change in gene expression is the downregulation of E2F target genes.[2][3] This is a direct consequence of the this compound-induced cell cycle arrest at the G1/S transition, which is regulated by the CDK-Rb-E2F pathway.[3] Additionally, studies have shown that this compound treatment can lead to the upregulation of genes involved in the immune response, such as those related to interferon-gamma and TNF-alpha signaling pathways.[2]

Q4: Why am I not observing a widespread shutdown of transcription in my RNA-seq data?

This is an expected outcome. This compound's selectivity for the CAK function of CDK7, rather than its role in the general transcription machinery, means it does not cause the global transcriptional suppression seen with dual CDK7/12/13 inhibitors.[1] Your results should reflect a more targeted gene expression profile change.

Q5: At what time points should I assess gene expression changes after this compound treatment?

The optimal time point can vary depending on the cell line and the specific genes of interest. For E2F target genes, changes can often be observed within 24 hours of treatment, coinciding with cell cycle arrest.[3][4] For immune response genes, a 48-hour time point has been shown to be effective.[2] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal window for your specific experimental setup.

Troubleshooting Guides

RNA-Seq and qPCR Data Interpretation
Observed Issue Potential Cause Recommended Troubleshooting Steps
No significant change in E2F target gene expression. Insufficient drug concentration or treatment time.Verify the IC50 of this compound in your cell line and ensure the concentration used is sufficient to induce cell cycle arrest. Perform a time-course experiment to capture the peak of transcriptional changes.
Cell line resistance or altered Rb-E2F pathway.Confirm the presence and functional status of key pathway components like Rb and E2F1 in your cell line. Some cell lines may have mutations that confer resistance.
Unexpected upregulation of cell cycle genes. This may be a compensatory feedback mechanism. For instance, an increase in Cyclin E (CCNE1) mRNA and protein levels can be observed, which is consistent with an accumulation of cells at the G1-S checkpoint.[2]Carefully analyze the specific genes that are upregulated. This could be an interesting biological finding rather than an experimental error. Correlate gene expression changes with cell cycle analysis data.
High variability between biological replicates. Inconsistent cell culture conditions, treatment, or sample processing.Ensure consistent cell density, passage number, and synchronization (if applicable) before treatment. Standardize all steps of RNA isolation and library preparation/cDNA synthesis.[5]
Presence of PCR inhibitors in the RNA sample.Check the 260/230 ratio of your RNA samples; a low ratio can indicate contamination. Consider an additional ethanol (B145695) wash step during RNA purification.[6]
Amplification in No-Template Control (NTC) in qPCR. Contamination of reagents or workspace.Use dedicated PCR workstations and filter pipette tips. Prepare master mixes in a clean area separate from template handling. Use fresh aliquots of primers and master mix.[7]
Low amplification efficiency in qPCR. Suboptimal primer design or reaction conditions.Verify primer specificity using melt curve analysis and ensure they flank an exon-exon junction to avoid genomic DNA amplification. Optimize annealing temperature using a gradient PCR.[7][8]

Data Presentation

Table 1: Expected Downregulated Gene Sets and Key Target Genes After this compound Treatment
Gene Set / Pathway Key Target Genes Expected Change Rationale
E2F Targets CCNE1, CCNB1, CCNA1, CDK1, CDC25A/CDownregulatedInhibition of CDK7 leads to hypophosphorylation of Rb, which then represses E2F-mediated transcription of genes required for S-phase entry and mitosis.[2][3][9]
Cell Cycle Genes involved in G1/S and G2/M transitionDownregulatedThis compound induces a G1/S phase arrest, leading to a coordinated downregulation of genes promoting cell cycle progression.[2]
Mitosis Genes regulating mitotic spindle formation and chromosome segregationDownregulatedAs a consequence of cell cycle arrest in G1/S, genes required for later stages of the cell cycle are not expressed.[2]
Table 2: Expected Upregulated Gene Sets and Key Target Genes After this compound Treatment
Gene Set / Pathway Key Target Genes Expected Change Rationale
Interferon-Gamma Response STAT1, IRF1, CXCL9, CXCL10UpregulatedThis compound can induce a tumor-intrinsic immune response, leading to the expression of interferon-stimulated genes.[2][10]
TNF-alpha Signaling via NF-kB NFKBIA, RELB, TNFAIP3UpregulatedTreatment can trigger pro-inflammatory signaling pathways, potentially contributing to an anti-tumor immune response.[2][9]
Inflammatory Response Various cytokines and chemokinesUpregulatedThe induction of genomic instability and cellular stress by this compound can lead to the secretion of inflammatory mediators.[2]

Experimental Protocols

RNA-Seq Analysis of this compound Treated Cells
  • Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere. Treat with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined time course (e.g., 24 or 48 hours).

  • RNA Isolation: Harvest cells and isolate total RNA using a column-based kit or TRIzol reagent. Include an on-column DNase digestion step to remove contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and a bioanalyzer (RIN > 8).[11]

  • Library Preparation and Sequencing: Prepare sequencing libraries from the isolated RNA using a standard mRNA-seq library preparation kit. Perform sequencing on a compatible platform.[12]

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align reads to a reference genome using an aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify differentially expressed genes between this compound and vehicle-treated samples.

    • Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways in the differentially expressed gene lists.[2][3]

RT-qPCR Validation of Gene Expression Changes
  • RNA Isolation and DNase Treatment: Isolate high-quality total RNA as described for the RNA-seq protocol.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.[11]

  • qPCR Reaction Setup: Prepare qPCR reactions using a SYBR Green-based master mix, gene-specific primers, and the synthesized cDNA. Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.[11]

  • qPCR Cycling and Data Collection: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression changes using the ΔΔCq method, normalizing to one or more stable housekeeping genes.[11]

Mandatory Visualizations

Ykl5124_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression CDK7 CDK7/ CycH/MAT1 CDK2 CDK2/CycE CDK7->CDK2 p CDK1 CDK1/CycB CDK7->CDK1 p Rb Rb CDK2->Rb p E2F E2F Rb->E2F Inactivation E2F_Targets E2F Target Genes (e.g., CCNE1, CCNB1) E2F->E2F_Targets Transcription G1_S G1/S Transition S_Phase S Phase (DNA Replication) G1_S->S_Phase E2F_Targets->G1_S Ykl5124 This compound Ykl5124->CDK7 Covalent Inhibition

Caption: this compound inhibits the CDK7/CycH/MAT1 complex, preventing CDK1/2 activation and Rb phosphorylation.

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation (with DNase step) Treatment->RNA_Isolation QC1 4. RNA Quality Control (Spectrophotometer, Bioanalyzer) RNA_Isolation->QC1 Lib_Prep 5a. RNA-Seq Library Preparation QC1->Lib_Prep cDNA_Synth 5b. RT-qPCR cDNA Synthesis QC1->cDNA_Synth Sequencing 6a. Sequencing Lib_Prep->Sequencing Data_Analysis_Seq 7a. RNA-Seq Data Analysis (Alignment, Quantification, DEGs) Sequencing->Data_Analysis_Seq Data_Analysis_qPCR 7b. qPCR Data Analysis (ΔΔCq Method) Data_Analysis_Seq->Data_Analysis_qPCR Validation of key genes qPCR 6b. qPCR cDNA_Synth->qPCR qPCR->Data_Analysis_qPCR

Caption: A typical experimental workflow for analyzing gene expression changes after this compound treatment.

References

Technical Support Center: Utilizing YKL-5-167 as a Negative Control for YKL-5-124

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the proper use of YKL-5-167 as a negative control in experiments involving the selective CDK7 inhibitor, YKL-5-124.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and YKL-5-167?

This compound is a potent and selective covalent inhibitor of Cyclin-dependent kinase 7 (CDK7).[1][2][3] It functions by forming an irreversible covalent bond with a specific cysteine residue (C312) in the ATP-binding pocket of CDK7.[2] YKL-5-167 is an inactive analog of this compound.[2][4] It shares a similar chemical structure but lacks the reactive acrylamide (B121943) group, or "warhead," necessary for covalent bond formation.[2] This fundamental difference renders YKL-5-167 incapable of irreversibly inhibiting CDK7, making it an ideal negative control.[2][4]

Q2: Why is it critical to use a negative control like YKL-5-167?

Q3: What are the primary mechanisms of action for this compound?

This compound is a selective inhibitor of CDK7, a key regulator of both the cell cycle and transcription.[2][5] Its primary functions are:

  • Cell Cycle Control: As part of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[2] this compound-mediated inhibition of CDK7 leads to a G1/S phase cell cycle arrest.[2][3]

  • Transcriptional Regulation: CDK7 is also a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, influencing transcription.[6] However, studies with this compound suggest it has a more pronounced effect on the cell cycle than on global transcription.[2][3]

Troubleshooting Guide

Problem 1: Similar effects are observed with both this compound and YKL-5-167.

  • Possible Cause: The observed effect may be off-target or due to solvent (e.g., DMSO) effects, especially at high concentrations.

  • Troubleshooting Steps:

    • Concentration Titration: Perform a dose-response experiment for both compounds to determine the optimal concentration range where this compound shows a clear effect and YKL-5-167 remains inactive.

    • Solvent Control: Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.

    • Alternative Controls: Consider using other CDK7 inhibitors with different chemical scaffolds to confirm the on-target nature of the observed phenotype.

Problem 2: No effect is observed with this compound.

  • Possible Cause: The compound may have degraded, or the experimental system may not be sensitive to CDK7 inhibition.

  • Troubleshooting Steps:

    • Compound Integrity: Ensure proper storage of this compound (typically at -20°C or -80°C in a dry, dark environment).[3] Prepare fresh stock solutions in an appropriate solvent like DMSO.[1]

    • Cell Line Sensitivity: Confirm that the cell line used expresses CDK7 and is dependent on its activity for proliferation. Test a positive control cell line known to be sensitive to CDK7 inhibition.

    • Assay Validation: Verify that the experimental assay is sensitive enough to detect the expected biological outcome of CDK7 inhibition (e.g., changes in phosphorylation of downstream targets, cell cycle arrest).

Data Presentation

Table 1: Biochemical Potency of this compound against various Cyclin-Dependent Kinases.

Kinase TargetIC50 (nM)
CDK7/Mat1/CycH9.7
CDK753.5
CDK21300
CDK93020
CDK12>10,000
CDK13>10,000

Data compiled from multiple sources.[1][2][3][4][7]

Table 2: Cellular Effects of this compound versus YKL-5-167.

ParameterThis compoundYKL-5-167Expected Outcome
CDK1 T-loop PhosphorylationInhibitionNo EffectDemonstrates on-target inhibition of CDK7's CAK activity.
CDK2 T-loop PhosphorylationInhibitionNo EffectConfirms downstream effects of CDK7 inhibition.
Cell Cycle ProgressionG1/S ArrestNo EffectShows the functional consequence of inhibiting CDK7.
In Vitro CDK7 Kinase ActivityInhibitionNo InhibitionDirectly confirms the inhibitory action on the target enzyme.

Based on findings from Olson et al.[2]

Experimental Protocols

1. Western Blot for Phospho-CDK1/2

  • Objective: To assess the inhibition of CDK7's CAK activity in cells by measuring the phosphorylation status of its downstream targets, CDK1 and CDK2.

  • Methodology:

    • Seed HAP1 or other suitable cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound, YKL-5-167 (e.g., 2 µM), and a vehicle control (DMSO) for 24 hours.[2]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-CDK1 (Thr161), total CDK1, phospho-CDK2 (Thr160), and total CDK2. A loading control like β-actin or GAPDH should also be probed.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Methodology:

    • Treat cells with this compound, YKL-5-167, and a vehicle control for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

Caption: Logical relationship between this compound and YKL-5-167.

G YKL124 This compound CDK7_CAK CDK7/CycH/MAT1 (CAK Complex) YKL124->CDK7_CAK inhibits CDK1 CDK1 (Inactive) CDK2 CDK2 (Inactive) CDK7_CAK->CDK1 phosphorylates CDK7_CAK->CDK2 phosphorylates pCDK1 p-CDK1 (T161) (Active) pCDK2 p-CDK2 (T160) (Active) CellCycle G1/S Phase Progression pCDK1->CellCycle pCDK2->CellCycle Arrest Cell Cycle Arrest

Caption: this compound signaling pathway for cell cycle control.

G cluster_treatments Experimental Arms start Start: Treat cells with compounds YKL124 This compound start->YKL124 YKL167 YKL-5-167 (Negative Control) start->YKL167 Vehicle Vehicle (e.g., DMSO) start->Vehicle Harvest Harvest Cells & Lyse YKL124->Harvest YKL167->Harvest Vehicle->Harvest WB Western Blot Analysis (p-CDK1, p-CDK2, etc.) Harvest->WB FACS Cell Cycle Analysis (Flow Cytometry) Harvest->FACS Results Analyze & Compare Results WB->Results FACS->Results

Caption: General experimental workflow for using YKL-5-167 as a control.

References

Technical Support Center: Confirming Ykl-5-124 Target Engagement with Competitive Pulldown Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for confirming the target engagement of Ykl-5-124, a potent and selective covalent inhibitor of Cyclin-dependent kinase 7 (CDK7)[1][2][3][4][5]. The primary method described is the competitive pulldown assay, a powerful technique to verify the direct interaction between a small molecule and its protein target in a complex biological sample. This guide is intended for researchers, scientists, and drug development professionals.

This compound is an irreversible and covalent inhibitor of CDK7 with IC50 values of 53.5 nM for CDK7 and 9.7 nM for the CDK7/Mat1/CycH complex[3][4]. It demonstrates over 100-fold selectivity for CDK7 compared to CDK9 and CDK2 and is inactive against CDK12 and CDK13[3][4]. Understanding and confirming the engagement of this compound with its intended target, CDK7, is a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is a competitive pulldown assay and why is it used for target engagement?

A competitive pulldown assay is an in vitro technique used to demonstrate the specific binding of a compound to its target protein. It involves using a "bait" (a biotinylated version of a known ligand or a related compound) to pull the target protein out of a cell lysate. The experiment then tests whether the compound of interest (in this case, this compound) can compete with the bait for binding to the target. A successful competition, observed as a decrease in the amount of target protein pulled down in the presence of the compound, confirms target engagement.

Q2: How does the covalent nature of this compound affect the experimental design?

This compound is a covalent inhibitor, meaning it forms a permanent bond with its target, CDK7[1][2][3]. This property can be leveraged in the experimental design. For instance, pre-incubation of the cell lysate with this compound should lead to a significant and irreversible reduction in the amount of CDK7 that can be pulled down by a biotinylated probe.

Q3: What is a suitable biotinylated probe for a this compound competitive pulldown assay?

A biotinylated version of a known, non-covalent CDK7 inhibitor would be an ideal probe. For example, a biotinylated analog of THZ1, another CDK7 inhibitor, has been used to study this compound target engagement[4]. The key is that the probe binds to the same site or a site that is allosterically affected by this compound binding.

Q4: What are the critical controls for a competitive pulldown assay?

Several controls are essential to ensure the validity of the results:

  • No Competitor Control: Cell lysate incubated with the biotinylated probe only, to show the baseline pulldown of the target.

  • Beads Only Control: Cell lysate incubated with streptavidin beads alone (no biotinylated probe) to check for non-specific binding to the beads.

  • Irrelevant Competitor Control: A compound that is structurally unrelated and does not bind to the target, to ensure that the competition is specific to this compound.

  • Input Control: A sample of the cell lysate that has not been subjected to pulldown, to show the total amount of the target protein present.

Experimental Workflow and Protocols

Principle of Competitive Pulldown Assay

The assay relies on the competition between the free inhibitor (this compound) and a biotinylated ligand for binding to the target protein (CDK7). The biotinylated ligand-protein complex is then captured by streptavidin-coated beads. The amount of captured target protein is inversely proportional to the binding affinity and concentration of the free inhibitor.

G cluster_0 Step 1: Incubation cluster_1 Step 2: Capture cluster_2 Step 3: Wash & Elute cluster_3 Step 4: Analysis Cell Lysate Cell Lysate Incubation Mix Incubation Mix Cell Lysate->Incubation Mix This compound This compound This compound->Incubation Mix Biotin-Probe Biotin-Probe Biotin-Probe->Incubation Mix Capture Mix Capture Mix Incubation Mix->Capture Mix Streptavidin Beads Streptavidin Beads Streptavidin Beads->Capture Mix Washed Beads Washed Beads Capture Mix->Washed Beads Elution Elution Washed Beads->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Quantification Quantification Western Blot->Quantification

Caption: Experimental workflow for the competitive pulldown assay.

Detailed Experimental Protocol

1. Preparation of Cell Lysate: a. Culture cells (e.g., HAP1 or Jurkat cells, which have been used to study this compound[2]) to 80-90% confluency. b. Harvest cells and wash twice with ice-cold PBS. c. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

2. Competitive Binding: a. Aliquot equal amounts of protein lysate (e.g., 500 µg) into microcentrifuge tubes. b. Add increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) to the respective tubes. A concentration of around 30 nM has been shown to block the pulldown of CDK7-cyclin H[4]. c. Incubate for 1 hour at 4°C with gentle rotation. d. Add the biotinylated probe (e.g., biotin-THZ1) to a final concentration of 100 nM to each tube. e. Incubate for another 1-2 hours at 4°C with gentle rotation.

3. Pulldown: a. Add pre-washed streptavidin-coated magnetic beads (e.g., 20 µL of slurry) to each tube. b. Incubate for 1 hour at 4°C with gentle rotation. c. Place the tubes on a magnetic rack to capture the beads. d. Carefully remove and discard the supernatant.

4. Washing: a. Wash the beads three times with 500 µL of ice-cold lysis buffer. b. For each wash, resuspend the beads, incubate for 5 minutes, and then capture the beads on the magnetic rack before discarding the supernatant.

5. Elution and Analysis: a. After the final wash, remove all residual buffer. b. Elute the bound proteins by adding 2X Laemmli sample buffer and boiling at 95°C for 5-10 minutes. c. Separate the proteins by SDS-PAGE. d. Transfer the proteins to a PVDF membrane. e. Probe the membrane with a primary antibody against CDK7, followed by a suitable HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate and image the blot. g. Quantify the band intensities using densitometry software.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a table to facilitate comparison between different concentrations of this compound.

This compound Conc. (nM)CDK7 Band Intensity (Arbitrary Units)% Inhibition
0 (No Competitor)10,0000%
107,50025%
304,00060%
1001,50085%
30050095%
100010099%
Beads Only50N/A
Input (10% of lysate)20,000N/A

Troubleshooting Guide

G Start Start Problem Problem Start->Problem Cause1 Cause1 Problem->Cause1 No/Weak Signal in Pulldown Cause2 Cause2 Problem->Cause2 High Background Cause3 Cause3 Problem->Cause3 No Competition Observed Cause Cause Solution Solution Solution1a Solution1a Cause1->Solution1a Inefficient Pulldown Solution1b Solution1b Cause1->Solution1b Poor Antibody Optimize probe concentration\nIncrease lysate amount Optimize probe concentration Increase lysate amount Solution1a->Optimize probe concentration\nIncrease lysate amount Validate antibody\nUse a different antibody Validate antibody Use a different antibody Solution1b->Validate antibody\nUse a different antibody Solution2a Solution2a Cause2->Solution2a Non-specific Binding Solution2b Solution2b Cause2->Solution2b Beads Overloading Increase wash stringency\nAdd detergent (e.g., Tween-20) to wash buffer Increase wash stringency Add detergent (e.g., Tween-20) to wash buffer Solution2a->Increase wash stringency\nAdd detergent (e.g., Tween-20) to wash buffer Reduce amount of beads\nPre-clear lysate with beads Reduce amount of beads Pre-clear lysate with beads Solution2b->Reduce amount of beads\nPre-clear lysate with beads Solution3a Solution3a Cause3->Solution3a This compound Inactive Solution3b Solution3b Cause3->Solution3b Incorrect Assay Conditions Check compound integrity\nPrepare fresh stock Check compound integrity Prepare fresh stock Solution3a->Check compound integrity\nPrepare fresh stock Optimize incubation times\nVerify buffer pH and composition Optimize incubation times Verify buffer pH and composition Solution3b->Optimize incubation times\nVerify buffer pH and composition

Caption: A troubleshooting decision tree for the competitive pulldown assay.

Problem Potential Cause Recommended Solution
No or weak signal of CDK7 in the pulldown lane (without competitor) 1. Inefficient pulldown: The biotinylated probe is not effectively capturing CDK7. 2. Low abundance of CDK7: The cell type used expresses low levels of the target protein. 3. Poor antibody: The anti-CDK7 antibody is not sensitive enough.1. Optimize the concentration of the biotinylated probe. Increase the amount of cell lysate used. 2. Use a cell line known to have high CDK7 expression. 3. Validate the primary antibody through a standard Western blot of the cell lysate. Try a different antibody if necessary.
High background (non-specific binding to beads) 1. Insufficient washing: Wash steps are not stringent enough to remove non-specifically bound proteins. 2. Hydrophobic interactions: Proteins are non-specifically binding to the beads. 3. Contamination: Keratin or other common contaminants are present.1. Increase the number of washes. Increase the salt or detergent concentration in the wash buffer. 2. Pre-clear the lysate by incubating it with beads alone before adding the biotinylated probe. 3. Wear gloves and use filtered pipette tips.
No competition observed even at high concentrations of this compound 1. Inactive this compound: The compound may have degraded. 2. Probe binds to a different site: The biotinylated probe and this compound do not compete for the same binding site. 3. Incorrect assay conditions: Incubation times or buffer conditions are not optimal.1. Use a fresh stock of this compound. Confirm its activity in a functional assay if possible. 2. Ensure the probe is appropriate for a competitive binding assay with this compound. 3. Optimize the pre-incubation time with this compound to ensure sufficient time for covalent bond formation.
Inconsistent results between replicates 1. Pipetting errors: Inaccurate or inconsistent volumes of lysate, beads, or reagents. 2. Incomplete bead washing: Residual supernatant is carried over between washes. 3. Uneven sample loading: Inconsistent amounts of eluate loaded onto the gel.1. Calibrate pipettes and use care when handling small volumes. 2. Ensure all supernatant is removed after each wash step. 3. Perform a protein assay on the eluates before loading to ensure equal amounts.

Signaling Pathway Context

This compound inhibits CDK7, a key regulator of both the cell cycle and transcription. CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, such as CDK1 and CDK2, driving cell cycle progression[2]. Additionally, CDK7 is part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcription initiation[4]. By inhibiting CDK7, this compound can induce cell cycle arrest, particularly at the G1/S transition, and inhibit E2F-driven gene expression[2][3][5].

G cluster_0 Cell Cycle Control cluster_1 Transcription Regulation CDK7 CDK7 CAK CAK Complex (CDK7, Cyclin H, MAT1) CDK7->CAK CDK1_2 CDK1/CDK2 CAK->CDK1_2 Phosphorylates G1_S_Transition G1/S Transition CDK1_2->G1_S_Transition Promotes CDK7_TFIIH CDK7 (in TFIIH) Pol_II RNA Polymerase II CDK7_TFIIH->Pol_II Phosphorylates Transcription Transcription Initiation Pol_II->Transcription Initiates Ykl_5_124 This compound Ykl_5_124->CDK7 Inhibits Ykl_5_124->CDK7_TFIIH Inhibits

Caption: Simplified signaling pathways involving CDK7 and the inhibitory action of this compound.

References

Addressing batch-to-batch variability of Ykl-5-124

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ykl-5-124. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this potent and selective CDK7 inhibitor.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Inconsistent IC50 values or reduced potency in cell-based assays compared to previous batches.

  • Possible Cause 1: Differences in Compound Purity. Minor variations in purity between batches can significantly impact the effective concentration of the active compound.

    • Solution: Always refer to the Certificate of Analysis (CoA) for the specific batch you are using. We recommend performing a dose-response experiment for each new batch to determine its specific IC50 in your assay system.

  • Possible Cause 2: Improper Storage and Handling. this compound, like many small molecules, can be sensitive to degradation if not stored correctly.[1]

    • Solution: Store this compound as a stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1][2] For long-term storage, amber glass vials or polypropylene (B1209903) tubes are recommended.[1]

  • Possible Cause 3: Solvent Quality and Preparation. The quality of the solvent used to dissolve this compound can affect its stability and solubility.

    • Solution: Use high-purity, anhydrous DMSO to prepare stock solutions.[3] When diluting into aqueous buffers, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced effects.[4]

Issue 2: Poor solubility or precipitation of this compound upon dilution in aqueous media.

  • Possible Cause 1: Exceeding Solubility Limit. this compound has defined solubility limits in common solvents.

    • Solution: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO or ethanol.[4][5] When diluting into your experimental medium, do so in a stepwise manner and vortex gently.

  • Possible Cause 2: pH of the Aqueous Buffer. The solubility of compounds with ionizable groups can be pH-dependent.[4]

    • Solution: If you continue to experience precipitation, consider adjusting the pH of your aqueous buffer.[4] However, ensure the new pH is compatible with your biological system.

Issue 3: Unexpected or off-target effects observed in experiments.

  • Possible Cause 1: Presence of Impurities. Even small amounts of impurities from the synthesis process can have biological activity.

    • Solution: Verify the purity of your this compound batch using techniques like HPLC. Compare the impurity profile to previous batches if possible.

  • Possible Cause 2: Compound Degradation. Degradation products may have different biological activities than the parent compound.

    • Solution: If you suspect degradation (e.g., color change in the stock solution), it is crucial to assess the integrity of the compound.[1] A simple stability test using HPLC over time can be informative.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound stock solutions should be stored at -20°C or -80°C.[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[1]

Q2: What is the known selectivity profile of this compound?

A2: this compound is a potent and selective covalent inhibitor of CDK7.[3][6] It shows over 100-fold selectivity for CDK7 over CDK9 and CDK2 and is inactive against CDK12 and CDK13.[2][7]

Q3: My experimental results with a new batch of this compound are different from my previous experiments. What should I do first?

A3: First, carefully review the Certificate of Analysis (CoA) for the new batch, paying close attention to the purity and any provided analytical data. We recommend running a standard quality control experiment, such as a dose-response curve in a sensitive cell line, to confirm the potency of the new batch and compare it to the previous one.

Q4: Can I use a solvent other than DMSO to dissolve this compound?

A4: Yes, this compound is also soluble in ethanol.[5] The choice of solvent may depend on the specific requirements and tolerance of your experimental system.[4]

Data Presentation

Table 1: Inhibitory Activity of this compound Against Various Kinases

Kinase TargetIC50 (nM)Assay ConditionsReference
CDK7/Mat1/CycH9.7Cell-free assay[3]
CDK753.5In vitro kinase assay[2]
CDK21300Cell-free assay[3]
CDK93020Cell-free assay[3]
CDK12>10,000In vitro kinase assay[8]
CDK13>10,000In vitro kinase assay[8]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight515.61 g/mol [3]
Purity (Typical)≥95%[5]
Solubility (DMSO)100 mg/mL (193.94 mM)[3]
Solubility (Ethanol)20 mM[5]

Experimental Protocols

Protocol 1: Quality Control - Verifying the Potency of a New Batch of this compound using a Cell Viability Assay

  • Cell Seeding: Plate a cancer cell line known to be sensitive to CDK7 inhibition (e.g., HAP1) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the new batch of this compound in anhydrous DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. Compare this value to the expected range for your cell line and previous batches.

Protocol 2: Assessing Compound Purity by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a solution of the this compound batch in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) at a known concentration (e.g., 1 mg/mL).

  • HPLC System: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Injection and Separation: Inject a small volume of the sample onto the column and run the gradient to separate the components.

  • Detection: Use a UV detector to monitor the elution profile at a wavelength where this compound has strong absorbance.

  • Analysis: Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. Compare this to the purity stated on the CoA.

Mandatory Visualizations

CDK7_Signaling_Pathway CDK7 CDK7/ Cyclin H/ MAT1 RNAPII RNA Pol II CTD CDK7->RNAPII Phosphorylates Ser5/7 CDK1 CDK1 CDK7->CDK1 Phosphorylates T-loop CDK2 CDK2 CDK7->CDK2 Phosphorylates T-loop Transcription Transcription Initiation RNAPII->Transcription CellCycle Cell Cycle Progression CDK1->CellCycle CDK2->CellCycle Ykl5124 This compound Ykl5124->CDK7

Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by this compound.

QC_Workflow Start Receive New Batch of this compound CoA Review Certificate of Analysis (CoA) Start->CoA Purity Purity Check (HPLC) CoA->Purity Potency Potency Assay (IC50) CoA->Potency Compare Compare to Previous Batches Purity->Compare Potency->Compare Decision Accept or Reject Batch? Compare->Decision Accept Proceed with Experiments Decision->Accept  Pass Reject Contact Supplier Decision->Reject  Fail

References

Ykl-5-124 Treatment for Optimal Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on utilizing Ykl-5-124 to induce cell cycle arrest. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound to induce cell cycle arrest?

A1: The optimal concentration of this compound is cell-line dependent. However, a dose-dependent increase in G1 and G2/M phase cells, with a corresponding loss of S-phase cells, has been observed in a range from 0.2 nM to 2000 nM.[1][2][3][4] For initial experiments, a concentration range of 100 nM to 500 nM is a reasonable starting point for many cancer cell lines, including small cell lung cancer (SCLC) and neuroblastoma cells.[5][6][7]

Q2: What is the optimal duration of this compound treatment for observing cell cycle arrest?

A2: Significant cell cycle arrest is typically observed after 24 to 72 hours of continuous exposure to this compound.[2][3][4][8] Inhibition of CDK1 and CDK2 T-loop phosphorylation, a key downstream effect of this compound, can be detected as early as 6 to 12 hours post-treatment.[8] For robust cell cycle phase distribution changes, a 72-hour treatment is often employed.[2][3][4]

Q3: How does this compound induce cell cycle arrest?

A3: this compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][8][9] CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs, primarily CDK1 and CDK2.[8][10] By inhibiting CDK7, this compound prevents the phosphorylation and activation of CDK1 and CDK2, leading to a halt in cell cycle progression, predominantly at the G1/S transition.[8][9][11] This also leads to the inhibition of E2F-driven gene expression, which is crucial for S-phase entry.[9][11]

Q4: Will this compound treatment induce apoptosis in my cells?

A4: While this compound effectively induces cell cycle arrest, it does not typically induce significant apoptosis on its own, especially at concentrations that cause a strong cell cycle phenotype.[8] For instance, in HAP1 and Jurkat cells, treatment with this compound led to a strong cell cycle arrest without inducing cell death.[8] However, at higher concentrations and longer treatment durations, some cytotoxic effects may be observed.[6]

Q5: Can I combine this compound with other drugs?

A5: Yes, this compound has shown synergistic effects when combined with other therapeutic agents. For example, combining this compound with an anti-PD-1 treatment has demonstrated a survival advantage in small cell lung cancer models.[5] It has also shown combinatorial toxicity with other inhibitors in castration-resistant prostate cancer models.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant cell cycle arrest observed after treatment. Sub-optimal concentration of this compound: The concentration used may be too low for the specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 5 µM) to determine the optimal dose for your cell line.
Insufficient treatment duration: The incubation time may be too short to observe a significant effect.Increase the treatment duration. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended.
Cell line resistance: Some cell lines may be inherently resistant to CDK7 inhibition.Confirm target engagement by assessing the phosphorylation status of CDK1 (Thr161) and CDK2 (Thr160) via Western blot. If phosphorylation is not reduced, consider using a different CDK inhibitor or investigating potential resistance mechanisms.
High levels of cell death observed. This compound concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity.Reduce the concentration of this compound. Refer to dose-response data to find a concentration that induces arrest without significant cell death.
Prolonged treatment duration: Long-term exposure may lead to cellular stress and apoptosis.Shorten the treatment duration. Assess cell viability at earlier time points.
Inconsistent results between experiments. Variability in cell culture conditions: Factors such as cell density, passage number, and media quality can affect drug response.Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase at the time of treatment and use a consistent passage number.
Inaccurate drug concentration: Errors in preparing or diluting the this compound stock solution.Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Confirm the concentration of the stock solution if possible.

Data Presentation

Table 1: Effect of this compound Concentration on Cell Cycle Distribution in HAP1 Cells (72h Treatment)

This compound Concentration (nM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (DMSO)Normal DistributionNormal DistributionNormal Distribution
0.2 - 2000Dose-dependent increaseDose-dependent decreaseDose-dependent increase
Data is qualitative based on cited literature indicating a dose-dependent shift.[2][3][4]

Table 2: Effect of this compound on CDK Phosphorylation in HAP1 WT Cells (24h Treatment)

This compound Concentration (nM)pCDK1 (Thr161) InhibitionpCDK2 (Thr160) Inhibition
0 - 2000Concentration-dependent inhibitionConcentration-dependent inhibition (to a lesser extent than CDK1)
Data is qualitative based on cited literature.[2][3]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 24, 48, or 72 hours).

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Western Blot for Phosphorylated CDK1/2
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against pCDK1 (Thr161), pCDK2 (Thr160), total CDK1, total CDK2, and a loading control (e.g., Tubulin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Ykl5124_Signaling_Pathway cluster_drug Drug Action cluster_regulation Molecular Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Ykl5124 This compound CDK7 CDK7 (CAK Complex) Ykl5124->CDK7 Inhibition CDK1 CDK1 CDK7->CDK1 Activates CDK2 CDK2 CDK7->CDK2 Activates CDK1->M Promotes G2/M Transition CDK2->S Promotes G1/S Transition E2F E2F-driven Gene Expression CDK2->E2F Activates E2F->S Drives S-phase entry Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat with this compound (Various Concentrations & Durations) seed_cells->treat_cells harvest_flow Harvest for Flow Cytometry treat_cells->harvest_flow harvest_wb Harvest for Western Blot treat_cells->harvest_wb flow_cytometry Fix, Stain (PI), and Analyze harvest_flow->flow_cytometry western_blot Lyse, Quantify, SDS-PAGE, and Probe harvest_wb->western_blot cell_cycle_profile Determine Cell Cycle Phase Distribution flow_cytometry->cell_cycle_profile protein_expression Assess pCDK1/2 Levels western_blot->protein_expression

References

Validation & Comparative

A Tale of Two Inhibitors: Unraveling the Selectivity of YKL-5-124 versus THZ1 for CDK7, CDK12, and CDK13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of cyclin-dependent kinases (CDKs) is a critical aspect of developing novel cancer therapeutics. This guide provides an objective comparison of two prominent covalent inhibitors, YKL-5-124 and THZ1, focusing on their selectivity for CDK7, CDK12, and CDK13. By examining supporting experimental data, detailing methodologies, and visualizing the underlying signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their investigations.

At a Glance: Key Differences in Selectivity

This compound emerges as a highly selective inhibitor of CDK7, demonstrating minimal to no activity against the closely related kinases CDK12 and CDK13 at concentrations where it potently inhibits CDK7.[1] In stark contrast, THZ1 exhibits a polypharmacological profile, potently inhibiting CDK7, CDK12, and CDK13 with comparable efficacy.[1] This fundamental difference in selectivity leads to distinct cellular phenotypes and offers a valuable toolset for dissecting the specific roles of these kinases.

Data Presentation: A Head-to-Head Comparison of Inhibitory Activity

The following table summarizes the in vitro biochemical inhibitory activities of this compound and THZ1 against CDK7, CDK12, and CDK13. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are presented.

Kinase TargetThis compound IC50 (nM)THZ1 IC50 (nM)
CDK7 53.5[1]~Equipotent to CDK12/13[1]
CDK12 No inhibition observed[1]~Equipotent to CDK7/13[1]
CDK13 No inhibition observed[1]~Equipotent to CDK7/12[1]

Experimental Protocols: Deconstructing the Methodologies

The determination of the selectivity profiles of this compound and THZ1 relies on robust biochemical and cellular assays. Below are detailed methodologies for two key experiments frequently cited in the characterization of these inhibitors.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 values of this compound and THZ1 against purified CDK7, CDK12, and CDK13.

Materials:

  • Purified recombinant human CDK7/Cyclin H/MAT1, CDK12/Cyclin K, and CDK13/Cyclin K complexes.

  • This compound and THZ1 compounds, serially diluted in DMSO.

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP (at a concentration close to the Km for each kinase).

  • Peptide or protein substrate for each kinase (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 96-well or 384-well assay plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Plating: Add serially diluted this compound, THZ1, or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase/Substrate Addition: Add a mixture of the purified kinase and its substrate to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Pulldown Assay

This cellular assay assesses the target engagement of a covalent inhibitor by its ability to compete with a biotinylated probe for binding to the target kinase within a cellular context.

Objective: To confirm the selective engagement of CDK7 by this compound in cells compared to THZ1.

Materials:

  • Human cell line (e.g., HAP1 or Jurkat cells).

  • This compound and THZ1 compounds.

  • Biotinylated covalent probe (e.g., a biotinylated analog of THZ1).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Streptavidin-conjugated beads (e.g., magnetic or agarose (B213101) beads).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • SDS-PAGE gels and Western blotting reagents.

  • Primary antibodies against CDK7, CDK12, and Cyclin K.

  • Secondary antibodies conjugated to HRP.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Treat cells with increasing concentrations of this compound, THZ1, or DMSO for a specific duration.

  • Cell Lysis: Harvest and lyse the cells to obtain total protein extracts.

  • Probe Incubation: Incubate the cell lysates with the biotinylated covalent probe to allow for binding to target kinases.

  • Pulldown: Add streptavidin beads to the lysates and incubate to capture the biotinylated probe and any bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against CDK7, CDK12, or Cyclin K.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: A decrease in the amount of pulled-down kinase in the presence of the inhibitor indicates successful target engagement.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental logic, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow: Competitive Pulldown Assay cluster_cell_treatment Cell Treatment cluster_lysis_and_probe Lysis & Probe Incubation cluster_pulldown Pulldown & Analysis Cells Cells Inhibitor_Treatment Treat with this compound or THZ1 Cells->Inhibitor_Treatment Cell_Lysate Prepare Cell Lysate Inhibitor_Treatment->Cell_Lysate Biotin_Probe Incubate with Biotinylated Probe Cell_Lysate->Biotin_Probe Streptavidin_Beads Add Streptavidin Beads Biotin_Probe->Streptavidin_Beads Wash_Elute Wash and Elute Streptavidin_Beads->Wash_Elute Western_Blot Western Blot (CDK7, CDK12) Wash_Elute->Western_Blot

Competitive pulldown assay workflow.

Differential Effects on Transcription Regulation cluster_inhibitors Inhibitors cluster_kinases Target Kinases YKL This compound CDK7 CDK7 YKL->CDK7 Inhibits THZ1 THZ1 THZ1->CDK7 Inhibits CDK12 CDK12 THZ1->CDK12 Inhibits CDK13 CDK13 THZ1->CDK13 Inhibits PolII RNA Polymerase II (CTD Phosphorylation) CDK7->PolII Phosphorylates Ser5/7 CDK12->PolII Phosphorylates Ser2 CDK13->PolII Phosphorylates Ser2 Transcription Transcription Elongation PolII->Transcription

Differential impact on transcription.

CDK7's Role in Cell Cycle Progression cluster_cell_cycle Cell Cycle CDKs CDK7_complex CDK7/CycH/MAT1 (CAK Complex) CDK46 CDK4/6 CDK7_complex->CDK46 Activates CDK2 CDK2 CDK7_complex->CDK2 Activates CDK1 CDK1 CDK7_complex->CDK1 Activates G1_S G1/S Transition CDK46->G1_S S_phase S Phase CDK2->S_phase G2_M G2/M Transition CDK1->G2_M

CDK7 as a master cell cycle regulator.

References

A Head-to-Head Comparison of Covalent CDK7 Inhibitors: YKL-5-124 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of YKL-5-124 and other leading covalent CDK7 inhibitors, supported by experimental data and detailed protocols.

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. The development of covalent inhibitors targeting CDK7 has provided potent tools to probe its function and offers promising avenues for cancer treatment. This guide provides a detailed head-to-head comparison of this compound with other notable covalent CDK7 inhibitors, focusing on their biochemical potency, selectivity, and cellular effects.

Executive Summary

This compound is a potent and highly selective covalent inhibitor of CDK7.[1] Unlike the first-generation covalent inhibitor THZ1, which also exhibits significant activity against the structurally related kinases CDK12 and CDK13, this compound demonstrates remarkable selectivity for CDK7.[1] This high selectivity translates to a distinct cellular phenotype, where this compound primarily induces cell cycle arrest, whereas THZ1's broader activity profile leads to more widespread transcriptional disruption.[1][2] SY-1365 is another potent and selective covalent CDK7 inhibitor that has advanced into clinical trials, demonstrating the therapeutic potential of targeting this kinase.[3][4] This guide will delve into the quantitative data that delineates the performance of these key inhibitors.

Data Presentation: Biochemical Potency and Selectivity

The following tables summarize the in vitro inhibitory activities of this compound, THZ1, and SY-1365 against a panel of cyclin-dependent kinases. The data highlights the superior selectivity of this compound for CDK7.

Table 1: Inhibitory Activity (IC50, nM) of Covalent CDK7 Inhibitors against a Panel of Kinases

KinaseThis compound (IC50, nM)THZ1 (IC50, nM)SY-1365 (IC50, nM)
CDK7 9.7 - 53.5 [1]3.2 [5][6]~20-369 [7][8]
CDK12Inactive (>10,000)[1][9]Equipotent to CDK7[1]>2,000[8]
CDK13Inactive (>10,000)[1][9]Equipotent to CDK7[1]-
CDK21300[1]->2,000[8]
CDK93020[1]->2,000[8]
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes based on the cited literature.

Table 2: Covalent Kinetic Parameters (kinact/KI)

Inhibitorkinact/KI (M-1s-1)
This compoundHigh (Faster kinetics than THZ1)[1]
THZ1-
SY-13650.131 (µmol/L)-1s-1[8]
Note: kinact/KI is a measure of the efficiency of covalent bond formation. Higher values indicate more efficient inactivation of the target kinase.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for the key experiments cited in this guide.

In Vitro Biochemical Kinase Assay (for IC50 and kinact/KI Determination)

This assay measures the ability of an inhibitor to block the enzymatic activity of CDK7.

Materials:

  • Recombinant CDK7/Cyclin H/MAT1 complex

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (at or near Km concentration for IC50; varied for kinact/KI)

  • Peptide substrate (e.g., derived from the RNA Polymerase II C-terminal domain)

  • Test inhibitors (this compound, THZ1, SY-1365)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

Procedure for IC50 Determination:

  • Prepare serial dilutions of the test inhibitors in kinase assay buffer.

  • Add the diluted inhibitors and the CDK7 enzyme to the wells of the plate.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a fixed time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Procedure for kinact/KI Determination:

  • Pre-incubate the CDK7 enzyme with various concentrations of the covalent inhibitor for different time intervals.

  • At each time point, initiate the kinase reaction by adding the substrate and ATP.

  • Measure the remaining enzyme activity at each pre-incubation time and inhibitor concentration.

  • Plot the observed rate of inactivation (kobs) against the inhibitor concentration to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).[11]

Cell Viability Assay (CellTiter-Glo®)

This assay assesses the effect of the inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • Test inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitors for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.[12][13]

  • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of CDK7 Target Phosphorylation

This method is used to measure the phosphorylation status of CDK7 substrates, such as the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and the T-loops of CDK1 and CDK2.

Materials:

  • Cancer cell line of interest

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser2/5/7, anti-phospho-CDK1 Thr161, anti-phospho-CDK2 Thr160, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test inhibitors at various concentrations and for different durations.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.[1][14]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of covalent CDK7 inhibitors.

CDK7_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control (CAK Activity) TFIIH TFIIH Complex CDK7 CDK7 RNAPII_CTD RNA Pol II CTD (YSPTSPS)n CDK7->RNAPII_CTD Phosphorylates p_Ser5_Ser7 p-Ser5 / p-Ser7 Transcription_Initiation Transcription Initiation p_Ser5_Ser7->Transcription_Initiation CAK CAK Complex CDK7_CAK CDK7 CDK1_2 CDK1 / CDK2 (T-loop) CDK7_CAK->CDK1_2 Phosphorylates p_CDK1_2 p-CDK1 / p-CDK2 Cell_Cycle_Progression Cell Cycle Progression p_CDK1_2->Cell_Cycle_Progression Inhibitor This compound Inhibitor->CDK7 Inhibitor->CDK7_CAK

Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition by this compound.

Caption: Mechanism of irreversible covalent inhibition of CDK7 by this compound.

Experimental_Workflow Start Start Biochem_Assay Biochemical Kinase Assay (IC50 & kinact/KI) Start->Biochem_Assay Cell_Culture Cell Culture with Covalent Inhibitors Start->Cell_Culture Data_Analysis Data Analysis and Comparison Biochem_Assay->Data_Analysis Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Viability_Assay Western_Blot Western Blot for Target Phosphorylation Cell_Culture->Western_Blot Viability_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the characterization of covalent CDK7 inhibitors.

References

Synergistic Anti-Tumor Effects of Ykl-5-124 and Anti-PD-1 Therapy in Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of the selective CDK7 inhibitor, Ykl-5-124, in combination with anti-PD-1 immunotherapy for the treatment of Small Cell Lung Cancer (SCLC). The data presented is primarily based on preclinical findings that demonstrate a significant enhancement of anti-tumor immunity and survival benefit in mouse models of SCLC when combining these two therapeutic agents. We will delve into the quantitative performance of this combination therapy against relevant alternatives, detail the experimental methodologies, and visualize the underlying biological pathways and workflows.

Comparative Performance Analysis

The combination of this compound and anti-PD-1 therapy has shown superior efficacy in preclinical SCLC models compared to monotherapy with either agent or standard chemotherapy. This section summarizes the key quantitative data from these studies.

In Vivo Efficacy in SCLC Mouse Models

The following table summarizes the survival and tumor response data from studies in genetically engineered mouse models (GEMMs) of SCLC (RPP and RP models).

Treatment GroupMedian Survival Benefit (vs. Control)Overall Survival Increase (vs. Control)Tumor ResponseReference
Control (Vehicle + Isotype IgG) --Progressive Disease[1]
Anti-PD-1 Monotherapy ModerateModest IncreaseLimited Response[1]
This compound Monotherapy ModerateModest IncreaseLimited Response[1]
This compound + Anti-PD-1 (Combo) 43-45 days > 2-fold increase 7/25 mice with stable disease (3 complete responses in RPP model) [1]
Chemotherapy + Anti-PD-1 SignificantSignificant Increase-[1]
Chemotherapy + Combo Longest Survival Most Significant Increase Improved Tumor Response [1]
Immunomodulatory Effects of Combination Therapy

The synergistic effect is largely attributed to the immunomodulatory properties of this compound, which are further enhanced by anti-PD-1 blockade.

Immune Cell PopulationEffect of this compound + Anti-PD-1SignificanceReference
CD8+ T cells Increased infiltration and activationEnhanced cytotoxic T-cell response against tumor cells[1]
GzmB+ CD8+ cytotoxic T cells Highest percentage compared to other groupsIndicates superior efficacy and improved survival[1]
Effector/Activated T cells Dramatic shift from naive CD4+ and CD8+ T cellsPotentiation of the anti-tumor immune response[2]
Mki67+ Effector T cells Enhanced proliferative capacitySustained T-cell mediated attack on the tumor[2]

Mechanism of Action and Signaling Pathways

This compound is a selective and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[3][4] CDK7 is a central regulator of both cell cycle progression and gene transcription.[5][6]

This compound Mechanism of Action

This compound's primary anti-tumor activity in SCLC stems from its ability to disrupt the cell cycle and induce replication stress.[1][2] By inhibiting CDK7, this compound prevents the phosphorylation and activation of other key cell cycle CDKs, such as CDK1 and CDK2, leading to a G1/S phase cell cycle arrest.[3][4][7][8] This disruption of DNA replication leads to genomic instability, which in turn triggers an inflammatory response within the tumor microenvironment.[1][2]

Ykl-5-124_Mechanism_of_Action This compound Mechanism of Action Ykl_5_124 This compound CDK7 CDK7 Ykl_5_124->CDK7 Inhibition CDK1_CDK2 CDK1/CDK2 (Cell Cycle Progression) CDK7->CDK1_CDK2 Activation Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Replication_Stress DNA Replication Stress Cell_Cycle_Arrest->Replication_Stress Genomic_Instability Genomic Instability Replication_Stress->Genomic_Instability Immune_Response Inflammatory Response (Cytokine Production) Genomic_Instability->Immune_Response

Caption: Mechanism of this compound in SCLC.

Synergy with Anti-PD-1 Therapy

The inflammatory environment induced by this compound primes the tumor for a more robust response to anti-PD-1 therapy. Anti-PD-1 antibodies block the interaction between PD-1 on T cells and PD-L1 on tumor cells, a key immune checkpoint that suppresses T-cell activity. The combination of this compound-induced inflammation and PD-1 blockade leads to a potentiation of the anti-tumor immune response.

Synergistic_Effect Synergistic Effect of this compound and Anti-PD-1 cluster_tumor Tumor Cell cluster_tcell T Cell SCLC_Cell SCLC Cell Inflammation Tumor Inflammation (Immune Cell Infiltration) SCLC_Cell->Inflammation PD_L1 PD-L1 PD_1 PD-1 PD_L1->PD_1 Inhibitory Signal T_Cell T Cell Tumor_Cell_Death Tumor Cell Death T_Cell->Tumor_Cell_Death Killing Ykl_5_124 This compound Ykl_5_124->SCLC_Cell Induces Replication Stress Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD_1 Blockade Inflammation->T_Cell Recruitment & Activation

Caption: Synergy of this compound and anti-PD-1.

Experimental Protocols

This section outlines the key experimental methodologies employed in the preclinical studies evaluating the combination of this compound and anti-PD-1 therapy.

In Vivo SCLC Mouse Model Studies
  • Animal Models: Genetically engineered mouse models of SCLC (e.g., RPP model: Rb1fl/fl;Trp53fl/fl;Ptenfl/fl) are utilized. Tumor initiation is typically induced by intratracheal administration of adenovirus expressing Cre recombinase.

  • Treatment Regimens:

    • This compound: Administered via oral gavage at a specified dosage and schedule (e.g., 50 mg/kg, daily).

    • Anti-PD-1 Antibody: Administered via intraperitoneal injection at a specified dosage and schedule (e.g., 200 μg per mouse, twice weekly).

    • Combination Therapy: Both agents are administered concurrently as per their individual schedules.

    • Control Groups: Include vehicle-treated animals and those receiving isotype control antibodies.

  • Tumor Burden Assessment: Tumor growth is monitored non-invasively using imaging techniques such as magnetic resonance imaging (MRI) or bioluminescence imaging.

  • Survival Analysis: Overall survival is monitored and analyzed using Kaplan-Meier survival curves.

Immune Profiling by Flow Cytometry
  • Tissue Preparation: Tumors and spleens are harvested from treated and control mice. Tissues are mechanically and enzymatically dissociated to generate single-cell suspensions.

  • Antibody Staining: Cells are stained with a panel of fluorescently-labeled antibodies specific for various immune cell markers (e.g., CD3, CD4, CD8, PD-1, Granzyme B, Ki-67) to identify and quantify different immune cell populations.

  • Flow Cytometry Analysis: Stained cells are analyzed on a flow cytometer to determine the percentage and activation status of various immune cell subsets within the tumor microenvironment and secondary lymphoid organs.

Cell-Based Assays
  • Cell Lines: Human and mouse SCLC cell lines are used for in vitro experiments.

  • Cell Cycle Analysis: Cells are treated with this compound, and the cell cycle distribution is analyzed by flow cytometry after staining with DNA-intercalating dyes (e.g., propidium (B1200493) iodide).

  • Western Blotting: Protein lysates from treated cells are analyzed by western blotting to assess the phosphorylation status of CDK7 targets (e.g., CDK1, CDK2) and other relevant proteins.

Experimental_Workflow General Experimental Workflow SCLC_Model SCLC Mouse Model (GEMM) Treatment_Groups Treatment Groups: - Control - this compound - Anti-PD-1 - Combination SCLC_Model->Treatment_Groups Tumor_Monitoring Tumor Growth Monitoring (MRI) Treatment_Groups->Tumor_Monitoring Survival_Analysis Survival Analysis Treatment_Groups->Survival_Analysis Tissue_Harvest Tissue Harvest (Tumor, Spleen) Tumor_Monitoring->Tissue_Harvest Data_Analysis Data Analysis & Interpretation Survival_Analysis->Data_Analysis Immune_Profiling Immune Profiling (Flow Cytometry) Tissue_Harvest->Immune_Profiling Immune_Profiling->Data_Analysis

Caption: Overview of the in vivo experimental workflow.

Alternatives and Concluding Remarks

Standard first-line treatment for extensive-stage SCLC typically involves a combination of a platinum-based agent (cisplatin or carboplatin) and etoposide.[2][9][10][11][12] While immunotherapy with anti-PD-L1 antibodies (atezolizumab or durvalumab) in combination with chemotherapy has become a standard of care, a significant proportion of patients do not achieve a durable response.[2]

The preclinical data presented in this guide strongly suggest that targeting the cell cycle and DNA replication machinery with a CDK7 inhibitor like this compound can create a more immunogenic tumor microenvironment, thereby sensitizing SCLC to immune checkpoint blockade. The synergistic effects observed with the this compound and anti-PD-1 combination, and even more so when added to standard chemotherapy, provide a compelling rationale for the clinical investigation of this novel therapeutic strategy in SCLC. Further research is warranted to translate these promising preclinical findings into effective treatments for patients with this aggressive disease.

References

Probing CDK12/13 Redundancy: A Comparative Guide to YKL-5-124 and THZ531 Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) are key regulators of transcriptional elongation, playing critical and often overlapping roles in gene expression. Their functional redundancy, however, presents a challenge to deconvoluting their individual contributions. This guide provides a comparative overview of a powerful chemical biology approach to study this redundancy: the combined use of YKL-5-124, a selective CDK7 inhibitor, and THZ531, a dual CDK12/13 inhibitor.

Unveiling Redundancy in RNA Polymerase II Phosphorylation

A primary function of transcriptional CDKs is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key event in the regulation of transcription. While the non-selective inhibitor THZ1, which targets CDK7, CDK12, and CDK13, effectively reduces Pol II CTD phosphorylation, the selective CDK7 inhibitor this compound has a surprisingly weak effect on its own.[1] This observation led to the hypothesis that CDK12/13 can compensate for the loss of CDK7 activity in this process.

Experimental data supports this hypothesis, demonstrating that while this compound alone does not significantly alter Pol II CTD phosphorylation, its combination with the CDK12/13 inhibitor THZ531 leads to a marked decrease in the phosphorylation of Serine 2 (Ser2), Serine 5 (Ser5), and Serine 7 (Ser7) residues of the Pol II CTD.[1] This suggests a redundant mechanism where both CDK7 and CDK12/13 contribute to maintaining the phosphorylation status of the Pol II CTD.

Data Presentation: A Comparative Look at Inhibitor Performance

The following tables summarize the key quantitative data for this compound and THZ531, providing a basis for comparing their individual and combined activities.

Table 1: Inhibitor Kinase Selectivity (IC50 values in nM)

CompoundCDK7CDK12CDK13CDK2CDK9
This compound53.5InactiveInactive13003020
THZ531>50-fold less active than on CDK12/1315869->50-fold less active than on CDK12/13

Data compiled from multiple sources.[1]

Table 2: Cellular Effects of this compound, THZ531, and Their Combination

TreatmentEffect on Pol II CTD Phosphorylation (Ser2, Ser5, Ser7)Primary Effect on Cell Fate
This compoundNo significant changeG1/S cell cycle arrest
THZ531Reduction in Ser2 phosphorylationApoptosis
This compound + THZ531Synergistic reduction in Ser2, Ser5, and Ser7 phosphorylationEnhanced cell death

Data interpretation based on findings from Olson et al., 2019.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are representative protocols for key assays used to study the effects of this compound and THZ531.

Western Blot Analysis of RNA Polymerase II Phosphorylation

This protocol is designed to assess the phosphorylation status of the Pol II CTD.

  • Cell Culture and Treatment: Plate cells (e.g., HAP1, Jurkat) at a suitable density and allow them to adhere overnight. Treat cells with this compound (e.g., 500 nM), THZ531 (e.g., 250 nM), the combination of both, or DMSO as a vehicle control for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total Pol II, phospho-Pol II (Ser2, Ser5, Ser7), and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, THZ531, or their combination for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

RNA Sequencing (RNA-seq)

This protocol outlines the general steps for analyzing global gene expression changes.

  • Cell Treatment and RNA Isolation: Treat cells with the inhibitors as described for the Western blot protocol. Isolate total RNA using a commercially available kit.

  • Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated in response to the inhibitor treatments.

Visualizing the Molecular Logic

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental strategy for studying CDK12/13 redundancy.

Signaling_Pathway cluster_transcription Transcription Regulation cluster_inhibition Inhibitor Action TFIIH TFIIH CDK7 CDK7 PolII_CTD RNA Pol II CTD CDK7->PolII_CTD pSer5/7 Elongation Transcriptional Elongation PolII_CTD->Elongation CDK12_13 CDK12/13 CDK12_13->PolII_CTD pSer2 CyclinK Cyclin K CDK12_13->CyclinK YKL_5_124 This compound YKL_5_124->CDK7 THZ531 THZ531 THZ531->CDK12_13

Caption: CDK7, CDK12, and CDK13 in transcription.

Experimental_Workflow cluster_treatment Cell Treatment Groups cluster_assays Downstream Assays cluster_outcomes Expected Outcomes DMSO Control (DMSO) WB Western Blot (p-Pol II, Total Pol II) DMSO->WB Via Cell Viability Assay (MTT) DMSO->Via RNAseq RNA Sequencing DMSO->RNAseq YKL This compound YKL->WB YKL->Via YKL->RNAseq THZ THZ531 THZ->WB THZ->Via THZ->RNAseq Combo This compound + THZ531 Combo->WB Combo->Via Combo->RNAseq Outcome_WB Assess Pol II CTD Phosphorylation Status WB->Outcome_WB Outcome_Via Determine Effects on Cell Proliferation/Death Via->Outcome_Via Outcome_RNAseq Analyze Global Gene Expression Changes RNAseq->Outcome_RNAseq

Caption: Experimental workflow for inhibitor comparison.

Logical_Relationship cluster_hypothesis Hypothesis cluster_observations Experimental Observations cluster_conclusion Conclusion H1 CDK7 and CDK12/13 are redundant in Pol II CTD phosphorylation. Obs1 This compound (CDK7i) alone: Minimal effect on p-Pol II H1->Obs1 leads to Obs2 THZ531 (CDK12/13i) alone: Reduces p-Pol II H1->Obs2 leads to Obs3 This compound + THZ531: Strongly reduces p-Pol II H1->Obs3 leads to C1 Dual inhibition is required to fully suppress Pol II CTD phosphorylation, confirming redundancy. Obs1->C1 supports Obs2->C1 supports Obs3->C1 supports

Caption: Logical framework for studying CDK redundancy.

References

Ykl-5-124 vs. THZ1: A Comparative Analysis of Phenotypic Differences in Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the phenotypic differences observed in cells treated with Ykl-5-124 and THZ1, two widely used covalent inhibitors of Cyclin-Dependent Kinase 7 (CDK7). The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.

Executive Summary

This compound and THZ1 are both potent covalent inhibitors of CDK7, a key regulator of transcription and cell cycle progression. However, their distinct selectivity profiles lead to markedly different cellular phenotypes. This compound is a highly selective CDK7 inhibitor, and its primary effect is a robust cell cycle arrest at the G1/S transition. In contrast, THZ1 exhibits a broader inhibitory profile, targeting CDK7, CDK12, and CDK13. This polypharmacology results in a more profound impact on global transcription, leading to the induction of apoptosis in a wide range of cancer cell lines. The combination of this compound with a selective CDK12/13 inhibitor can phenocopy the effects of THZ1, highlighting the importance of the multi-kinase inhibition for the potent cytotoxic activity of THZ1.

Data Presentation

Table 1: Kinase Inhibitory Activity
CompoundTargetIC50 (nM)Reference
This compound CDK753.5[1]
CDK7/Mat1/CycH9.7[1]
CDK12No inhibition[1]
CDK13No inhibition[1]
CDK21300
CDK93020
THZ1 CDK73.2[1]
CDK12Equipotent to CDK7[1]
CDK13Equipotent to CDK7[1]
Table 2: Cellular Phenotypes
PhenotypeThis compoundTHZ1Reference
Cell Cycle Strong G1/S arrestG2/M arrest[1][2]
Apoptosis Does not induce apoptosisPotently induces apoptosis[1][3]
RNA Pol II CTD Phosphorylation No significant changeRobust downregulation[1]
Gene Expression Inhibition of E2F-driven genesGlobal transcriptional suppression[1][4]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound and THZ1 in complete growth medium. A vehicle control (DMSO) should be included. Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle.[5]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[5]

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) can be calculated using appropriate software.[3]

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the desired concentrations of this compound, THZ1, or vehicle control for the specified duration (e.g., 24 hours).[6]

  • Cell Harvesting and Fixation: Harvest cells by trypsinization and wash with cold PBS. Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate on ice for at least 30 minutes or store at -20°C.[7]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.[7]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.[7]

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Western Blot for RNA Polymerase II Phosphorylation
  • Cell Lysis: After treatment with inhibitors, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[8]

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total RNA Pol II and phosphorylated forms (e.g., Ser2, Ser5) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

In Vitro Kinase Assay
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the recombinant CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and a kinase assay buffer.[5]

  • Inhibitor Addition: Add varying concentrations of this compound or THZ1 to the wells. Include a no-inhibitor control.[5]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).[5]

  • Detection: Stop the reaction and measure the kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.[10]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 values.[5]

Visualizations

G Simplified Signaling Pathway of this compound and THZ1 cluster_0 This compound (Selective) cluster_1 THZ1 (Polypharmacology) Ykl This compound CDK7_Ykl CDK7 Ykl->CDK7_Ykl Inhibits CAK_Ykl CDK-Activating Kinase (CAK) CDK1_2_Ykl CDK1/2 CAK_Ykl->CDK1_2_Ykl Activates E2F_Ykl E2F CDK1_2_Ykl->E2F_Ykl Phosphorylates G1_S G1/S Arrest E2F_Ykl->G1_S Leads to THZ1 THZ1 CDK7_THZ1 CDK7 THZ1->CDK7_THZ1 Inhibits CDK12_13 CDK12/13 THZ1->CDK12_13 Inhibits TFIIH TFIIH RNAPII RNA Pol II CDK12_13->RNAPII Phosphorylates CTD TFIIH->RNAPII Phosphorylates CTD Transcription Global Transcriptional Suppression RNAPII->Transcription Reduced Apoptosis Apoptosis Transcription->Apoptosis Leads to

Caption: Differential effects of this compound and THZ1 on cellular signaling pathways.

G Experimental Workflow: Comparing this compound and THZ1 cluster_phenotypes Phenotypic Analysis cluster_mechanistic Mechanistic Analysis start Cell Culture treatment Treat with this compound, THZ1, or Vehicle start->treatment incubation Incubate for specified duration treatment->incubation viability Cell Viability Assay (e.g., CCK-8) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis western Western Blot (p-RNA Pol II, etc.) incubation->western gene_exp Gene Expression Analysis (RT-qPCR, RNA-seq) incubation->gene_exp data_analysis Data Analysis and Comparison viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western->data_analysis gene_exp->data_analysis

Caption: General experimental workflow for comparing the effects of this compound and THZ1.

References

Confirming Ykl-5-124 Potency: A Guide to Biochemical Assays for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of a compound's inhibitory potency is a cornerstone of preclinical assessment. This guide provides a comparative overview of biochemical assays to confirm the half-maximal inhibitory concentration (IC50) of Ykl-5-124, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).

This compound has emerged as a critical tool for studying the dual roles of CDK7 in transcription and cell cycle control.[1] It acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (C312) in the active site of CDK7.[2] This guide details the methodologies for in vitro kinase assays, presents comparative data for this compound and other CDK7 inhibitors, and provides the necessary protocols and visualizations to aid in experimental design.

Comparative Inhibitory Activity of CDK7 Inhibitors

The selectivity of a kinase inhibitor is as crucial as its potency. The following table summarizes the IC50 values of this compound and other notable CDK7 inhibitors against CDK7 and other related kinases, highlighting their potency and selectivity profiles.

InhibitorTarget KinaseIC50 (nM)Mechanism of ActionReference(s)
This compound CDK7/Mat1/CycH 9.7 Covalent [3][4]
CDK7 53.5 Covalent [3][4]
CDK21300Covalent[5]
CDK93020Covalent[5]
CDK12InactiveCovalent[5]
CDK13InactiveCovalent[5]
THZ1CDK73.2Covalent[6]
Cdk7-IN-8CDK754.29Reversible, Non-covalent[6]
BS-181CDK721Reversible[6][7]
CT7001 (Samuraciclib)CDK740Reversible[6][7]
SNS-032CDK238-48Reversible[8][9]
CDK762Reversible[8][9]
CDK94Reversible[8][9]

Experimental Protocols for IC50 Determination

The most common method for determining the IC50 of a kinase inhibitor is the in vitro kinase assay. Below are detailed protocols for luminescence-based and radiometric assays, which can be adapted to confirm the IC50 values of this compound.

Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • CDK substrate peptide (e.g., CDKtide, derived from the C-terminal domain of RNA Polymerase II)[10]

  • This compound and other test inhibitors

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. To account for its covalent mechanism, a pre-incubation step is crucial.

  • Enzyme and Inhibitor Pre-incubation: Add the diluted this compound or vehicle (DMSO) to the wells of the plate. Add the diluted CDK7 enzyme to each well. Incubate for a predetermined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

  • Kinase Reaction Initiation: Prepare a mixture of the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near its Km value for CDK7. Initiate the reaction by adding this mixture to the wells.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which in turn produces a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Radiometric In Vitro Kinase Assay

This classic method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]-ATP into a substrate.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Protein substrate (e.g., recombinant GST-tagged RNA Polymerase II CTD)

  • This compound and other test inhibitors

  • [γ-³²P]-ATP

  • Kinase Assay Buffer

  • SDS-PAGE equipment

  • Phosphorimager or autoradiography film

Procedure:

  • Inhibitor and Enzyme Pre-incubation: As with the luminescence assay, pre-incubate the CDK7 enzyme with serial dilutions of this compound.

  • Kinase Reaction: Initiate the reaction by adding the protein substrate and [γ-³²P]-ATP.

  • Reaction Incubation: Incubate the reaction mixture at 30°C for a set time.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Separation and Detection: Separate the reaction products by SDS-PAGE. The amount of radioactively labeled substrate is visualized by exposing the gel to a phosphorimager screen or autoradiography film.[11]

  • Data Analysis: Quantify the band intensities corresponding to the phosphorylated substrate. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the CDK7 signaling pathway and the general workflow of an in vitro kinase inhibition assay.

CDK7_Signaling_Pathway CDK7 Signaling Pathway cluster_CAK CDK-Activating Kinase (CAK) Complex cluster_TFIIH Transcription Factor IIH (TFIIH) CDK7 CDK7 CyclinH CyclinH CDK1_2 CDK1, CDK2 CDK7->CDK1_2 Phosphorylates & Activates MAT1 MAT1 CAK_in_TFIIH CAK Complex Core_TFIIH Core TFIIH (XPB, XPD, etc.) RNAPII_CTD RNA Polymerase II C-Terminal Domain (CTD) CAK_in_TFIIH->RNAPII_CTD Phosphorylates Cell_Cycle Cell Cycle Progression CDK1_2->Cell_Cycle Transcription Transcription Initiation RNAPII_CTD->Transcription Ykl5124 This compound Ykl5124->CDK7 Inhibits

Caption: CDK7's dual role in cell cycle and transcription.

Kinase_Inhibition_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow A 1. Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) B 2. Inhibitor Dilution Series A->B C 3. Pre-incubation (Enzyme + Inhibitor) B->C D 4. Initiate Kinase Reaction (Add Substrate + ATP) C->D E 5. Reaction Incubation D->E F 6. Stop Reaction & Detect Signal (e.g., Luminescence) E->F G 7. Data Acquisition (Plate Reader) F->G H 8. Data Analysis (Dose-Response Curve -> IC50) G->H

Caption: General workflow for an in vitro kinase assay.

References

Overcoming THZ1 Resistance in Cancer: A Comparative Guide to the Efficacy of Ykl-5-124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted cancer therapies is a significant challenge in oncology. THZ1, a potent covalent inhibitor of cyclin-dependent kinases (CDK) 7, 12, and 13, has shown promise in treating various cancers. However, the development of THZ1-resistant cancer models necessitates the exploration of alternative therapeutic strategies. This guide provides a comprehensive comparison of Ykl-5-124, a highly selective CDK7 inhibitor, with other therapeutic alternatives in the context of THZ1 resistance, supported by experimental data and detailed protocols.

Understanding THZ1 and the Challenge of Resistance

THZ1 exerts its anti-cancer effects by broadly targeting transcriptional CDKs, leading to the suppression of key oncogenes, including those regulated by super-enhancers. This multi-CDK inhibition disrupts both the cell cycle and transcriptional machinery, proving effective in a range of malignancies.

However, a primary mechanism of acquired resistance to THZ1 involves the upregulation of ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP). These transporters function as drug efflux pumps, actively removing THZ1 from cancer cells and thereby reducing its intracellular concentration and therapeutic efficacy.

This compound: A Selective Approach to Overcoming THZ1 Resistance

This compound is a potent and highly selective covalent inhibitor of CDK7.[1] Unlike the broader activity of THZ1, this compound's specificity for CDK7 offers a more targeted approach to inhibiting a key regulator of the cell cycle and transcription. This selectivity is crucial in the context of THZ1 resistance, as compounds that are not substrates for ABCB1 or ABCG2 may retain their efficacy in resistant cells. Research has shown that THZ1-resistant cancer cells overexpressing ABCG2 remain sensitive to other selective CDK7 inhibitors like ICEC0942, suggesting that selective CDK7 inhibitors may not be recognized by these efflux pumps.[2] This provides a strong rationale for the potential efficacy of this compound in THZ1-resistant cancer models.

Mechanism of Action: this compound vs. THZ1

The distinct mechanisms of this compound and THZ1 are rooted in their kinase selectivity.

  • This compound: Specifically inhibits CDK7, a core component of the CDK-activating kinase (CAK) complex and the transcription factor TFIIH. This leads to cell cycle arrest, primarily at the G1/S transition, by preventing the activation of other CDKs like CDK1 and CDK2.[1][3]

  • THZ1: Inhibits CDK7, CDK12, and CDK13. The combined inhibition of these kinases leads to a more profound disruption of transcription, particularly of super-enhancer-associated genes, and can induce apoptosis.[1][3]

The following diagram illustrates the differential targeting of the cell cycle and transcriptional machinery by this compound and THZ1.

cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription cluster_kinases Kinase Targets G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 RNAPII RNA Polymerase II Oncogenes Oncogene Transcription RNAPII->Oncogenes SE Super-Enhancers SE->Oncogenes CDK7 CDK7 CDK7->G1 Promotes G1/S a-a transition CDK7->RNAPII Phosphorylates CDK12_13 CDK12/13 CDK12_13->RNAPII Phosphorylates Ykl_5_124 This compound Ykl_5_124->CDK7 Inhibits THZ1 THZ1 THZ1->CDK7 Inhibits THZ1->CDK12_13 Inhibits

Fig. 1: Differential kinase targets of this compound and THZ1.

Performance Comparison in Cancer Models

While direct head-to-head studies of this compound in well-characterized THZ1-resistant cell lines are emerging, the available data allows for a comparative analysis of its efficacy against other relevant inhibitors.

This compound vs. THZ1 in THZ1-Sensitive and -Resistant Models

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and THZ1 in various cancer cell lines. Note that direct comparisons in isogenic THZ1-resistant lines are limited in the current literature.

Cell LineCancer TypeThis compound IC50 (nM)THZ1 IC50 (nM)Reference
HAP1 Near-haploid human cell line~53.5 (for CDK7)Equipotent on CDK7/12/13[1]
Jurkat T-cell acute lymphoblastic leukemiaNot specifiedPotent[1]
Neuroblastoma Cell Lines NeuroblastomaVaries6-9 (MYCN-amplified)[4][5]
H1975 Non-small cell lung cancerNot specified379[6]
H1975/WR (WZ4002-resistant) Non-small cell lung cancerNot specified83.4[6]
H1975/OR (Osimertinib-resistant) Non-small cell lung cancerNot specified125.9[6]
B-ALL Cell Lines (NALM6, REH) B-cell acute lymphocytic leukemiaNot specified26.26 - 101.2[7]

Note: The increased sensitivity of EGFR-TKI resistant NSCLC cells to THZ1 suggests a complex interplay of resistance mechanisms and potential vulnerabilities.

Alternative Therapeutic Strategies for THZ1-Resistant Cancers

Other compounds have been investigated for their potential to overcome THZ1 resistance.

CompoundTarget(s)Rationale for Use in THZ1 ResistanceAvailable Efficacy Data in Resistant Models
ICEC0942 Selective CDK7 inhibitorNot a substrate for ABCG2, a key THZ1 resistance mechanism.THZ1-resistant cells with ABCG2 upregulation remain sensitive to ICEC0942.[2]
SY-1365 Selective CDK7 inhibitorSimilar to other selective CDK7 inhibitors, may evade ABC transporter-mediated efflux.Effective in various cancer models, including those with acquired resistance to other therapies.
JQ1 BET bromodomain inhibitorSynergizes with CDK7 inhibitors to suppress oncogenic transcription.Can be effective in models resistant to other targeted therapies.

The following table presents IC50 values for these alternative compounds in relevant cancer cell lines.

CompoundCell LineCancer TypeIC50Reference
ICEC0942 HCT116Colon CancerGI50 ~0.2-0.3 µM[8]
ICEC0942 MCF7Breast CancerGI50 ~0.2-0.3 µM[8]
SY-1365 Multiple Cell LinesVariousNanomolar range
JQ1 H1975Non-small cell lung cancer~1 µM
JQ1 Panc1Pancreatic CancerSynergistic with gemcitabine

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the efficacy of these inhibitors.

Development of THZ1-Resistant Cell Lines

This protocol describes the generation of cancer cell lines with acquired resistance to THZ1.

  • Initial Culture: Begin culturing the parental cancer cell line in standard growth medium.

  • Initial THZ1 Exposure: Introduce THZ1 to the culture medium at a concentration equal to the previously determined IC50 value for the parental cell line.

  • Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of THZ1 in the medium by a small increment (e.g., 10 nM).

  • Continuous Culture and Splitting: Continue to culture the cells in the THZ1-containing medium. When the cells reach confluence, split them at a 1:5 ratio.

  • Iterative Dose Increase: Repeat the dose escalation step after every one to two passages, once the cells have adapted to the current THZ1 concentration.

  • Generation of Resistant Population: Continue this process for several months (typically 3-6 months) until the cells are proliferating in a THZ1 concentration that is significantly higher (e.g., 20-30 times the parental IC50) than the initial dose.

  • Characterization: The resulting population of resistant cells can then be characterized for mechanisms of resistance and used for further drug sensitivity testing.

The following diagram outlines the workflow for developing THZ1-resistant cell lines.

start Start with Parental Cell Line culture Culture in medium with THZ1 (IC50) start->culture check_growth Monitor Cell Growth culture->check_growth check_growth->culture Slow Growth increase_dose Increase THZ1 Concentration check_growth->increase_dose Normal Growth split_cells Split Cells increase_dose->split_cells resistant_line THZ1-Resistant Cell Line increase_dose->resistant_line After 3-6 months split_cells->culture

Fig. 2: Workflow for generating THZ1-resistant cell lines.
Cell Viability Assay (MTT/XTT)

Cell viability assays are used to determine the cytotoxic effects of inhibitors.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound, THZ1, or other alternatives) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Addition:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add a solubilizing agent (e.g., DMSO) to dissolve the crystals.

    • XTT Assay: Add a mixture of XTT reagent and an electron-coupling agent to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.

Western Blot Analysis

Western blotting is used to assess the levels of specific proteins and their phosphorylation status to confirm the on-target effects of the inhibitors.

  • Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., CDK7, p-CDK1, p-CDK2, ABCB1, ABCG2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

The following diagram illustrates the general workflow for a Western blot experiment.

start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Fig. 3: General workflow for Western blot analysis.

Conclusion

The development of resistance to the broad-spectrum CDK inhibitor THZ1, often through the upregulation of ABC transporters, presents a clinical challenge. The highly selective CDK7 inhibitor, this compound, offers a promising strategy to overcome this resistance. Its specificity for CDK7 may allow it to evade the efflux mechanisms that render cells resistant to THZ1. While direct comparative data in isogenic THZ1-resistant models is still being accumulated, the mechanistic rationale for its efficacy is strong. Further investigation into this compound and other selective CDK7 inhibitors, both as monotherapies and in combination with other agents, is warranted to provide new therapeutic options for patients with THZ1-resistant cancers. This guide provides a framework for researchers to design and interpret experiments aimed at validating these next-generation CDK inhibitors.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Between Ykl-5-124 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in cancer therapy, driving the need for novel therapeutic strategies and a deeper understanding of the underlying molecular mechanisms. Ykl-5-124, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has shown promise in overcoming resistance to various targeted therapies. This guide provides an objective comparison of the cross-resistance profile of this compound and other kinase inhibitors, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.

Introduction to this compound

This compound is a highly selective, irreversible, and covalent inhibitor of CDK7.[1][2] CDK7 is a critical component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[3] By covalently binding to a cysteine residue (Cys312) near the ATP-binding pocket of CDK7, this compound effectively inhibits its kinase activity.[4] This leads to a predominant cell-cycle phenotype, characterized by G1/S phase arrest and the inhibition of E2F-driven gene expression.[1][5] Notably, this compound exhibits greater than 100-fold selectivity for CDK7 over other cyclin-dependent kinases such as CDK2, CDK9, CDK12, and CDK13.[1][5] This high selectivity distinguishes it from less selective CDK7 inhibitors like THZ1, which also targets CDK12 and CDK13.[2]

Cross-Resistance Profile of CDK7 Inhibitors

Studies have shown that cancer cells resistant to various kinase inhibitors may retain sensitivity to CDK7 inhibition. This suggests that targeting CDK7 could be a viable strategy to overcome acquired resistance. The following tables summarize the in vitro efficacy of the CDK7 inhibitor THZ1, a compound with a related mechanism to this compound, against cancer cell lines with acquired resistance to other targeted therapies. While direct quantitative data for this compound across a wide range of resistant cell lines is still emerging, the data for THZ1 provides valuable insights into the potential cross-resistance profile of selective, covalent CDK7 inhibitors.

Table 1: Efficacy of CDK7 Inhibition in EGFR Inhibitor-Resistant Non-Small Cell Lung Cancer (NSCLC)
Cell LineResistance toParental IC50 (WZ4002/Osimertinib)Resistant IC50 (WZ4002/Osimertinib)THZ1 IC50 (Parental)THZ1 IC50 (Resistant)Fold Change in THZ1 Sensitivity
H1975/WRWZ4002106.9 nM1494 nM379 nM83.4 nM~4.5x more sensitive
H1975/OROsimertinib39.9 nM1352 nM379 nM125.9 nM~3x more sensitive

Data compiled from a study on EMT-associated resistance to 3rd generation EGFR-TKIs.[6]

Table 2: Efficacy of CDK7 Inhibition in Endocrine-Resistant Breast Cancer
Cell LineResistance toParental IC50 (Tamoxifen)Resistant IC50 (Tamoxifen)THZ1 IC50 (Parental)THZ1 IC50 (Resistant)Fold Change in THZ1 Sensitivity
LCC2Tamoxifen6.5 µM (MCF-7)67.7 µM11 nM (MCF-7)13 nMNo significant change

Data from a study on overcoming endocrine therapy resistance in breast cancer.[7]

Table 3: Efficacy of CDK7 Inhibition in BRAF Inhibitor-Resistant Melanoma
Cell LineResistance toParental IC50 (Vemurafenib)Resistant IC50 (Vemurafenib)THZ1 IC50 (Parental)THZ1 IC50 (Resistant)Fold Change in THZ1 Sensitivity
MM074BRAFi-RVemurafenibNot specified>10,000 nM~50 nM~50 nMNo significant change

Data from a study on CDK7 and MITF in melanoma drug tolerance.[8]

Mechanisms of Overcoming Resistance

The ability of CDK7 inhibitors to bypass resistance to other targeted therapies stems from their distinct mechanism of action. Here are some key mechanisms:

  • Targeting a Central Regulator: CDK7 acts as a master regulator of both transcription and cell cycle. This central role makes it a point of convergence for multiple signaling pathways that can be dysregulated in resistant tumors.

  • Independence from Upstream Mutations: Resistance to kinase inhibitors often arises from mutations in the target protein or activation of bypass signaling pathways. As a downstream effector of many of these pathways, CDK7 inhibition can be effective regardless of the specific upstream alteration. For example, cells with acquired resistance to EGFR inhibitors due to epithelial-to-mesenchymal transition (EMT) show increased sensitivity to CDK7 inhibition.[6]

  • Exploiting Transcriptional Dependencies: Many resistant cancers develop a reliance on specific transcriptional programs for their survival and proliferation. By inhibiting the transcriptional machinery, CDK7 inhibitors can effectively shut down these survival pathways.

  • Covalent Inhibition Circumvents ATP-Competitive Resistance: Some forms of resistance to kinase inhibitors involve mutations in the ATP-binding pocket that reduce drug binding. As a covalent inhibitor, this compound forms an irreversible bond with a non-catalytic cysteine residue, making it effective even in the presence of mutations that affect ATP-competitive binding.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 Upstream Signaling cluster_1 Cell Cycle & Transcription Machinery cluster_2 Cellular Processes cluster_3 Inhibitors RTK Receptor Tyrosine Kinase (e.g., EGFR, BRAF) PI3K/AKT PI3K/AKT Pathway RTK->PI3K/AKT RAS/MAPK RAS/MAPK Pathway RTK->RAS/MAPK Proliferation Cell Proliferation PI3K/AKT->Proliferation CDK4/6 CDK4/6 RAS/MAPK->CDK4/6 CDK4/6->Proliferation CDK7 CDK7 CDK7->CDK4/6 activates Pol_II RNA Polymerase II CDK7->Pol_II phosphorylates Transcription Gene Transcription Pol_II->Transcription Survival Cell Survival Transcription->Survival Kinase_Inhibitor Other Kinase Inhibitors (e.g., Osimertinib, Palbociclib) Kinase_Inhibitor->RTK Kinase_Inhibitor->CDK4/6 This compound This compound This compound->CDK7

Caption: Simplified signaling pathways illustrating points of intervention for kinase inhibitors.

cluster_0 Cell Culture & Treatment cluster_1 Viability Assessment cluster_2 Mechanism of Action Seed_Cells Seed parental and resistant cell lines Treat_Cells Treat with this compound and other kinase inhibitors Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Cell_Lysis Lyse cells Treat_Cells->Cell_Lysis WST1_Assay Perform WST-1 Assay Incubate->WST1_Assay Measure_Absorbance Measure absorbance at 450 nm WST1_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 Immunoblotting Immunoblotting for key signaling proteins Cell_Lysis->Immunoblotting Kinase_Assay In vitro Kinase Assay Cell_Lysis->Kinase_Assay

Caption: Experimental workflow for assessing cross-resistance to this compound.

Experimental Protocols

Cell Viability Assay (WST-1)

This assay is used to determine the cytotoxic effects of kinase inhibitors on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and other kinase inhibitors in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C, or until a color change is apparent.

  • Absorbance Measurement: Shake the plates for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[6][7][9]

Immunoblotting

This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-Rb, total Rb, CDK7, etc.) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][10][11][12]

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., CDK7/CycH/MAT1), a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and various concentrations of the inhibitor (e.g., this compound) in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays ([γ-32P]ATP), fluorescence-based assays, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.[8][13][14][15][16]

Conclusion

The selective, covalent CDK7 inhibitor this compound presents a promising therapeutic strategy for overcoming resistance to a range of targeted therapies. Its unique mechanism of action, targeting a central regulator of transcription and cell cycle, allows it to bypass common resistance mechanisms. The preclinical data for related CDK7 inhibitors strongly suggests that this compound will be effective in various resistant cancer models. Further clinical investigation is warranted to fully elucidate the cross-resistance profile of this compound and to identify patient populations most likely to benefit from this novel therapeutic approach.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ykl-5-124

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Ykl-5-124, a potent and selective CDK7 inhibitor. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

This compound is classified with specific hazards that necessitate careful handling to avoid exposure.[1] Always consult the Safety Data Sheet (SDS) before use.

Hazard Identification and Personal Protective Equipment (PPE):

Hazard ClassificationGHS CodePrecautionary StatementRequired PPE
Acute toxicity, oral (Category 4)H302Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin corrosion/irritation (Category 2)H315Causes skin irritation.Wear protective gloves (e.g., nitrile).
Serious eye damage/eye irritation (Category 2A)H319Causes serious eye irritation.Wear eye protection (e.g., safety glasses, goggles).
Specific target organ toxicity, single exposure (Respiratory tract irritation)H335May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area or with a fume hood.

This information is based on the Safety Data Sheet for this compound.[1]

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable country, federal, state, and local regulations.[1] The following steps provide a general framework for proper disposal:

1. Unused or Expired this compound (Solid Form):

  • Do not dispose of solid this compound down the drain or in regular trash.

  • It should be treated as hazardous chemical waste.

  • Collect the solid waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.

  • Store the waste container in a designated, secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal service.

2. This compound Solutions (e.g., in DMSO or ethanol):

  • Do not dispose of solutions containing this compound down the drain.

  • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should specify the contents, including the solvent used (e.g., "this compound in DMSO") and the approximate concentration.

  • Store the liquid waste container in secondary containment to prevent spills.

3. Contaminated Labware and Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated.

  • Collect these materials in a designated hazardous waste bag or container that is clearly labeled as "Hazardous Waste" and specifies the contaminant (this compound).

  • For glassware, rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) to decontaminate. The rinseate must be collected as hazardous liquid waste.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area to avoid inhalation of dust or vapors.[1]

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, dry sand).

  • Carefully collect the absorbed material into a hazardous waste container.

  • Decontaminate the spill area by scrubbing with alcohol, and collect the cleaning materials as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

Ykl_5_124_Disposal_Workflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_disposal_paths Disposal Paths cluster_containment Containment cluster_final_disposal Final Disposal Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType Solid Unused/Expired Solid WasteType->Solid Solid Liquid Solutions (e.g., in DMSO) WasteType->Liquid Liquid Contaminated Contaminated Materials (Gloves, Tips, etc.) WasteType->Contaminated Contaminated Materials Spill Spill Residue WasteType->Spill Spill CollectSolid Collect in Labeled, Sealed Container Solid->CollectSolid CollectLiquid Collect in Labeled, Leak-Proof Container Liquid->CollectLiquid CollectContaminated Collect in Labeled Hazardous Waste Bag/Container Contaminated->CollectContaminated CollectSpill Collect Absorbed Material in Labeled Container Spill->CollectSpill Store Store in Designated Secure Area CollectSolid->Store CollectLiquid->Store CollectContaminated->Store CollectSpill->Store Dispose Dispose via Licensed Hazardous Waste Service Store->Dispose

Caption: A flowchart illustrating the proper workflow for the disposal of different forms of this compound waste.

This comprehensive guide is intended to supplement, not replace, institutional safety protocols and regulatory requirements. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Personal protective equipment for handling Ykl-5-124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Ykl-5-124, a potent and selective CDK7 inhibitor. This document provides immediate, essential safety protocols and logistical information to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Handling

While this compound is not classified as a hazardous substance according to EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times when handling the compound.
Hand Protection Nitrile GlovesChemically resistant gloves should be worn.
Body Protection Laboratory CoatA standard lab coat is required to prevent skin contact.
Respiratory Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.[1]

Handling Procedures:

  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Ensure adequate ventilation in the handling area.[1]

  • Wash hands thoroughly after handling.

Emergency Procedures

In the event of exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Wash the affected area with soap and water. Remove contaminated clothing.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Storage and Disposal

Storage:

  • Store this compound at -20°C for long-term stability.[2]

Disposal:

  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • It is recommended to dissolve or mix the compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Physicochemical and Biological Data

The following tables summarize the key physicochemical and biological properties of this compound.

Physicochemical Properties:

PropertyValue
Molecular Weight 515.62 g/mol [2]
Formula C₂₈H₃₃N₇O₃[2]
CAS Number 1957203-01-8
Purity ≥95% (HPLC)
Solubility Soluble in DMSO and ethanol[2]

Biological Activity:

TargetIC₅₀ (nM)
CDK7/Mat1/CycH 9.7[3][4]
CDK7 53.5[3]
CDK2 1300[4]
CDK9 3020[4]

Experimental Workflow: Handling and Preparation of this compound

The following diagram outlines the standard operational workflow for the safe handling and preparation of this compound solutions.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase A Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Glasses) B Verify Fume Hood is Operational A->B C Gather all necessary materials (this compound, solvent, vials, etc.) B->C D Weigh the required amount of this compound inside the fume hood C->D Proceed to handling E Add solvent to the vial to dissolve the compound D->E F Vortex or sonicate to ensure complete dissolution E->F G Wipe down the work area in the fume hood F->G Proceed to cleanup H Properly label and store the stock solution at -20°C G->H I Dispose of contaminated materials (e.g., weigh boats, pipette tips) in designated waste H->I J Doff PPE in the correct order I->J K Wash hands thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

Mechanism of Action: CDK7 Inhibition Signaling Pathway

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. By inhibiting CDK7, this compound affects both cell cycle progression and transcription.

G cluster_pathway CDK7 Signaling Pathway Inhibition by this compound cluster_TFIIH TFIIH Complex cluster_CAK CAK Complex Ykl5124 This compound CDK7_TFIIH CDK7 Ykl5124->CDK7_TFIIH inhibits CDK7_CAK CDK7 Ykl5124->CDK7_CAK inhibits RNAPII RNA Polymerase II CDK7_TFIIH->RNAPII phosphorylates CycH_TFIIH Cyclin H MAT1_TFIIH MAT1 CDK1 CDK1 CDK7_CAK->CDK1 activates CDK2 CDK2 CDK7_CAK->CDK2 activates CycH_CAK Cyclin H MAT1_CAK MAT1 Transcription Transcription Initiation RNAPII->Transcription CellCycle Cell Cycle Progression (G1/S Transition) CDK1->CellCycle CDK2->CellCycle

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。